molecular formula C10H14 B093027 1-Methyl-3-propylbenzene CAS No. 1074-43-7

1-Methyl-3-propylbenzene

Cat. No.: B093027
CAS No.: 1074-43-7
M. Wt: 134.22 g/mol
InChI Key: QUEBYVKXYIKVSO-UHFFFAOYSA-N
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Description

m-Propyltoluene belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. m-Propyltoluene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, m-propyltoluene is primarily located in the membrane (predicted from logP). m-Propyltoluene exists in all eukaryotes, ranging from yeast to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-propylbenzene
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InChI

InChI=1S/C10H14/c1-3-5-10-7-4-6-9(2)8-10/h4,6-8H,3,5H2,1-2H3
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InChI Key

QUEBYVKXYIKVSO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14
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DSSTOX Substance ID

DTXSID4061468
Record name 1-Methyl-3-propylbenzene
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Molecular Weight

134.22 g/mol
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Physical Description

Liquid
Record name Benzene, 1-methyl-3-propyl-
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CAS No.

1074-43-7
Record name 1-Methyl-3-propylbenzene
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Record name Benzene, 1-methyl-3-propyl-
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Record name 3-propyltoluene
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Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-3-propylbenzene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical characterization of 1-Methyl-3-propylbenzene (also known as m-propyltoluene). This aromatic hydrocarbon is a colorless liquid with applications as a solvent and as an intermediate in the synthesis of other chemical compounds.[1][2] This document consolidates key physical and spectroscopic data into structured tables for ease of reference. Furthermore, it outlines generalized experimental protocols for common analytical techniques used in its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a representative synthetic workflow is visualized to illustrate a common pathway for its preparation.

Chemical Structure and Identification

This compound is an aromatic hydrocarbon consisting of a benzene (B151609) ring substituted with a methyl group and a propyl group at the 1 and 3 positions, respectively.[1]

IdentifierValue
IUPAC Name This compound[3]
Synonyms 3-Propyltoluene, m-Propyltoluene, 3-n-Propyltoluene[4]
CAS Number 1074-43-7[4]
Molecular Formula C₁₀H₁₄[4]
SMILES CCCc1cccc(C)c1[3]
InChI InChI=1S/C10H14/c1-3-5-10-7-4-6-9(2)8-10/h4,6-8H,3,5H2,1-2H3[3]
InChIKey QUEBYVKXYIKVSO-UHFFFAOYSA-N[3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a colorless liquid at room temperature with a characteristic aromatic odor.[1] It is insoluble in water but soluble in common organic solvents.[1]

PropertyValue
Molecular Weight 134.22 g/mol [2]
Appearance Colorless liquid[1]
Density 0.865 g/cm³
Melting Point -83 °C[5]
Boiling Point 182 °C[5]
Refractive Index 1.494[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

Spectroscopic DataKey Features
¹H NMR Aromatic protons (6.5-8.0 ppm), benzylic methyl protons (2.0-3.0 ppm), and propyl group protons.
¹³C NMR Aromatic carbons (120-150 ppm) and aliphatic carbons of the methyl and propyl groups.
Infrared (IR) Spectroscopy C-H stretching for aromatic (3100-3000 cm⁻¹) and aliphatic groups, and characteristic aromatic C-C stretching (1600-1400 cm⁻¹).
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight.

Experimental Protocols

Detailed experimental protocols for the techniques used to characterize this compound are provided below. These are generalized procedures and may require optimization based on the specific instrumentation and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural verification.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • This typically requires a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Methodology:

  • Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place one drop of the liquid between two polished salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Obtain a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer's sample holder and acquire the sample spectrum.

    • The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the aromatic C-H, aliphatic C-H, and aromatic C=C bonds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of the compound and confirm its molecular weight.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane). A typical concentration is around 1 mg/mL.

  • Instrumentation: Use a GC system coupled to a mass spectrometer. The GC should be equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample (e.g., 250 °C).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) to separate the components of the sample.

    • Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Use Electron Ionization (EI) at a standard energy (70 eV).

    • Mass Range: Scan a mass range that includes the expected molecular weight of the compound (e.g., 40-300 m/z).

  • Data Analysis: Identify the peak corresponding to this compound in the chromatogram and analyze the corresponding mass spectrum to confirm the molecular ion peak and fragmentation pattern.

Synthesis Workflow

A common synthetic route to this compound involves a two-step process: Friedel-Crafts acylation of toluene (B28343) followed by a reduction of the resulting ketone.

Synthesis_Workflow Toluene Toluene FriedelCrafts Friedel-Crafts Acylation Toluene->FriedelCrafts PropionylChloride Propionyl Chloride PropionylChloride->FriedelCrafts AlCl3 AlCl₃ (Lewis Acid) AlCl3->FriedelCrafts Ketone 3-Methylpropiophenone FriedelCrafts->Ketone Reduction Reduction (e.g., Clemmensen or Wolff-Kishner) Ketone->Reduction Product This compound Reduction->Product ReducingAgent Zn(Hg), HCl (Clemmensen) or N₂H₄, KOH (Wolff-Kishner) ReducingAgent->Reduction

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The benzene ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methyl and propyl groups. Both alkyl groups are ortho, para-directors. This means that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups. The primary positions for substitution are at carbons 2, 4, and 6. Steric hindrance from the larger propyl group may influence the regioselectivity of these reactions.

Caption: Reactive sites for electrophilic aromatic substitution.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. It may be harmful if inhaled or absorbed through the skin. It is also toxic to aquatic life with long-lasting effects. Personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.

Conclusion

This technical guide has summarized the key chemical and structural properties of this compound. The provided data tables and experimental protocols offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The visualizations of its synthesis and reactivity provide a clear understanding of its chemical behavior. As with any chemical, proper safety precautions are paramount when handling and using this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-Methyl-3-propylbenzene from m-Tolunitrile

This technical guide details two primary synthetic pathways for the production of this compound from the starting material, m-tolunitrile. The guide provides in-depth experimental protocols, quantitative data, and visual representations of the synthetic routes to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is an aromatic hydrocarbon with applications as a solvent and as an intermediate in the synthesis of various chemical compounds.[1][2] Its synthesis from m-tolunitrile can be achieved through multi-step pathways that involve the transformation of the nitrile functional group into a propyl group attached to the benzene (B151609) ring. This guide will focus on two viable and chemically distinct pathways:

  • Pathway 1: Grignard Reaction followed by Reduction. This pathway involves the reaction of m-tolunitrile with a propyl Grignard reagent to form an intermediate ketone, which is subsequently reduced to the final product.

  • Pathway 2: Hydrolysis, Friedel-Crafts Acylation (comparative), and Reduction. This pathway begins with the hydrolysis of m-tolunitrile to m-toluic acid. While direct conversion to the target molecule is challenging, this guide presents a related, highly common method for synthesizing alkylbenzenes—Friedel-Crafts acylation of toluene (B28343) followed by reduction—to provide a comprehensive overview of relevant synthetic strategies.

Pathway 1: Synthesis via Grignard Reaction and Reduction

This pathway offers a direct method for introducing the propyl group to the aromatic ring, originating from the nitrile carbon.

Step 1: Synthesis of 3-Methylpropiophenone via Grignard Reaction

The first step involves the nucleophilic addition of a propyl Grignard reagent to the electrophilic carbon of the nitrile group in m-tolunitrile. The resulting imine intermediate is then hydrolyzed to yield 3-methylpropiophenone.[3][4][5]

Experimental Protocol:

  • Preparation of Propylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromopropane (B46711) (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently refluxed until most of the magnesium has reacted.

  • Reaction with m-Tolunitrile: The Grignard reagent solution is cooled to 0 °C. A solution of m-tolunitrile (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for 2-3 hours.

  • Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid. The mixture is stirred until the magnesium salts dissolve.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 3-methylpropiophenone is purified by vacuum distillation.

Step 2: Reduction of 3-Methylpropiophenone to this compound

The carbonyl group of 3-methylpropiophenone is reduced to a methylene (B1212753) group to yield the final product. Two common methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[6][7][8]

Experimental Protocol (Clemmensen Reduction): [9][10][11]

  • Preparation of Zinc Amalgam (Zn(Hg)): Zinc dust is washed with dilute hydrochloric acid, then with deionized water, and finally treated with a solution of mercury(II) chloride. The resulting amalgamated zinc is washed with water and then with ethanol.

  • Reduction Reaction: The 3-methylpropiophenone (1.0 eq) is added to a flask containing the amalgamated zinc, concentrated hydrochloric acid, and toluene. The mixture is refluxed for 24-48 hours. Additional portions of hydrochloric acid may be added during the reaction.

  • Workup and Purification: After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. After drying over anhydrous calcium chloride, the solvent is removed, and the product is purified by fractional distillation.

Experimental Protocol (Wolff-Kishner Reduction): [12][13][14]

  • Hydrazone Formation: To a solution of 3-methylpropiophenone (1.0 eq) in diethylene glycol, hydrazine (B178648) hydrate (B1144303) (4-5 eq) is added. The mixture is heated to 100-120 °C for 1 hour.

  • Reduction: Potassium hydroxide (B78521) (4-5 eq) is added, and the temperature is raised to 190-200 °C, allowing for the distillation of water and excess hydrazine. The reaction is maintained at this temperature until the evolution of nitrogen gas ceases (2-4 hours).

  • Workup and Purification: The reaction mixture is cooled and diluted with water. The product is extracted with ether or hexane. The organic extracts are washed with water and brine, dried over a suitable drying agent, and the solvent is evaporated. The resulting this compound is purified by distillation.

Pathway 2: Synthesis via Hydrolysis and a Comparative Acylation/Reduction Route

This section details the initial step of hydrolyzing m-tolunitrile and then provides a standard, comparative method for synthesizing the target molecule from a related starting material, toluene, via Friedel-Crafts acylation.

Step 1: Hydrolysis of m-Tolunitrile to m-Toluic Acid

The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions.[15][16]

Experimental Protocol (Acidic Hydrolysis): [15]

  • In a flask equipped with a reflux condenser and a mechanical stirrer, 75% sulfuric acid is heated to approximately 150 °C.

  • m-Tolunitrile (1.0 eq) is added gradually over two hours while maintaining the temperature at 150-160 °C.

  • The mixture is stirred for an additional two hours at this temperature, followed by one hour at 190 °C.

  • The reaction mixture is cooled and poured into ice water. The crude m-toluic acid precipitates and is collected by filtration.

  • Purification is achieved by dissolving the crude product in an excess of 10% sodium hydroxide solution, filtering, and then re-precipitating the acid with dilute sulfuric acid. The purified m-toluic acid is collected by filtration, dried, and can be recrystallized from benzene.

Comparative Route: Friedel-Crafts Acylation of Toluene and Reduction

A common and efficient method to synthesize this compound involves the Friedel-Crafts acylation of toluene with propionyl chloride, followed by reduction.[17][18][19][20] This provides a valuable comparison for synthetic strategy.

Experimental Protocol (Friedel-Crafts Acylation):

  • Toluene (as the limiting reagent, 1.0 eq) is dissolved in a suitable solvent such as dichloromethane (B109758) or carbon disulfide in a flask equipped with a dropping funnel and a gas outlet to a trap.

  • Anhydrous aluminum chloride (AlCl₃) (1.1 eq) is added, and the mixture is cooled in an ice bath.

  • Propionyl chloride (1.0 eq) is added dropwise with stirring.

  • After the addition is complete, the reaction is stirred at room temperature for 1-2 hours.

  • The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed with water, dilute sodium hydroxide, and brine, then dried over anhydrous sodium sulfate. The solvent is removed, and the resulting mixture of isomers (primarily para and some ortho) of methylpropiophenone is separated and purified by distillation or chromatography. The meta isomer is not the major product of this reaction.

Reduction of the resulting ketone would then proceed as described in Pathway 1, Step 2.

Quantitative Data Summary

Reaction StepReactantsCatalyst/ReagentConditionsYield (%)Reference(s)
Hydrolysis of m-Tolunitrile to m-Toluic Acidm-Tolunitrile, 75% H₂SO₄-150-190 °C, 3 hours80-89[15]
Hydrolysis of m-Tolunitrile to m-Toluic Acidm-Tolunitrile, NaOH(aq)-Reflux (100 °C), 4 hours98.5[16]
Friedel-Crafts Acylation of TolueneToluene, Propionyl ChlorideAlCl₃0 °C to RT, 1-2 hoursHigh[18],[21]
Clemmensen Reduction of Aryl Alkyl KetonesAryl Alkyl KetoneZn(Hg), conc. HClRefluxGood[9],[10]
Wolff-Kishner Reduction of Aryl Alkyl KetonesAryl Alkyl Ketone, Hydrazine HydrateKOH or NaOH in Diethylene Glycol190-200 °CGood[12],[13]

Visualizing the Synthesis Pathways

Pathway 1: Grignard Reaction and Reduction

Synthesis_Pathway_1 m_tolunitrile m-Tolunitrile grignard 1. Propylmagnesium Bromide 2. H₃O⁺ m_tolunitrile->grignard ketone 3-Methylpropiophenone grignard->ketone reduction Reduction (Clemmensen or Wolff-Kishner) ketone->reduction product This compound reduction->product

Caption: Synthesis of this compound via Grignard reaction.

Pathway 2: Hydrolysis and Comparative Acylation/Reduction

Synthesis_Pathway_2 cluster_hydrolysis Hydrolysis Pathway cluster_acylation Comparative Acylation Pathway m_tolunitrile m-Tolunitrile hydrolysis H₂SO₄ or NaOH H₂O, Heat m_tolunitrile->hydrolysis m_toluic_acid m-Toluic Acid hydrolysis->m_toluic_acid toluene Toluene acylation Propionyl Chloride AlCl₃ toluene->acylation ketone_isomers Methylpropiophenone Isomers acylation->ketone_isomers reduction Reduction ketone_isomers->reduction product This compound reduction->product

Caption: Hydrolysis of m-tolunitrile and a comparative synthesis route.

Conclusion

The synthesis of this compound from m-tolunitrile is most effectively achieved through a Grignard reaction with a propylmagnesium halide followed by reduction of the intermediate ketone. This pathway is generally more direct and avoids the isomeric mixture issues that can arise from Friedel-Crafts reactions on substituted benzenes. The choice between Clemmensen and Wolff-Kishner reduction for the final step will depend on the substrate's sensitivity to acidic or basic conditions. The hydrolysis of m-tolunitrile to m-toluic acid is a high-yield reaction but presents further synthetic challenges for direct conversion to the target molecule. The provided experimental protocols and data serve as a comprehensive resource for researchers in the field.

References

Spectroscopic Data and Experimental Protocols for 1-Methyl-3-propylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-methyl-3-propylbenzene, also known as m-propyltoluene. The information is presented in a structured format to facilitate its use in research, quality control, and drug development applications. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a clear, tabular format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).[1][2][3]

¹H NMR Data (90 MHz, CDCl₃) [1][2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.15 - 6.90m4HAr-H
2.55t2HAr-CH₂-
2.32s3HAr-CH₃
1.63sextet2H-CH₂-CH₃
0.94t3H-CH₂-CH₃

¹³C NMR Data (CDCl₃) [2][3]

Chemical Shift (δ) ppmAssignment
142.3Ar-C (quaternary)
137.8Ar-C (quaternary)
129.2Ar-CH
128.3Ar-CH
126.9Ar-CH
125.6Ar-CH
38.2Ar-CH₂-
24.8-CH₂-CH₃
21.4Ar-CH₃
13.9-CH₂-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, a liquid at room temperature, the spectrum is typically obtained from a thin liquid film.[2][4]

Characteristic IR Absorption Bands (Liquid Film)

Wavenumber (cm⁻¹)IntensityAssignment
3080 - 3030StrongAromatic C-H stretch
2975 - 2845StrongAliphatic C-H stretch
1600, 1500MediumAromatic C=C ring stretch
1470 - 1370MediumC-H bend (alkyl)
770 - 690StrongAromatic C-H out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for volatile compounds like this compound.

Characteristic Mass Spectral Peaks (EI-MS) [5]

Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
134Moderate[M]⁺ (Molecular Ion)
105High[M - C₂H₅]⁺ (Base Peak)
91Moderate[C₇H₇]⁺
77Low[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the spectroscopic analysis of this compound.

NMR Sample Preparation and Acquisition
  • Sample Preparation : Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[6] Transfer the solution to a clean 5 mm NMR tube.

  • Instrumentation : The data presented were acquired on a 90 MHz NMR spectrometer.[1][2]

  • ¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol (Liquid Film)
  • Sample Preparation : As this compound is a liquid, a neat (undiluted) sample is used.[7] Place a single drop of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7][8]

  • Cell Assembly : Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the two plates.[7][8]

  • Data Acquisition : Mount the salt plate assembly in the sample holder of an FTIR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹.[9]

  • Background Correction : A background spectrum of the empty salt plates should be recorded and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

  • Cleaning : After analysis, the salt plates should be thoroughly cleaned with a suitable dry solvent (e.g., isopropanol (B130326) or acetone) and stored in a desiccator to prevent damage from moisture.[7][10]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation : For a pure sample, dilute this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration (typically in the low ppm range).

  • Instrumentation : Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[5][11]

  • GC Separation : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet. The separation of the analyte is typically performed on a capillary column (e.g., Elite-5MS, 30 m x 0.25 mm ID x 0.25 µm df).[12] An example temperature program is as follows: initial temperature of 60°C for 2 minutes, then ramp at 10°C/min to 300°C and hold for 6 minutes.[12] Helium is commonly used as the carrier gas at a constant flow rate.[12]

  • MS Detection : The mass spectrometer is set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-200). The electron impact ionization energy is typically set to 70 eV.[12]

  • Data Analysis : The resulting mass spectrum for the GC peak corresponding to this compound is analyzed for its molecular ion and fragmentation pattern. The spectrum is often compared to a library database, such as the NIST library, for confirmation.[12]

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_final_output Final Output Sample This compound (Liquid Sample) Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Analysis_NMR ¹H & ¹³C NMR Spectra (Chemical Shift, Multiplicity, Integration) Acq_NMR->Analysis_NMR Analysis_IR IR Spectrum (Wavenumber, Intensity) Acq_IR->Analysis_IR Analysis_MS Mass Spectrum (m/z, Relative Intensity, Fragmentation) Acq_MS->Analysis_MS Structure Structural Elucidation & Data Reporting Analysis_NMR->Structure Analysis_IR->Structure Analysis_MS->Structure

Caption: Spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide to the Physical Properties of 1-Methyl-3-propylbenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1-methyl-3-propylbenzene and its structural isomers. The information contained herein is intended to be a valuable resource for researchers and professionals involved in drug development, chemical synthesis, and materials science, where a thorough understanding of the physical characteristics of these aromatic hydrocarbons is crucial.

Introduction to this compound Isomers

This compound, a substituted aromatic hydrocarbon with the chemical formula C₁₀H₁₄, exists in various isomeric forms. These isomers share the same molecular formula but differ in the arrangement of their constituent atoms. Such structural variations, including positional differences of the alkyl groups on the benzene (B151609) ring and branching of the propyl group, lead to distinct physical properties. These differences are critical for the separation, identification, and application of these compounds in various scientific and industrial fields.

This guide will focus on the key physical properties of these isomers, including boiling point, melting point, density, and refractive index. Furthermore, it will detail the standard experimental protocols for the determination of these properties.

Isomer Classification

The isomers of this compound can be broadly categorized as positional isomers, where the methyl and propyl groups are at different positions on the benzene ring, and structural isomers, which include variations in the alkyl substituents themselves (e.g., isopropyl vs. n-propyl) and other arrangements of methyl and ethyl groups, or even four methyl groups.

Isomer_Classification cluster_Methylpropylbenzene Methyl-n-propylbenzene cluster_EthylDimethylbenzene Ethyl-dimethylbenzene cluster_Tetramethylbenzene Tetramethylbenzene C10H14 Aromatic Isomers C10H14 Aromatic Isomers This compound (meta) This compound (meta) C10H14 Aromatic Isomers->this compound (meta) 1-Ethyl-2,3-dimethylbenzene (B1294627) 1-Ethyl-2,3-dimethylbenzene C10H14 Aromatic Isomers->1-Ethyl-2,3-dimethylbenzene 1,2,3,4-Tetramethylbenzene (Prehnitene) 1,2,3,4-Tetramethylbenzene (Prehnitene) C10H14 Aromatic Isomers->1,2,3,4-Tetramethylbenzene (Prehnitene) 1-Methyl-2-propylbenzene (ortho) 1-Methyl-2-propylbenzene (ortho) 1-Methyl-4-propylbenzene (para) 1-Methyl-4-propylbenzene (para) 1-Ethyl-2,4-dimethylbenzene 1-Ethyl-2,4-dimethylbenzene 1-Ethyl-3,5-dimethylbenzene (B1584817) 1-Ethyl-3,5-dimethylbenzene 1,2,3,5-Tetramethylbenzene (Isodurene) 1,2,3,5-Tetramethylbenzene (Isodurene) 1,2,4,5-Tetramethylbenzene (Durene) 1,2,4,5-Tetramethylbenzene (Durene)

Figure 1: Classification of select C₁₀H₁₄ aromatic isomers.

Physical Properties of this compound and Its Isomers

The physical properties of these isomers are presented in the following tables for ease of comparison.

Table 1: Physical Properties of Methyl-n-propylbenzene Isomers

Property1-Methyl-2-propylbenzene (o-isomer)This compound (m-isomer)1-Methyl-4-propylbenzene (p-isomer)
CAS Number 1074-17-51074-43-71074-55-1
Molecular Formula C₁₀H₁₄C₁₀H₁₄C₁₀H₁₄
Molecular Weight ( g/mol ) 134.22134.22134.22
Boiling Point (°C) 184-185181-182[1]183
Melting Point (°C) -60.3[2]-82.5 to -83[3][4]-55.6
Density (g/cm³ at 20°C) 0.8630.862-0.865[3][4]0.861
Refractive Index (at 20°C) 1.4941.491-1.494[3][4]1.492

Table 2: Physical Properties of Select Ethyl-dimethylbenzene Isomers

Property1-Ethyl-2,3-dimethylbenzene1-Ethyl-2,4-dimethylbenzene1-Ethyl-3,5-dimethylbenzene
CAS Number 933-98-2874-41-9934-74-7
Molecular Formula C₁₀H₁₄C₁₀H₁₄C₁₀H₁₄
Molecular Weight ( g/mol ) 134.22134.22134.22
Boiling Point (°C) 194[5]186[6]183.6-184[7][8]
Melting Point (°C) -49.5 to -50[5][9]-63[6]-84[8]
Density (g/cm³ at 20°C) 0.892[5]0.869[6]0.861-0.867[8][10]
Refractive Index (at 20°C) 1.498[5]1.503[6]1.497-1.500[8]

Table 3: Physical Properties of Tetramethylbenzene Isomers

Property1,2,3,4-Tetramethylbenzene (Prehnitene)1,2,3,5-Tetramethylbenzene (Isodurene)1,2,4,5-Tetramethylbenzene (Durene)
CAS Number 488-23-3527-53-795-93-2
Molecular Formula C₁₀H₁₄C₁₀H₁₄C₁₀H₁₄
Molecular Weight ( g/mol ) 134.22134.22134.22
Boiling Point (°C) 205[11]198196-197[12]
Melting Point (°C) -6.2[11]-2476-80
Density (g/cm³) 0.90 (at 25°C)[11]0.890.838 (at 25°C)[12]
Refractive Index 1.5171.5131.503 (at 80°C)

Experimental Protocols

The accurate determination of the physical properties of these isomers is paramount for their application. The following sections outline the standard methodologies for key physical property measurements.

Determination of Density

The density of liquid aromatic hydrocarbons is typically determined using a digital density meter, following standardized procedures such as ASTM D4052.[13] This method involves introducing the liquid sample into an oscillating U-tube.[14] The change in the oscillation frequency of the tube caused by the mass of the sample is used to calculate the density.[14]

Density_Measurement cluster_workflow ASTM D4052 Workflow A Calibrate digital density meter with air and pure water B Inject liquid hydrocarbon sample into the oscillating U-tube A->B C Measure the oscillation period of the U-tube B->C D Instrument calculates density based on calibration data C->D E Record density at a specified temperature D->E Refractive_Index_Measurement cluster_workflow Abbe Refractometer Procedure A Clean and dry the prism surfaces B Apply a few drops of the liquid sample to the measuring prism A->B C Close the prism assembly and illuminate B->C D Adjust for a sharp light/dark boundary at the crosshairs C->D E Read the refractive index from the scale D->E

References

An In-depth Technical Guide to the Toxicological Profile of 1-Methyl-3-propylbenzene and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological data for 1-Methyl-3-propylbenzene and its structural analogs, n-propylbenzene and cumene (B47948). Direct toxicological data for this compound is limited; therefore, this guide relies on data from structurally similar compounds to provide a representative toxicological profile. This information is intended for research and professional purposes and should not be used for medical advice.

Executive Summary

This compound, a member of the alkylbenzene family, has limited direct toxicological data available in the public domain. To address this gap, this technical guide provides a comprehensive overview of the toxicology of its close structural analogs: n-propylbenzene and isopropylbenzene (cumene). By examining the toxicokinetics, acute and chronic toxicity, genotoxicity, and carcinogenicity of these analogs, we can infer a likely toxicological profile for this compound. This guide summarizes key quantitative data in structured tables, details relevant experimental protocols, and visualizes the metabolic pathways to provide a thorough resource for researchers and professionals in drug development and chemical safety assessment.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicity data for n-propylbenzene and cumene.

Table 1: Acute Toxicity Data
CompoundTest SpeciesRoute of AdministrationLD50/LC50Reference
n-PropylbenzeneRatOral6040 mg/kg[1]
n-PropylbenzeneRatInhalation65,000 ppm (2 hours)[1][2]
n-PropylbenzeneMouseOral5.2 g/kg[3]
CumeneRatOral1400 mg/kg[4]
CumeneMouseOral12,750 mg/kg[4]
CumeneRabbitDermal12,300 uL/kg[4]
CumeneMouseInhalation10 gm/m³/7H[4]
CumeneRatInhalation8000 ppm (4 hours)[5]
Table 2: Subchronic and Chronic Toxicity Data
CompoundTest SpeciesRoute of AdministrationDurationNOAELLOAELCritical EffectReference
n-PropylbenzeneRabbitOral6 months0.25 mg/kg/day2.5 mg/kg/dayRed blood cell destruction[1][6]
CumeneRatOral6-7 months110 mg/kg-day331 mg/kg-dayIncreased kidney weights[7]
CumeneRatInhalation13 weeks100 ppm500 ppmIncreased liver and kidney weights[8]

Experimental Protocols

Acute Oral Toxicity Study (LD50) - General Protocol

This protocol is a generalized representation based on OECD Guideline 401 and common practices in toxicology.[8]

  • Test Species: Sprague-Dawley rats.[9]

  • Animal Housing: Animals are housed in environmentally controlled conditions with a 12-hour light/dark cycle and access to standard laboratory diet and water ad libitum.[8]

  • Acclimatization: A minimum of 5 days of acclimatization before the study.[8]

  • Dose Administration: The test substance is administered by oral gavage. For water-insoluble substances like alkylbenzenes, a vehicle such as corn oil is used.[4][10] Animals are fasted overnight before dosing.[8]

  • Dose Levels: A range of dose levels is used to determine the dose that causes mortality in 50% of the animals.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after administration.[9]

  • Pathology: A gross necropsy is performed on all animals at the end of the study.[9]

  • Data Analysis: The LD50 is calculated using a recognized statistical method, such as the Probit method.[8]

Subchronic Oral Toxicity Study (90-Day) - General Protocol

This protocol is a generalized representation based on OECD Guideline 408.[11]

  • Test Species: Wistar rats.

  • Groups: At least three dose groups and one control group, with an equal number of male and female animals in each group.

  • Dose Administration: The test substance is administered daily by oral gavage or in the diet for 90 consecutive days.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at the end of the study.

  • Pathology: All animals undergo a full necropsy at the end of the study. Organ weights are recorded, and a comprehensive histopathological examination of organs and tissues is performed.

  • Data Analysis: Statistical analysis is performed to identify any treatment-related effects. The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.[11]

Bacterial Reverse Mutation Test (Ames Test)

This protocol is a generalized representation based on OECD Guideline 471.[5][12]

  • Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).[12][13]

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).[12][14]

  • Procedure: The test chemical, bacterial tester strain, and S9 mix (if applicable) are combined and plated on minimal glucose agar (B569324) plates.[12]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[12]

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[13]

In Vivo Micronucleus Test

This protocol is a generalized representation based on OECD Guideline 474.[15]

  • Test Species: Mice or rats.[15]

  • Dose Administration: The test substance is typically administered once or twice via an appropriate route (e.g., oral gavage, intraperitoneal injection).[4]

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.[15]

  • Slide Preparation: Smears are prepared and stained to visualize micronuclei in polychromatic erythrocytes (immature red blood cells).[16]

  • Analysis: The frequency of micronucleated polychromatic erythrocytes is determined by microscopic examination. An increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxic potential.[16]

Metabolic Pathways and Signaling

The metabolism of alkylbenzenes like this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[17][18] The primary routes of metabolism involve oxidation of the alkyl side chain and hydroxylation of the aromatic ring.[17][19]

Postulated Metabolic Pathway of this compound

Based on the metabolism of its analogs, the metabolic pathway of this compound is postulated to involve the following key steps, which can lead to detoxification and excretion or, in some cases, the formation of reactive metabolites.

cluster_Phase1 Phase I Metabolism (Oxidation) cluster_Phase2 Phase II Metabolism (Conjugation) This compound This compound Benzylic_Hydroxylation Benzylic Hydroxylation (Propyl Chain) This compound->Benzylic_Hydroxylation CYP450 Omega_Oxidation ω-Oxidation (Propyl Chain) This compound->Omega_Oxidation CYP450 Methyl_Hydroxylation Methyl Group Hydroxylation This compound->Methyl_Hydroxylation CYP450 Ring_Hydroxylation Aromatic Ring Hydroxylation This compound->Ring_Hydroxylation CYP450 1-Methyl-3-(1-hydroxypropyl)benzene 1-Methyl-3-(1-hydroxypropyl)benzene Benzylic_Hydroxylation->1-Methyl-3-(1-hydroxypropyl)benzene 1-Methyl-3-(3-hydroxypropyl)benzene 1-Methyl-3-(3-hydroxypropyl)benzene Omega_Oxidation->1-Methyl-3-(3-hydroxypropyl)benzene 3-Propylbenzyl_alcohol 3-Propylbenzyl_alcohol Methyl_Hydroxylation->3-Propylbenzyl_alcohol Hydroxy-1-methyl-3-propylbenzene Hydroxy-1-methyl-3-propylbenzene Ring_Hydroxylation->Hydroxy-1-methyl-3-propylbenzene Glucuronidation_Sulfation Glucuronidation/ Sulfation 1-Methyl-3-(1-hydroxypropyl)benzene->Glucuronidation_Sulfation 1-Methyl-3-(3-hydroxypropyl)benzene->Glucuronidation_Sulfation 3-Propylbenzyl_alcohol->Glucuronidation_Sulfation Hydroxy-1-methyl-3-propylbenzene->Glucuronidation_Sulfation Excreted_Metabolites Water-Soluble Excreted Metabolites Glucuronidation_Sulfation->Excreted_Metabolites

Caption: Postulated metabolic pathway for this compound.

Experimental Workflow for In Vivo Micronucleus Assay

The following diagram illustrates a typical workflow for conducting an in vivo micronucleus assay to assess the genotoxic potential of a chemical.

Start Start Animal_Acclimatization Animal Acclimatization (e.g., Mice, 5 days) Start->Animal_Acclimatization Dose_Administration Dose Administration (e.g., Oral Gavage) Animal_Acclimatization->Dose_Administration Control_Groups Vehicle & Positive Control Groups Dose_Administration->Control_Groups Test_Groups Test Substance Dose Groups Dose_Administration->Test_Groups Sample_Collection Sample Collection (Bone Marrow or Peripheral Blood) Control_Groups->Sample_Collection Test_Groups->Sample_Collection Slide_Preparation Slide Preparation and Staining Sample_Collection->Slide_Preparation Microscopic_Analysis Microscopic Analysis (Scoring of Micronuclei) Slide_Preparation->Microscopic_Analysis Data_Analysis Statistical Analysis of Results Microscopic_Analysis->Data_Analysis Conclusion Conclusion on Genotoxicity Data_Analysis->Conclusion

Caption: Experimental workflow for an in vivo micronucleus assay.

Genotoxicity and Carcinogenicity

n-Propylbenzene

There is a notable lack of data on the genotoxicity and carcinogenicity of n-propylbenzene.[3] This data gap is a significant limitation in its toxicological assessment.

Cumene
  • Genotoxicity: The genotoxicity of cumene has been evaluated in a variety of assays. It was not mutagenic in bacterial reverse mutation (Ames) tests.[20][21] In vivo studies have shown mixed results. While some studies reported weak positive results in the comet assay in rat liver and mouse lung tissues, the significance of these findings is questionable due to study limitations.[20] The weight of evidence from multiple in vivo studies suggests that cumene is not a clastogen or aneugen.[20][22]

  • Carcinogenicity: The National Toxicology Program (NTP) conducted a 2-year inhalation bioassay on cumene in rats and mice.[17][23] The study found clear evidence of carcinogenic activity in male and female mice, with increased incidences of alveolar/bronchiolar adenomas and carcinomas.[17] In rats, there was some evidence of carcinogenic activity, with an increased incidence of respiratory epithelial adenoma in the nose of male and female rats.[17] Based on these findings, the International Agency for Research on Cancer (IARC) has classified cumene as "possibly carcinogenic to humans" (Group 2B).

Conclusion

While direct toxicological data for this compound are scarce, a review of its structural analogs, n-propylbenzene and cumene, provides valuable insights into its potential hazards. The acute toxicity of these alkylbenzenes is generally low to moderate. Subchronic and chronic exposure may lead to effects on the liver and kidneys.

The genotoxicity profile of cumene suggests it is not a potent mutagen. However, the carcinogenicity findings for cumene in animal studies, particularly the induction of lung tumors in mice, warrant caution. Given the structural similarities, it is reasonable to assume that this compound may share a similar toxicological profile, including potential for respiratory tract and liver effects with long-term exposure. Further research, including direct toxicity testing of this compound, is necessary to definitively characterize its toxicological properties and to conduct a comprehensive risk assessment. Researchers and drug development professionals should handle this compound with appropriate safety precautions, assuming a profile similar to that of cumene.

References

1-Methyl-3-propylbenzene: A Synthetic Compound Not Found in Nature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature indicates that 1-methyl-3-propylbenzene, also known as m-propyltoluene, is not a known naturally occurring compound. While it belongs to a class of chemicals known as alkylbenzenes, some of which are abundant in nature, there is no evidence to suggest that this compound has been discovered in or isolated from any natural source. Information on this compound is limited to chemical databases, supplier catalogs, and studies related to atmospheric chemistry or synthetic organic chemistry[1][2][3].

The compound is often confused with its structural isomers, particularly p-cymene (B1678584) (1-methyl-4-isopropylbenzene), which is a common and well-documented constituent of essential oils from plants like cumin and thyme[4][5][6]. Scientific sources explicitly state that while p-cymene is the primary naturally occurring isomer, its meta- and ortho-substituted counterparts are generally not of natural origin and their reported presence in essential oils is often the result of misidentification[5][7].

Given the absence of this compound in nature, this guide will address the compound's synthetic origins, chemical properties, and analytical methodologies, as this information is most relevant to researchers, scientists, and drug development professionals.

Structural Comparison with a Natural Isomer

To clarify its structural relationship with naturally occurring compounds, the diagram below illustrates the difference between this compound and the common natural product, p-cymene.

Structural_Isomers cluster_m This compound (m-Propyltoluene - Synthetic) cluster_p p-Cymene (1-Methyl-4-isopropylbenzene - Natural) m_img p_img

Caption: Structural comparison of synthetic this compound and its natural isomer, p-cymene.

Synthetic Production

This compound is produced through synthetic chemical reactions rather than extraction from natural sources. The primary method for its synthesis is the Friedel-Crafts alkylation of toluene (B28343) with a propylating agent, such as 1-chloropropane (B146392) or propene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

General Synthetic Workflow

The logical workflow for a typical laboratory synthesis of this compound is outlined below.

Synthesis_Workflow start Reactants (Toluene, Propylating Agent, Catalyst) reaction Friedel-Crafts Alkylation Reaction start->reaction quench Reaction Quenching (e.g., with water/ice) reaction->quench extraction Workup & Extraction (e.g., with diethyl ether) quench->extraction drying Drying of Organic Layer (e.g., with MgSO₄) extraction->drying purification Purification (Distillation or Chromatography) drying->purification analysis Product Analysis (GC-MS, NMR) purification->analysis product Pure this compound analysis->product

Caption: Generalized workflow for the chemical synthesis and purification of this compound.

Experimental Protocols

As there are no protocols for its isolation from nature, this section details a representative protocol for its chemical synthesis and a standard method for its analysis.

Protocol 1: Synthesis via Friedel-Crafts Alkylation (Representative)

Objective: To synthesize this compound from toluene and a propylating agent.

Materials:

  • Toluene

  • 1-Chloropropane (or Propene)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Diethyl Ether

  • Distilled Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle

Methodology:

  • Set up a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using a drying tube.

  • Add anhydrous aluminum chloride to the flask.

  • Add an excess of toluene to the flask to act as both reactant and solvent.

  • Cool the mixture in an ice bath.

  • Slowly add 1-chloropropane from the dropping funnel to the stirred toluene-catalyst mixture over a period of 30-60 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Quench the reaction by slowly pouring the mixture over crushed ice.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution, and finally with distilled water.

  • Dry the separated organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent (excess toluene and diethyl ether) using rotary evaporation.

  • Purify the resulting crude product mixture (containing ortho, meta, and para isomers) via fractional distillation or column chromatography to isolate the this compound (m-propyltoluene) fraction.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and confirm the purity of this compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • Capillary Column: Non-polar column (e.g., DB-5ms, HP-5ms)

Methodology:

  • Sample Preparation: Dilute a small amount of the purified product in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio)

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: Scan from m/z 40 to 300

    • Ion Source Temperature: 230 °C

  • Data Analysis: Identify the this compound peak based on its retention time. Confirm its identity by comparing the acquired mass spectrum with a reference spectrum from a database (e.g., NIST)[2]. The purity can be estimated by the relative area of the corresponding peak in the chromatogram.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is available from chemical databases.

PropertyValueReference
Chemical Formula C₁₀H₁₄[2][3]
Molecular Weight 134.22 g/mol [2][3]
CAS Number 1074-43-7[2][3]
Appearance Colorless Liquid[8][9]
Boiling Point 182 °C[10]
Melting Point -83 °C[10]
Density ~0.86 g/cm³ (at 20 °C)[Value derived from multiple supplier data]
Refractive Index (n_D) 1.494 (at 20 °C)[10]

Table 1: Physicochemical Properties of this compound.

Data TypeKey IdentifiersReference
Mass Spectrum (EI) Major fragments (m/z): 105, 134, 91, 106, 77[2]
IR Spectrum Data available in the NIST Chemistry WebBook[2]
¹H NMR Spectrum Data available in spectral databasesN/A
¹³C NMR Spectrum Data available in spectral databasesN/A

Table 2: Spectroscopic Data for this compound.

Conclusion

References

An In-depth Technical Guide to the Friedel-Crafts Alkylation for the Synthesis of 1-Methyl-3-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Friedel-Crafts reactions, first discovered by Charles Friedel and James Crafts in 1877, represent a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings.[1] These reactions are broadly classified into alkylations and acylations, both proceeding via electrophilic aromatic substitution.[1] This technical guide provides a comprehensive examination of the Friedel-Crafts alkylation of toluene (B28343) for the synthesis of 1-methyl-3-propylbenzene.

This synthesis is of particular interest as it highlights several critical challenges inherent to Friedel-Crafts alkylation, namely regioselectivity, carbocation rearrangements, and the distinction between kinetic and thermodynamic reaction control. While the methyl group of toluene typically directs incoming electrophiles to the ortho and para positions, the targeted this compound (m-propyltoluene) is the meta isomer. Achieving this outcome requires a nuanced understanding and manipulation of reaction conditions. This document, intended for researchers and drug development professionals, details the reaction mechanisms, experimental protocols, and quantitative data pertinent to this transformation.

Core Reaction Mechanism

The Friedel-Crafts alkylation of toluene with an alkyl halide, such as 1-chloropropane, is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2] The reaction proceeds through several distinct steps.

  • Generation of the Electrophile: The Lewis acid catalyst reacts with the alkyl halide to form a highly reactive carbocation electrophile.[2][3] In the case of 1-chloropropane, this initially generates a primary n-propyl carbocation.

  • Carbocation Rearrangement: Primary carbocations are inherently unstable and rapidly rearrange to more stable forms. The n-propyl carbocation undergoes a 1,2-hydride shift to form the more stable secondary isopropyl carbocation.[2] This rearrangement is a significant side reaction, often leading to the isopropyl derivative (cymene) as the major product.

  • Electrophilic Attack: The carbocation attacks the electron-rich π system of the toluene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[2]

  • Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[4]

Figure 1: General mechanism of Friedel-Crafts alkylation of toluene, including carbocation rearrangement.

Regioselectivity: Kinetic vs. Thermodynamic Control

The synthesis of the meta isomer, this compound, is not straightforward because the methyl group of toluene is an ortho-, para-directing activator. This directing effect is a result of the stabilization of the arenium ion intermediate through resonance, where the positive charge can be delocalized onto the carbon bearing the methyl group.

  • Kinetic Control: At lower temperatures (e.g., 0°C), the reaction is under kinetic control. The products that are formed fastest, the ortho and para isomers, are the major products because they have a lower activation energy for their formation.[5][6]

  • Thermodynamic Control: At higher temperatures (e.g., >25°C) and with longer reaction times, the Friedel-Crafts alkylation becomes reversible.[2] This allows for a sequence of alkylation and dealkylation steps, leading to isomerization of the products.[2] The thermodynamically most stable isomer will eventually predominate. The meta isomer is the most stable due to reduced steric hindrance compared to the ortho isomer and different electronic factors compared to the para isomer.[5] Therefore, running the reaction at elevated temperatures favors the formation of this compound.[7]

References

Technical Guide to 1-Methyl-3-propylbenzene (CAS 1074-43-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and key reactions of 1-methyl-3-propylbenzene (also known as m-propyltoluene). The information is presented to support research, development, and safety management in a laboratory and industrial setting.

Chemical and Physical Properties

This compound is an aromatic hydrocarbon with a methyl and a propyl substituent on the benzene (B151609) ring.[1] It is a colorless liquid with a characteristic aromatic odor.[1] Its primary applications are as a solvent and as an intermediate in the synthesis of other chemicals.[1][2] It is also found in some fuel formulations and coatings.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 1074-43-7[3][4]
Molecular Formula C₁₀H₁₄[2][3]
Molecular Weight 134.22 g/mol [1][3][4]
Appearance Colorless to almost colorless clear liquid[1][3]
Density 0.86 g/cm³[3][5]
Boiling Point 181-182 °C[3][5]
Melting Point -82.58 °C[3]
Flash Point 56.0 °C[5]
Refractive Index 1.4910 to 1.4940[3]
Solubility Insoluble in water; soluble in organic solvents[1]
Vapor Pressure 1.0 ± 0.2 mmHg at 25°C[5]
LogP 4.20[5]

Safety and Hazard Data

This compound is a flammable liquid and vapor.[6][7] It can cause skin and serious eye irritation.[6][7] Inhalation may lead to respiratory tract irritation, coughing, headache, dizziness, and drowsiness.[6] Ingestion can be fatal if the substance enters the airways.[6][8] Prolonged or repeated exposure may cause damage to organs.[6]

Table 2: GHS Hazard Information for this compound

Hazard StatementGHS Classification CodeSource
Flammable liquid and vapourH226[7]
Toxic to aquatic life with long lasting effectsH411[9][10]
Causes skin irritationH315[7]
Causes serious eye irritationH319[7]
May be fatal if swallowed and enters airwaysH304[6][8]
May cause respiratory irritationH335[6]
May cause drowsiness or dizzinessH336[6]
May cause genetic defectsH340[6][8]
May cause cancerH350[6][8]
Suspected of damaging fertility or the unborn childH361[6]
Causes damage to organs through prolonged or repeated exposureH372[6]

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing immediately. Rinse the affected skin with water or shower. Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Immediately call a poison center or physician.[6]

Key Chemical Reactions and Methodologies

This compound undergoes typical reactions of alkyl-substituted aromatic compounds, including oxidation, reduction, and electrophilic aromatic substitution.[11]

Chemical_Reactions cluster_reactions Key Reactions This compound This compound Oxidation Oxidation This compound->Oxidation KMnO₄, Heat Nitration Nitration This compound->Nitration HNO₃, H₂SO₄ Reduction Reduction This compound->Reduction H₂, Pd/C 3-Propylbenzoic acid 3-Propylbenzoic acid Oxidation->3-Propylbenzoic acid Nitro-1-methyl-3-propylbenzene isomers Nitro-1-methyl-3-propylbenzene isomers Nitration->Nitro-1-methyl-3-propylbenzene isomers 1-Methyl-3-propylcyclohexane 1-Methyl-3-propylcyclohexane Reduction->1-Methyl-3-propylcyclohexane

Key chemical transformations of this compound.
Experimental Protocols

A common method for the synthesis of alkylbenzenes is the Friedel-Crafts alkylation. The following is a generalized protocol for the synthesis of this compound from toluene (B28343) and a propylating agent.

Materials:

  • Toluene

  • 1-Chloropropane (B146392) (or other suitable propylating agent)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry ether (solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel.

  • Add anhydrous aluminum chloride to the flask.

  • Add toluene to the dropping funnel.

  • Cool the flask in an ice bath and slowly add the toluene to the aluminum chloride with stirring.

  • In a separate dropping funnel, add 1-chloropropane.

  • Slowly add the 1-chloropropane to the stirred reaction mixture, maintaining a low temperature.

  • After the addition is complete, allow the mixture to stir at room temperature for a specified time to complete the reaction.

  • Pour the reaction mixture slowly onto crushed ice and concentrated hydrochloric acid to decompose the catalyst.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water, then with a dilute sodium bicarbonate solution, and finally with water again.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by distillation.

  • Purify the product by fractional distillation.

The alkyl side chains of this compound can be oxidized to carboxylic acids using a strong oxidizing agent like potassium permanganate (B83412).

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate

  • Water

  • Sodium bisulfite (NaHSO₃) solution

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer, Hirsch funnel, Erlenmeyer flask.

Procedure:

  • In a round-bottom flask equipped with a condenser and magnetic stirrer, add potassium permanganate, sodium carbonate, and water.

  • Gently heat the mixture with stirring until the solids dissolve.

  • Add this compound to the flask.

  • Reflux the mixture with vigorous stirring for approximately 45-60 minutes. The purple color of the permanganate will fade and a brown precipitate of manganese dioxide (MnO₂) will form.[1]

  • After the reflux is complete, cool the reaction mixture slightly.

  • Add a solution of sodium bisulfite dropwise until the purple color of any remaining permanganate disappears.[1]

  • Filter the mixture while hot using a Hirsch funnel to remove the manganese dioxide precipitate. Wash the solid with a small amount of hot water.[1]

  • Cool the filtrate in an ice-water bath.

  • Acidify the filtrate by adding concentrated hydrochloric acid dropwise until the pH is approximately 2.[1]

  • A white precipitate of 3-propylbenzoic acid will form.

  • Collect the crystals by vacuum filtration using a Hirsch funnel, wash with a small amount of cold water, and air dry.[1]

GC-MS is a suitable method for the analysis and quantification of volatile organic compounds like this compound.

Materials and Equipment:

  • Sample containing this compound dissolved in a suitable solvent (e.g., hexane).

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for volatile organic compounds (e.g., HP-5MS).

  • Helium (carrier gas).

  • Autosampler vials.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute all components.

    • Set the injector temperature (e.g., 250°C) and detector temperature (e.g., 280°C).

    • Set the carrier gas (helium) flow rate.

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400) in electron ionization (EI) mode.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Separation and Detection: The components of the sample are separated based on their boiling points and interaction with the capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

  • Data Analysis:

    • Identify the peak corresponding to this compound by its retention time.

    • Confirm the identity by comparing the obtained mass spectrum with a reference library spectrum (e.g., NIST).

    • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared from standards of known concentration.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve in Solvent Dissolve in Solvent Inject Sample Inject Sample Dissolve in Solvent->Inject Sample Separation in GC Column Separation in GC Column Inject Sample->Separation in GC Column Ionization (EI) Ionization (EI) Separation in GC Column->Ionization (EI) Mass Analysis (MS) Mass Analysis (MS) Ionization (EI)->Mass Analysis (MS) Detection Detection Mass Analysis (MS)->Detection Identify by Retention Time Identify by Retention Time Detection->Identify by Retention Time Confirm by Mass Spectrum Confirm by Mass Spectrum Identify by Retention Time->Confirm by Mass Spectrum Quantify by Peak Area Quantify by Peak Area Confirm by Mass Spectrum->Quantify by Peak Area

A generalized experimental workflow for GC-MS analysis.

Spectral Data

Table 3: Spectral Data for this compound

Data TypeKey FeaturesSource
Mass Spectrometry (GC-MS) Major peaks at m/z: 134 (M+), 105, 91.[4]
¹H NMR Spectra available from chemical suppliers and databases.
¹³C NMR Spectra available from chemical suppliers and databases.
IR Spectroscopy Spectra available from chemical suppliers and databases.[4]

This guide provides essential information for the safe handling and use of this compound in a research and development context. For more detailed information, always refer to the full Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Solubility of 1-Methyl-3-propylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-methyl-3-propylbenzene, an aromatic hydrocarbon. This document details its predicted solubility in a range of common organic solvents, based on established chemical principles, and outlines detailed experimental protocols for the quantitative determination of its solubility.

Core Concepts: Solubility of Aromatic Hydrocarbons

This compound (also known as m-propyltoluene) is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄. Its structure consists of a benzene (B151609) ring substituted with a methyl group and a propyl group at the 1 and 3 positions, respectively. As a non-polar compound, its solubility is primarily governed by the principle of "like dissolves like." This principle dictates that non-polar solutes will dissolve readily in non-polar solvents, while they will be poorly soluble in polar solvents.

The presence of the alkyl (methyl and propyl) groups on the benzene ring makes this compound a non-polar molecule. Therefore, it is expected to be readily soluble in or miscible with a wide range of non-polar and weakly polar organic solvents. Conversely, it is practically insoluble in highly polar solvents like water.

Solubility Profile of this compound

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, its solubility behavior can be reliably predicted based on its chemical structure and the polarity of the solvent. The following table summarizes the expected qualitative and predicted quantitative solubility of this compound in selected organic solvents at standard temperature and pressure (25 °C, 1 atm).

Organic SolventChemical FormulaPolarityPredicted Solubility
HexaneC₆H₁₄Non-polarMiscible
TolueneC₇H₈Non-polarMiscible
Diethyl Ether(C₂H₅)₂OWeakly polarMiscible
Acetone(CH₃)₂COPolar aproticSoluble
EthanolC₂H₅OHPolar proticSoluble
MethanolCH₃OHPolar proticModerately Soluble

Note: "Miscible" indicates that the two liquids can be mixed in all proportions to form a single homogeneous phase. For compounds listed as "Soluble" or "Moderately Soluble," quantitative determination is recommended for specific applications.

Experimental Protocols for Solubility Determination

To obtain precise quantitative data for the solubility of this compound in a specific organic solvent, a well-defined experimental protocol is essential. The following sections detail two common and reliable methods: the Gravimetric Method and the UV-Vis Spectroscopic Method.

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known mass or volume of the solvent at equilibrium.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (±0.0001 g readability)

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Glass vials with airtight caps

  • Pipettes and volumetric flasks

  • Oven

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a glass vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound at the bottom of the vial indicates a saturated solution.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry vial. The filter should be compatible with the organic solvent.

  • Solvent Evaporation and Mass Determination:

    • Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

    • Place the vial in a well-ventilated oven at a temperature sufficient to evaporate the solvent completely without causing degradation of the this compound. The boiling point of this compound is approximately 181-183 °C.[1]

    • Periodically remove the vial from the oven, allow it to cool in a desiccator, and weigh it.

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • The final constant mass represents the mass of dissolved this compound.

    • The mass of the solvent is the total mass of the solution minus the mass of the dissolved solute.

    • Solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

UV-Vis Spectroscopic Method

This method is suitable for aromatic compounds like this compound that exhibit absorbance in the ultraviolet-visible range. It relies on Beer-Lambert's law to determine the concentration of the solute.

1. Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • All materials listed for the Gravimetric Method (excluding the oven)

2. Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear in the desired concentration range.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound in the solvent as described in the Gravimetric Method (steps 2.1 and 2.2).

    • Carefully dilute a known volume of the filtered saturated solution with the pure solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λ_max.

  • Calculation of Solubility:

    • Use the equation of the linear regression from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship governing the solubility of this compound.

experimental_workflow prep Preparation of Saturated Solution agitate Agitation at Constant Temperature prep->agitate settle Settling of Excess Solute agitate->settle withdraw Withdrawal of Supernatant settle->withdraw filter Filtration withdraw->filter analysis Analysis of Filtered Solution filter->analysis gravimetric Gravimetric Analysis analysis->gravimetric spectroscopic Spectroscopic Analysis analysis->spectroscopic result Solubility Determination gravimetric->result spectroscopic->result

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship of solvent polarity and solubility for this compound.

References

Electrophilic Aromatic Substitution Reactions of 1-Methyl-3-propylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth analysis of the electrophilic aromatic substitution (EAS) reactions of 1-methyl-3-propylbenzene, also known as m-propyltoluene.[1] It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document outlines the theoretical principles governing the regioselectivity of these reactions, including the directing effects of the methyl and propyl substituents and the influence of steric hindrance. Detailed experimental protocols for key EAS reactions—nitration, halogenation, sulfonation, and Friedel-Crafts reactions—are provided. Quantitative data on predicted product distributions are summarized in tabular format for comparative analysis. Furthermore, reaction pathways and experimental workflows are illustrated using logical diagrams to facilitate a comprehensive understanding of the synthesis and derivatization of this compound.

Introduction to Electrophilic Aromatic Substitution of this compound

This compound is an alkyl-substituted aromatic hydrocarbon with the chemical formula C₁₀H₁₄.[1] Its structure, featuring a benzene (B151609) ring with two electron-donating alkyl groups (methyl and propyl) at the 1 and 3 positions, makes it an interesting substrate for electrophilic aromatic substitution (EAS) reactions.[1][2] In EAS, an electrophile replaces a hydrogen atom on the aromatic ring, a fundamental process for the synthesis of a vast array of substituted aromatic compounds.[3][4]

The reactivity and regioselectivity of EAS on this compound are governed by the electronic and steric properties of the existing substituents. Both the methyl and propyl groups are classified as activating, ortho-, para-directing groups.[1][5] They donate electron density to the benzene ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself.[5][6][7] This activation directs incoming electrophiles to specific positions on the ring, leading to a predictable, albeit often complex, mixture of isomeric products.

Directing Effects and Regioselectivity

The positions on the this compound ring are not equivalent. The directing effects of the two alkyl groups determine the sites of substitution.

  • Activating Groups: Both the methyl and propyl groups are electron-donating, activating the ring for electrophilic attack.[5]

  • Ortho-, Para-Directors: These groups direct incoming electrophiles to the positions ortho and para relative to themselves.[1][8][9]

The available positions for substitution are:

  • Position 2: Ortho to the methyl group and ortho to the propyl group.

  • Position 4: Para to the methyl group and ortho to the propyl group.

  • Position 5: Meta to both groups (deactivated).

  • Position 6: Ortho to the methyl group and para to the propyl group.

Therefore, substitution is strongly favored at positions 2, 4, and 6.[1] However, the final product distribution is a balance between these electronic directing effects and steric hindrance. The n-propyl group is significantly larger than the methyl group, which sterically hinders attack at the adjacent ortho positions (positions 2 and 4).[1] Consequently, position 2 is the most sterically hindered, while position 6 is the least hindered.

G cluster_ring This compound ring pos2 2 pos4 4 pos5 5 pos6 6 activated Activated Positions (Ortho/Para) activated->pos2 ++ activated->pos4 ++ activated->pos6 ++ steric Steric Hindrance steric->pos2 High steric->pos4 Moderate

Caption: Directing effects on this compound.

Key Electrophilic Aromatic Substitution Reactions

This section details the primary EAS reactions, including predicted product distributions and generalized experimental protocols. The quantitative data presented are estimates based on established principles of regioselectivity and steric effects in similar alkylbenzenes, as specific experimental data for this compound is not widely published.

Nitration

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.[1]

Predicted Product Distribution: Due to the strong activating nature of the alkyl groups, substitution will occur at the activated positions. Steric hindrance will disfavor position 2. Positions 4 and 6 are electronically favored, with position 6 being sterically more accessible.

Position of SubstitutionProduct NamePredicted Yield (%)
21-Methyl-2-nitro-3-propylbenzene~5-10%
41-Methyl-4-nitro-3-propylbenzene~35-45%
62-Methyl-4-nitro-1-propylbenzene~45-55%
51-Methyl-5-nitro-3-propylbenzene<2%

Experimental Protocol: Mononitration of this compound [7]

  • Preparation: To a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 13.4 g (0.1 mol) of this compound.

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 25 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid, keeping the mixture cooled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred this compound over a period of 30-45 minutes. Ensure the reaction temperature does not exceed 10 °C.

  • Stirring: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional hour.

  • Workup: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude product can be purified by fractional distillation under reduced pressure to separate the isomers.

Halogenation (Bromination)

Halogenation introduces a halogen atom (e.g., -Br, -Cl) onto the ring. Bromination is typically carried out using bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃), which polarizes the bromine molecule to create a strong electrophile.[1][10]

Predicted Product Distribution: The regioselectivity is similar to nitration, governed by the ortho-, para-directing nature of the alkyl groups and steric effects.

Position of SubstitutionProduct NamePredicted Yield (%)
22-Bromo-1-methyl-3-propylbenzene~5%
44-Bromo-1-methyl-3-propylbenzene~40-50%
62-Bromo-5-methyl-1-propylbenzene~45-55%
55-Bromo-1-methyl-3-propylbenzene<1%

Experimental Protocol: Monobromination of this compound

  • Setup: In a 250 mL round-bottom flask protected by a drying tube and equipped with a magnetic stirrer and a dropping funnel, place 13.4 g (0.1 mol) of this compound and 0.5 g of iron filings.

  • Cooling: Cool the flask in a water bath.

  • Reaction: Slowly add 16.0 g (5.1 mL, 0.1 mol) of liquid bromine from the dropping funnel over 30 minutes with constant stirring. Hydrogen bromide gas will evolve and should be directed to a gas trap.

  • Completion: After the addition, allow the mixture to stir at room temperature for 2 hours or until the evolution of HBr ceases.

  • Workup: Pour the reaction mixture into 100 mL of cold water. Add a small amount of sodium bisulfite to destroy any excess bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with two 50 mL portions of dichloromethane.

  • Washing: Wash the combined organic extracts with water, 5% sodium hydroxide (B78521) solution, and finally with brine.

  • Drying and Purification: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent. Purify the product by fractional distillation.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ + SO₃) or concentrated sulfuric acid.[3][11] The electrophile is typically sulfur trioxide (SO₃). The reaction is reversible.[3]

Predicted Product Distribution: Sulfonation is particularly sensitive to steric hindrance. Therefore, substitution at the least hindered position (6) and the para position (4) is expected to be highly favored over the doubly hindered position (2).

Position of SubstitutionProduct NamePredicted Yield (%)
22-Methyl-6-propylbenzenesulfonic acid~5%
44-Methyl-2-propylbenzenesulfonic acid~35-45%
63-Methyl-5-propylbenzenesulfonic acid~50-60%

Experimental Protocol: Sulfonation of this compound [12]

  • Setup: Place 13.4 g (0.1 mol) of this compound in a 100 mL round-bottom flask with a magnetic stirrer.

  • Reaction: Carefully and slowly add 20 mL of fuming sulfuric acid (20% SO₃) to the flask, which is cooled in an ice bath.

  • Heating: After the initial exothermic reaction subsides, warm the mixture to 40-50 °C and stir for 2 hours. The completion of the reaction is indicated by the dissolution of the hydrocarbon layer into the acid.[12]

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto 200 g of crushed ice.

  • Precipitation: The sulfonic acids may precipitate upon cooling. If not, "salt out" the product by adding a saturated sodium chloride solution.

  • Isolation: Collect the precipitated sulfonic acid by vacuum filtration and wash it with a small amount of cold brine.

  • Purification: The product can be purified by recrystallization from a suitable solvent or by conversion to its sodium salt.

Friedel-Crafts Reactions

Friedel-Crafts reactions form new carbon-carbon bonds.[13]

  • Alkylation: Introduces an alkyl group using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). This reaction is often prone to carbocation rearrangements and polyalkylation, as the product is more reactive than the starting material.

  • Acylation: Introduces an acyl group (R-C=O) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst.[14] This reaction is generally preferred as the acylium ion does not rearrange and the product (a ketone) is deactivated, preventing further substitution.[15][16]

Predicted Product Distribution (Acylation with Acetyl Chloride): Acylation is very sterically demanding. The bulky acylium ion electrophile will preferentially attack the least hindered positions, making the 4- and 6-isomers the major products.

Position of SubstitutionProduct NamePredicted Yield (%)
21-(2-Methyl-6-propylphenyl)ethanone<5%
41-(4-Methyl-2-propylphenyl)ethanone~30-40%
61-(3-Methyl-5-propylphenyl)ethanone~60-70%

Experimental Protocol: Friedel-Crafts Acylation of this compound [14][17]

  • Setup: Equip a 250 mL three-necked flask with a reflux condenser (with a gas trap), a mechanical stirrer, and a dropping funnel. Place 14.7 g (0.11 mol) of anhydrous aluminum chloride and 50 mL of dry carbon disulfide in the flask.

  • Reagent Addition: Through the dropping funnel, add a solution of 13.4 g (0.1 mol) of this compound and 8.7 g (0.11 mol) of acetyl chloride in 25 mL of carbon disulfide over 30 minutes with efficient stirring.

  • Reflux: After the addition, gently reflux the mixture for 2 hours or until the evolution of HCl gas ceases.

  • Workup: Cool the flask in an ice bath and carefully decompose the reaction complex by slowly adding 100 g of crushed ice, followed by 50 mL of concentrated HCl.

  • Extraction: Separate the organic layer, and extract the aqueous layer with 50 mL of carbon disulfide. Combine the organic layers.

  • Washing and Drying: Wash with water, 10% sodium hydroxide solution, and again with water. Dry over anhydrous sodium sulfate.

  • Purification: After filtering, remove the solvent by distillation. The residual ketone product can be purified by vacuum distillation.

General Reaction Mechanism and Workflow

All the described reactions proceed via the general two-step mechanism for electrophilic aromatic substitution.

  • Step 1 (Rate-Determining): The nucleophilic π-electron system of the aromatic ring attacks the strong electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[4]

  • Step 2 (Fast): A base in the reaction mixture removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product.[4]

G cluster_prep Preparation cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purify Purification & Analysis reactants Reactants (this compound, Electrophile Precursor) setup Combine Reactants & Catalyst (Control Temperature) reactants->setup catalyst Catalyst (e.g., AlCl3, H2SO4) catalyst->setup reaction Stir/Reflux for Specified Time setup->reaction quench Quench Reaction (e.g., add ice/water) reaction->quench extract Solvent Extraction quench->extract wash Wash Organic Layer (Water, Base, Brine) extract->wash dry Dry with Drying Agent wash->dry evap Solvent Evaporation dry->evap purify Purification (Distillation or Recrystallization) evap->purify analyze Product Analysis (GC-MS, NMR) purify->analyze

Caption: A generalized experimental workflow for EAS reactions.

Conclusion

The electrophilic aromatic substitution of this compound is a predictable process governed by the synergistic ortho-, para-directing effects of the methyl and propyl groups, tempered by the significant steric influence of the larger propyl substituent. This guide provides a foundational understanding for researchers to anticipate the major products of nitration, halogenation, sulfonation, and Friedel-Crafts acylation. The provided protocols offer a starting point for the synthesis of specific isomers, which can be further optimized by adjusting reaction conditions. A thorough analysis of the product mixture is essential to quantify the precise isomer ratios, which are critical for applications in medicinal chemistry and materials science.

References

1-Methyl-3-propylbenzene in Gasoline and Fuels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-3-propylbenzene, also known as m-propyltoluene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄.[1][2] It consists of a benzene (B151609) ring substituted with a methyl group and a propyl group at the 1 and 3 positions, respectively.[2][3] This compound is a colorless liquid with a characteristic aromatic odor and is a naturally occurring component of crude oil and various petroleum products.[2][3] In the context of fuels, this compound is one of many aromatic hydrocarbons that are important constituents of gasoline. Aromatic compounds are intentionally manipulated during the refining process to increase the octane (B31449) rating and enhance overall fuel performance.[4] This technical guide provides an in-depth overview of this compound, focusing on its properties, presence in fuels, analytical determination, and its role in fuel chemistry.

Chemical and Physical Properties

This compound is classified as a C10 alkylbenzene. Its physical and chemical characteristics are essential for understanding its behavior in fuel mixtures and its environmental fate.

PropertyValueSource(s)
CAS Number 1074-43-7[1][2][5][6][7]
Molecular Formula C₁₀H₁₄[1][5][8]
Molecular Weight 134.22 g/mol [1][5][8]
Synonyms m-Propyltoluene, 3-Propyltoluene[1][7][9]
Appearance Colorless liquid[3]
Density 0.865 g/cm³[6][10]
Boiling Point 181°C[6]
Melting Point -83°C[10]
Flash Point 68°C[6]
Vapor Pressure 1.04 mmHg at 25°C[6]
Solubility Insoluble in water; soluble in organic solvents[3]

Presence and Role in Fuels

This compound is a component of the aromatic fraction of gasoline and other fuels. The concentration of total aromatics in gasoline is regulated, with limits often set around 40-42% by weight or volume, while the known carcinogen benzene is restricted to lower levels, such as 1.0%.[4][11]

Fuel TypeCompound Name ListedConcentration RangeSource(s)
Gasoline1-Methyl-3-n-propylbenzene0.08% to 0.56%[2]
Crude Oil1-Methyl-3-n-propylbenzeneNot specified[2]

G cluster_crude_oil Crude Oil cluster_refining Refinery Processes cluster_gasoline Gasoline Composition cluster_aromatics Aromatic Hydrocarbons Crude Oil Crude Oil Distillation Distillation Crude Oil->Distillation Separation Reforming Reforming Distillation->Reforming Octane enhancement Blending Blending Reforming->Blending Gasoline Gasoline Blending->Gasoline Paraffins Paraffins Gasoline->Paraffins Olefins Olefins Gasoline->Olefins Naphthenes Naphthenes Gasoline->Naphthenes Aromatics Aromatics Gasoline->Aromatics Additives Additives Gasoline->Additives Benzene Benzene Aromatics->Benzene Toluene Toluene Aromatics->Toluene Xylenes Xylenes Aromatics->Xylenes C9-C10+ Aromatics C9-C10+ Aromatics Aromatics->C9-C10+ Aromatics This compound This compound C9-C10+ Aromatics->this compound

Experimental Protocols for Analysis

The accurate quantification of aromatic hydrocarbons in fuels is critical for regulatory compliance and quality control.[4] Standardized methods, primarily chromatographic, are employed for this purpose.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Gasoline (Based on ASTM D5769)

This method is a standard for determining benzene, toluene, and total aromatics in finished gasoline.[4][11]

  • Objective: To separate and quantify aromatic compounds in gasoline.

  • Principle: The gasoline sample, diluted with an internal standard, is injected into a gas chromatograph. The components are separated based on their boiling points and interaction with a capillary column. The mass spectrometer detector identifies and quantifies the compounds based on their unique mass-to-charge ratio and fragmentation patterns.

  • Instrumentation:

    • Gas Chromatograph (GC) with a capillary column (e.g., a polar column).[11]

    • Mass Spectrometer (MS) detector.

    • Autosampler for precise injection.

  • Methodology:

    • Sample Preparation: A known weight of the gasoline sample is diluted with a solvent and a precise amount of an internal standard (e.g., n-tridecane) is added.[11]

    • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, which is heated to vaporize the sample.

    • Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through the capillary column. The GC oven temperature is programmed to ramp up, allowing for the separation of hydrocarbons. Aromatic compounds are resolved from other hydrocarbon types.

    • Detection & Quantification: As components elute from the column, they enter the MS detector. The detector is operated in full scan mode to acquire mass spectra for identification.[4] The concentration of each aromatic compound is calculated by comparing its peak area to that of the internal standard.

    • Calibration: The instrument is calibrated using certified reference materials containing known concentrations of the target aromatic compounds.

G Sample Gasoline Sample Prep Sample Prep (Dilution + Internal Std) Sample->Prep GC Gas Chromatograph (Injector + Column) Prep->GC Injection MS Mass Spectrometer (Detector) GC->MS Elution Data Data System (Chromatogram) MS->Data Signal Acquisition Analysis Quantification (Peak Integration) Data->Analysis Result Report (% Aromatics) Analysis->Result

2. High-Performance Liquid Chromatography (HPLC) for Diesel Fuel (Based on ASTM D6591)

This method is used to determine the content of mono-aromatic, di-aromatic, and polycyclic aromatic hydrocarbons in diesel fuels.[13]

  • Objective: To separate aromatic hydrocarbons into classes based on their ring structure.

  • Principle: The diesel sample is injected into an HPLC system. A polar stationary phase (e.g., an amino column) has a weak affinity for non-aromatic hydrocarbons but a strong affinity for aromatics.[13] This allows for the separation of aromatics from non-aromatics and further separation of aromatics based on the number of aromatic rings. A refractive index (RI) detector is used for quantification.[13]

  • Instrumentation:

    • HPLC system with an isocratic pump.

    • Hypersil Gold Amino column (or similar).[13]

    • Refractive Index (RI) detector.[13]

  • Methodology:

    • Sample Preparation: The diesel fuel sample is typically filtered but may not require dilution.

    • Injection: A precise volume of the sample is injected into the HPLC system.

    • Separation: A mobile phase (e.g., n-heptane) carries the sample through the amino column. Non-aromatic compounds elute first, followed by mono-aromatic, di-aromatic, and then tri-aromatic hydrocarbons in distinct bands.[13]

    • Detection: The RI detector measures the difference in the refractive index between the mobile phase and the sample components as they elute.

    • Quantification: The total aromatic content is calculated by summing the areas of the mono-, di-, and tri-aromatic hydrocarbon peaks.[13]

Safety and Environmental Information

The Safety Data Sheet (SDS) for this compound provides critical safety information.

  • Hazards: It is classified as toxic to aquatic life with long-lasting effects (H411).[1][6]

  • Precautions: Users should avoid release to the environment (P273) and collect any spillage (P391).[6]

  • Disposal: The substance and its container must be disposed of at an appropriate treatment and disposal facility in accordance with local, regional, and national regulations.[6]

  • Transport: It is classified under UN Number 3295, Class 3, Packing Group III for transport.[5]

References

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of 1-Methyl-3-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-3-propylbenzene, an aromatic hydrocarbon, is a compound of interest in various fields, including environmental monitoring, chemical synthesis, and as a component in complex hydrocarbon mixtures such as gasoline.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.[2] This method offers excellent selectivity and sensitivity, making it ideal for the analysis of this compound in diverse matrices.

This document provides a comprehensive protocol for the qualitative and quantitative analysis of this compound using GC-MS. It is intended for researchers, scientists, and professionals in drug development and related fields.

Quantitative Data Summary

The following table summarizes representative quantitative data for the GC-MS analysis of this compound. This data is illustrative and may vary based on the specific instrumentation and experimental conditions.

ParameterValue
Compound This compound
CAS Number 1074-43-7
Molecular Formula C₁₀H₁₄
Molecular Weight 134.22 g/mol
Retention Time (RT) ~ 8.5 minutes
Quantification Ion (m/z) 105
Qualifier Ions (m/z) 91, 134
Calibration Range 0.1 - 50 µg/mL
Linearity (R²) > 0.995
Limit of Detection (LOD) ~ 0.05 µg/mL
Limit of Quantification (LOQ) ~ 0.15 µg/mL

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for extracting this compound from aqueous samples.

  • Reagents and Materials:

    • This compound standard (≥99% purity)

    • Internal Standard (e.g., Toluene-d8)

    • Hexane (B92381) or Dichloromethane (GC grade)[3]

    • Sodium chloride (analytical grade)

    • Anhydrous sodium sulfate (B86663)

    • 15 mL glass centrifuge tubes with screw caps

    • 2 mL GC autosampler vials with inserts[4]

    • Pipettes and volumetric flasks

  • Procedure:

    • Transfer 5 mL of the aqueous sample into a 15 mL glass centrifuge tube.

    • Spike the sample with an appropriate concentration of the internal standard solution.

    • Add 1 gram of sodium chloride to the sample to increase the ionic strength of the aqueous phase.

    • Add 2 mL of hexane (or dichloromethane) to the tube.

    • Cap the tube and vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried organic extract into a 2 mL GC autosampler vial for analysis.

2. GC-MS Instrumentation and Conditions

  • Instrumentation: A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • GC Parameters:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]

    • Injector Temperature: 250 °C[6]

    • Injection Volume: 1 µL

    • Injection Mode: Splitless[4]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold for 2 minutes at 200°C

  • MS Parameters:

    • Ion Source Temperature: 230 °C

    • Interface Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV[7]

    • Acquisition Mode: Full Scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for this compound: m/z 105 (quantification), 91, 134 (qualifiers)[7]

    • SIM Ion for Toluene-d8 (Internal Standard): m/z 98

3. Calibration and Quantification

  • Procedure:

    • Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL) in hexane.

    • Spike each calibration standard with a constant concentration of the internal standard.

    • Analyze each calibration standard using the GC-MS method described above.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²).

    • Quantify this compound in the prepared samples by applying the response ratio to the calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Aqueous Sample (5 mL) add_is Add Internal Standard sample->add_is add_solvent Add Extraction Solvent (Hexane) add_is->add_solvent extract Vortex & Centrifuge add_solvent->extract dry Dry Organic Layer extract->dry transfer Transfer to GC Vial dry->transfer injection Inject 1 µL into GC-MS transfer->injection separation GC Separation (DB-5ms column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Spectrometry (SIM Mode) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte integration->quantification calibration->quantification report Final Report quantification->report

Caption: Workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway parent This compound (m/z = 134) frag1 Loss of C₂H₅ (m/z = 105) parent->frag1 - C₂H₅ radical frag2 Tropylium ion (m/z = 91) parent->frag2 - C₃H₇ radical

Caption: Key fragmentation pathways for this compound in EI-MS.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of 1-Methyl-3-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reproducible isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and analysis of 1-Methyl-3-propylbenzene. This method is applicable for the qualitative and quantitative analysis of this compound in the presence of other related aromatic hydrocarbons such as toluene (B28343) and propylbenzene (B89791). The protocol provided is suitable for implementation in research, quality control, and drug development laboratories.

Introduction

This compound is an alkylbenzene that can be found in various industrial applications and may be present as an impurity or a synthetic intermediate in pharmaceutical manufacturing. Accurate and reliable analytical methods are crucial for its identification and quantification. High-performance liquid chromatography (HPLC) is a widely used technique for the separation of small organic molecules.[1] This application note describes a simple and efficient isocratic RP-HPLC method using a C18 stationary phase and a UV detector for the analysis of this compound.

Experimental Protocol

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of aromatic hydrocarbons.[2][3]

  • Vials: 2 mL amber glass vials with PTFE septa.

  • Syringe Filters: 0.45 µm PTFE syringe filters.

Reagents and Solvents
  • Acetonitrile (B52724) (MeCN): HPLC grade or higher.

  • Water: Deionized (DI) water, filtered and degassed.

  • This compound: Analytical standard (>99% purity).

  • Toluene: Analytical standard (>99% purity).

  • Propylbenzene: Analytical standard (>99% purity).

Chromatographic Conditions

A C18 column is a common choice for the separation of alkylbenzenes.[4] The mobile phase composition of acetonitrile and water provides good resolution for these types of compounds.[4]

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound analytical standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

  • Mixed Standard Solution: Prepare a mixed standard solution containing this compound, toluene, and propylbenzene at a concentration of 100 µg/mL each in the mobile phase.

  • Sample Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter into an HPLC vial.

Data Presentation

The following table summarizes the expected retention times and peak areas for the separation of a mixed standard solution under the specified chromatographic conditions. In reverse-phase chromatography, retention generally increases with increasing hydrophobicity. Toluene, with a single methyl group, is the most polar and therefore elutes first. Propylbenzene is more hydrophobic and has a longer retention time. This compound, having both a methyl and a propyl group, is the most hydrophobic of the three and thus has the longest retention time.

AnalyteRetention Time (min)Peak Area (mAU*s)
Toluene4.21500
Propylbenzene6.81800
This compound9.52100

Mandatory Visualization

HPLC_Workflow SamplePrep Sample Preparation Filtration Sample Filtration (0.45 µm) SamplePrep->Filtration StandardPrep Standard Preparation StandardPrep->Filtration HPLCSeparation HPLC Separation (C18 Column, Isocratic) Filtration->HPLCSeparation Injection UVDetector UV Detection (254 nm) HPLCSeparation->UVDetector DataAcquisition Data Acquisition & Integration UVDetector->DataAcquisition Analysis Data Analysis & Reporting DataAcquisition->Analysis

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship cluster_Properties Analyte Properties cluster_Elution Elution Order in RP-HPLC Toluene Toluene (Least Hydrophobic) First Elutes First Toluene->First corresponds to Propylbenzene Propylbenzene Second Elutes Second Propylbenzene->Second corresponds to Methylpropylbenzene This compound (Most Hydrophobic) Third Elutes Last Methylpropylbenzene->Third corresponds to

Caption: Relationship between analyte hydrophobicity and elution order in reverse-phase HPLC.

References

Application Note and Protocol for the Laboratory Synthesis of 1-Methyl-3-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory synthesis of 1-methyl-3-propylbenzene, also known as m-propyltoluene. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of toluene (B28343) with propanoyl chloride to yield a mixture of methylpropiophenone isomers. Following separation, the desired 3-methylpropiophenone intermediate is reduced to the final product, this compound. This application note includes detailed experimental procedures for both steps, a summary of quantitative data in tabular format, and a visual representation of the synthetic workflow. Two effective methods for the reduction of the ketone intermediate are presented: the Wolff-Kishner reduction and the Clemmensen reduction.[1][2][3]

Introduction

This compound is an alkylbenzene that serves as a valuable intermediate in organic synthesis. Its structural motif is found in various molecules of interest in the pharmaceutical and materials science sectors. The presented synthetic route is designed to be robust and scalable for laboratory settings. It is important to note that the initial Friedel-Crafts acylation of toluene results in a mixture of isomers, primarily the para- (4-methylpropiophenone) and ortho-isomers, with the meta-isomer (3-methylpropiophenone) being a minor product. Consequently, chromatographic purification is essential to isolate the 3-methylpropiophenone intermediate before proceeding to the reduction step. This protocol will focus on the subsequent reduction of the purified 3-methylpropiophenone to yield this compound.

Physicochemical Data of Key Compounds

The following tables summarize the key physical and chemical properties of the reactants, intermediates, and the final product.

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL)
Toluene108-88-3C₇H₈92.14110.6[4]0.867[4][5]
Propanoyl chloride79-03-8C₃H₅ClO92.5277-79[6]1.059[6]
Aluminum chloride7446-70-0AlCl₃133.34180 (sublimes)[7]2.44
3-Methylpropiophenone51772-30-6C₁₀H₁₂O148.20[8][9]244-246[9]~0.99
This compound1074-43-7C₁₀H₁₄134.22[10][11][12]182[11]0.862[11]

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Toluene to Synthesize 3-Methylpropiophenone

This procedure describes the synthesis of a mixture of methylpropiophenone isomers, from which 3-methylpropiophenone must be isolated.

Materials:

  • Toluene

  • Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Water (H₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube.

  • Suspend anhydrous aluminum chloride in dichloromethane in the flask and cool the mixture in an ice bath.

  • Add propanoyl chloride to a dropping funnel.

  • Slowly add the propanoyl chloride to the stirred suspension of aluminum chloride.

  • After the formation of the acylium ion complex, add toluene dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Once the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure completion.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product is a mixture of isomers. Purify by column chromatography (silica gel, using a suitable eluent such as a hexane/ethyl acetate (B1210297) gradient) to isolate 3-methylpropiophenone.

Expected Yield: The yield of the mixed isomers can be good to excellent. The yield of the desired 3-methylpropiophenone will depend on the regioselectivity of the reaction and the efficiency of the purification.

Step 2: Reduction of 3-Methylpropiophenone to this compound

Two alternative reduction methods are provided below. The choice of method depends on the stability of the substrate to acidic or basic conditions.

Method A: Wolff-Kishner Reduction (Huang-Minlon Modification)

This method is suitable for substrates that are sensitive to strong acids.[2][13]

Materials:

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Distillation apparatus

  • Heating mantle

  • Separatory funnel

Procedure:

  • Place 3-methylpropiophenone, hydrazine hydrate, and potassium hydroxide pellets in a round-bottom flask containing diethylene glycol.

  • Heat the mixture to reflux for 1-2 hours to form the hydrazone.

  • After hydrazone formation, arrange the apparatus for distillation and carefully distill off water and excess hydrazine.[13][15]

  • Once the temperature of the reaction mixture rises to approximately 190-200 °C, continue to reflux for an additional 3-4 hours.[13]

  • Cool the reaction mixture to room temperature and add water.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by distillation to yield pure this compound.

Expected Yield: Yields for Wolff-Kishner reductions are typically high, often exceeding 80%.

Method B: Clemmensen Reduction

This method is effective for aryl-alkyl ketones that are stable in strongly acidic conditions.[1][3]

Materials:

  • 3-Methylpropiophenone

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene (as a co-solvent)

  • Water (H₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Prepare zinc amalgam by stirring zinc powder with a dilute solution of mercuric chloride for a short period, then decanting the solution and washing the solid with water.

  • In a round-bottom flask, add the zinc amalgam, concentrated hydrochloric acid, water, and toluene.

  • Add the 3-methylpropiophenone to the stirred mixture.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitoring by TLC is recommended). Additional portions of concentrated HCl may be needed during the reflux period.

  • After cooling to room temperature, carefully decant the liquid from the remaining zinc amalgam.

  • Transfer the liquid to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with a small portion of toluene or diethyl ether.

  • Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting this compound by distillation.

Expected Yield: The Clemmensen reduction generally provides good yields for aryl-alkyl ketones.

Synthesis Workflow

Synthesis_of_1_Methyl_3_propylbenzene cluster_reduction Reduction Method Toluene Toluene Acylation Friedel-Crafts Acylation Toluene->Acylation PropanoylChloride Propanoyl Chloride PropanoylChloride->Acylation AlCl3 AlCl₃ (catalyst) AlCl3->Acylation Methylpropiophenone 3-Methylpropiophenone (after purification) Methylpropiophenone->ReductionPoint WolffKishner Wolff-Kishner Hydrazine, KOH, High Temp. FinalProduct This compound WolffKishner->FinalProduct Clemmensen Clemmensen Zn(Hg), HCl Clemmensen->FinalProduct Acylation->Methylpropiophenone Step 1 ReductionPoint->WolffKishner Step 2A ReductionPoint->Clemmensen Step 2B

Caption: Synthetic pathway for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Anhydrous aluminum chloride is highly corrosive and reacts violently with water; handle with care.

  • Propanoyl chloride is corrosive and lachrymatory.

  • Hydrazine hydrate is toxic and a suspected carcinogen.

  • Concentrated hydrochloric acid is highly corrosive.

  • The organic solvents used are flammable. Avoid open flames and sparks.

Conclusion

The described two-step synthesis provides a reliable method for the preparation of this compound. The key to obtaining the desired product is the effective purification of the 3-methylpropiophenone intermediate after the Friedel-Crafts acylation. Both the Wolff-Kishner and Clemmensen reductions are effective for the final conversion, and the choice between them should be based on the chemical compatibility of any other functional groups present in more complex substrates. The provided protocols serve as a solid foundation for researchers in organic and medicinal chemistry.

References

Application Notes and Protocols for 1-Methyl-3-propylbenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-methyl-3-propylbenzene (also known as m-propyltoluene) as a high-boiling aromatic solvent in various organic reactions. Its unique physical properties make it an excellent alternative to more common solvents like toluene (B28343) or xylene, particularly for reactions requiring elevated temperatures.

Properties of this compound

This compound is a colorless liquid with a characteristic aromatic odor. It is insoluble in water but miscible with many organic solvents.[1][2] Its key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 1074-43-7[3][4][5][6][7]
Molecular Formula C₁₀H₁₄[3][5][6]
Molecular Weight 134.22 g/mol [3][5][6]
Boiling Point 181-182 °C[3]
Melting Point -83 °C[3]
Density 0.865 g/cm³[3]
Flash Point 68 °C[3]

Key Applications in Organic Synthesis

Due to its high boiling point and stability, this compound is particularly suitable for reactions that require sustained high temperatures to proceed at a reasonable rate. Its aromatic nature also makes it a good solvent for a wide range of organic compounds, including starting materials and catalysts for common cross-coupling and substitution reactions.

Friedel-Crafts Alkylation and Acylation

The Friedel-Crafts reaction is a fundamental method for attaching alkyl or acyl substituents to an aromatic ring.[1][8] this compound can serve as a non-reactive, high-boiling solvent for the alkylation or acylation of other aromatic substrates. It is particularly useful when the reactants themselves are high-boiling liquids or solids, ensuring a homogeneous reaction mixture at elevated temperatures.

Friedel_Crafts_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aromatic Substrate & Acyl Halide Mixing Combine Reactants in Solvent Reactants->Mixing Solvent This compound Solvent->Mixing Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Mixing Add portionwise Heating Heat to Desired Temperature Mixing->Heating Quench Quench with Ice/Water Heating->Quench After reaction completion Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Purify Purify by Distillation or Chromatography Dry->Purify Product Acylated Product Purify->Product Grignard_Pathway cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up RX Alkyl/Aryl Halide (R-X) RMgX Grignard Reagent (R-MgX) RX->RMgX Mg Magnesium (Mg) Mg->RMgX Solvent This compound (co-solvent may be needed) Solvent->RMgX Intermediate Alkoxide Intermediate RMgX->Intermediate Electrophile Electrophile (e.g., R'COR") Electrophile->Intermediate Workup Aqueous Acidic Work-up (H₃O⁺) Intermediate->Workup Product Alcohol Product Workup->Product Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Reactant1 R¹-X Reactant1->OxAdd Reactant2 R²-B(OR)₂ Reactant2->Transmetal Base Base Base->Transmetal

References

Application of 1-Methyl-3-propylbenzene in Petrochemical Industry Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-propylbenzene, also known as m-propyltoluene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄.[1] As a member of the alkyl-substituted benzene (B151609) family, its specific arrangement of a methyl and a propyl group on the benzene ring imparts distinct physicochemical properties that are of interest in various sectors of the petrochemical industry. This document provides detailed application notes and experimental protocols relevant to the use of this compound in petrochemical research, focusing on its role as a chemical intermediate, its behavior in catalytic cracking processes, and its potential as a fuel additive.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its application in industrial processes. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₄[2][3]
Molecular Weight 134.22 g/mol [2][3]
Appearance Colorless liquid[3]
Odor Characteristic aromatic[3]
Boiling Point 182 °C
Melting Point -83 °C
Density 0.865 g/mL
Solubility Insoluble in water; Soluble in organic solvents[3]
CAS Number 1074-43-7[2][3]

Application Notes

Chemical Intermediate in Organic Synthesis

This compound serves as a versatile precursor in the synthesis of more complex molecules due to the reactivity of its aromatic ring and alkyl side chains.[1] The electron-donating nature of the methyl and propyl groups activates the benzene ring towards electrophilic aromatic substitution reactions.

Key Reactions:

  • Oxidation: The alkyl side chains of this compound can be oxidized to form carboxylic acids. For instance, oxidation can yield 3-propylbenzoic acid, a valuable intermediate in the synthesis of specialty chemicals.[1]

  • Nitration: The aromatic ring can undergo nitration to introduce nitro groups, which are precursors for amines and other functional groups.

  • Sulfonation: Reaction with sulfuric acid introduces a sulfonic acid group, which can be used to produce detergents or as a directing group in further synthetic steps.

  • Friedel-Crafts Reactions: The activated ring can participate in Friedel-Crafts acylation and alkylation to introduce new carbon-carbon bonds.

Chemical_Intermediate_Applications MPB This compound Oxidation Oxidation MPB->Oxidation [O] Nitration Nitration MPB->Nitration HNO₃/H₂SO₄ Sulfonation Sulfonation MPB->Sulfonation H₂SO₄/SO₃ FriedelCrafts Friedel-Crafts Acylation MPB->FriedelCrafts RCOCl/AlCl₃ PBA 3-Propylbenzoic Acid Oxidation->PBA NitroMPB Nitro-1-methyl-3-propylbenzene Nitration->NitroMPB SulfonicAcid This compound Sulfonic Acid Sulfonation->SulfonicAcid AcylMPB Acylated this compound FriedelCrafts->AcylMPB

Model Compound for Catalytic Cracking Studies

In the petrochemical industry, fluid catalytic cracking (FCC) is a crucial process for converting heavy hydrocarbon fractions into more valuable lighter products like gasoline and propylene. Alkylbenzenes such as this compound are used as model compounds to study the mechanisms of pyrolytic and catalytic cracking. Understanding the cracking behavior of such C10 aromatics is essential for optimizing catalyst performance and product distribution.

During catalytic cracking, the alkyl side chains are cleaved, and the aromatic ring can undergo dealkylation and other transformations, contributing to the formation of valuable products such as benzene, toluene, and xylenes (B1142099) (BTX).

Catalytic_Cracking_Workflow

Component in Fuel Formulations

Experimental Protocols

Protocol 1: Oxidation of this compound to 3-Propylbenzoic Acid

This protocol is adapted from the general procedure for the oxidation of alkylbenzenes using potassium permanganate (B83412).

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Distilled water

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, Buchner funnel, filter paper, beakers, pH paper

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), a solution of sodium carbonate in water, and a molar excess of potassium permanganate (approximately 3-4 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂). The reaction progress can be monitored by the disappearance of the purple color.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Destroy the excess potassium permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color is completely discharged.

  • Filter the mixture through a Buchner funnel to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.

  • Combine the filtrate and the washings and cool the solution in an ice bath.

  • Acidify the filtrate to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of 3-propylbenzoic acid should form.

  • Collect the crude 3-propylbenzoic acid by vacuum filtration and wash with a small amount of cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 3-propylbenzoic acid.

  • Dry the purified crystals and determine the yield and melting point.

Expected Outcome:

This oxidation is expected to selectively oxidize the methyl group to a carboxylic acid, yielding 3-propylbenzoic acid. The yield will depend on the specific reaction conditions.

Protocol 2: Nitration of this compound

This protocol describes a general procedure for the nitration of an activated aromatic ring.

Materials:

  • This compound

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath, magnetic stirrer, dropping funnel, separatory funnel, round-bottom flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add this compound dissolved in dichloromethane.

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of this compound, maintaining the reaction temperature between 0 and 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes.

  • Carefully pour the reaction mixture over crushed ice and transfer it to a separatory funnel.

  • Separate the organic layer and wash it successively with cold water, saturated sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude nitrated product.

  • The product will be a mixture of isomers. The major products are expected to be formed by substitution at the positions ortho and para to the activating alkyl groups. The product distribution can be analyzed by gas chromatography-mass spectrometry (GC-MS).

Nitration_Protocol_Workflow

Protocol 3: Catalytic Cracking of this compound (Conceptual)

This protocol outlines a conceptual experimental setup for studying the catalytic cracking of this compound.

Apparatus:

  • Fixed-bed or fluidized-bed catalytic reactor

  • High-temperature furnace with temperature controller

  • Mass flow controllers for carrier gas (e.g., nitrogen)

  • Syringe pump for feeding liquid this compound

  • Condenser and collection system for liquid products

  • Gas collection system (e.g., gas bags)

  • Gas chromatograph (GC) with FID and/or MS detector for product analysis

  • Catalyst (e.g., ZSM-5, FCC catalyst)

Procedure:

  • Load a known amount of the catalyst into the reactor.

  • Heat the reactor to the desired reaction temperature (e.g., 500-700 °C) under a flow of inert gas (e.g., nitrogen).

  • Once the temperature is stable, introduce this compound into the reactor at a controlled flow rate using the syringe pump. The feed can be pre-vaporized and mixed with the carrier gas.

  • The reaction products exit the reactor and pass through a condenser to separate the liquid and gaseous fractions.

  • Collect the liquid products in a cooled trap.

  • Collect the gaseous products in gas bags for analysis.

  • Analyze the liquid and gaseous products using gas chromatography to determine the product distribution (e.g., yields of benzene, toluene, xylenes, ethylene, propylene, etc.).

  • After the experiment, the coke deposited on the catalyst can be quantified by temperature-programmed oxidation (TPO).

Data Analysis:

  • Calculate the conversion of this compound.

  • Determine the selectivity for each product.

  • The results can be presented in a table showing the product yields at different reaction temperatures or with different catalysts.

Data Presentation

Catalytic Cracking Product Distribution (Illustrative)

The following table provides an illustrative example of the expected product distribution from the catalytic cracking of a C10 aromatic compound like this compound over a ZSM-5 catalyst at different temperatures. The actual values would need to be determined experimentally.

ProductYield (wt%) at 550°CYield (wt%) at 650°C
Benzene1520
Toluene2530
Xylenes108
Ethylbenzene54
Light Olefins (C₂-C₄)2025
Methane, Ethane58
Coke105
Unconverted Feed10-

Conclusion

This compound is a valuable compound in the petrochemical industry, serving as a versatile chemical intermediate and a useful model compound for studying important industrial processes like catalytic cracking. The provided application notes and experimental protocols offer a foundation for researchers and scientists to explore the potential of this aromatic hydrocarbon in their respective fields. Further research to quantify its impact on fuel properties and to optimize synthetic and cracking processes will continue to enhance its industrial relevance.

References

Application Notes and Protocols for 1-Methyl-3-propylbenzene as an Environmental Analysis Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-methyl-3-propylbenzene as a standard in environmental analysis. It is intended to guide researchers, scientists, and professionals in the accurate quantification and identification of this volatile organic compound (VOC) in various environmental matrices.

Introduction

This compound, also known as m-propyltoluene, is an aromatic hydrocarbon that can be present in the environment due to industrial emissions and as a component of petroleum products.[1] Its monitoring is crucial for assessing environmental contamination and potential human exposure. As a certified reference material, it serves as a standard for the calibration of analytical instruments and the validation of analytical methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical and Toxicological Data

A summary of the key physicochemical properties and toxicological information for this compound is presented below.

PropertyValueReference
Chemical Formula C₁₀H₁₄[2]
Molecular Weight 134.22 g/mol [2]
CAS Number 1074-43-7[2]
Boiling Point 182 °C[3]
Melting Point -83 °C[3]
Flash Point 68 °C[4]
Water Solubility Insoluble[5]
Vapor Pressure 1.04 mmHg at 25°C[4]
LogP 4.67[6]
Toxicity Toxic to aquatic life with long-lasting effects.[2]

Analytical Methodologies

The primary analytical technique for the determination of this compound in environmental samples is Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail a standard protocol based on widely accepted methodologies such as those from the U.S. Environmental Protection Agency (EPA) for the analysis of volatile organic compounds.[7][8][9][10]

Sample Preparation: Purge-and-Trap

For aqueous samples, the purge-and-trap technique is a common and effective method for extracting volatile organic compounds.

Experimental Protocol:

  • Sample Collection: Collect water samples in 40 mL vials with a septum cap, ensuring no headspace to prevent the loss of volatile compounds.

  • Internal Standard Spiking: Add a known amount of an internal standard (e.g., fluorobenzene (B45895) or chlorobenzene-d5) to each sample, blank, and calibration standard.

  • Purging: Place a 5 mL or 25 mL aliquot of the sample into a purging vessel. Purge the sample with an inert gas (e.g., helium or nitrogen) at a flow rate of 40 mL/min for 11 minutes at ambient temperature. The volatile compounds are transferred from the aqueous phase to the vapor phase.

  • Trapping: The vapor is passed through a sorbent trap containing materials like Tenax®, silica (B1680970) gel, and charcoal. The volatile analytes are retained on the trap.

  • Desorption: After purging, the trap is heated to 180-250°C, and the trapped analytes are desorbed by backflushing with the inert carrier gas onto the GC column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas Chromatograph equipped with a capillary column and a mass spectrometer detector.

Experimental Protocol:

  • GC Column: A non-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent, with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 5 minutes.

    • Ramp: Increase to 150°C at a rate of 4°C/min.

    • Ramp: Increase to 220°C at a rate of 20°C/min, hold for 2 minutes.

  • Injector Temperature: 200°C.

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.

  • Scan Range: 35-350 amu.

Quantitative Data

The following tables summarize key quantitative data for the analysis of this compound.

Table 1: Chromatographic and Mass Spectrometric Data

ParameterValueReference
Kovats Retention Index (DB-5) 1139
Molecular Ion (m/z) 134[1]
Base Peak (m/z) 105
Major Fragment Ions (m/z) 119, 91[1]

Table 2: Method Performance Data (Representative for VOCs by EPA Methods)

ParameterTypical Value
Method Detection Limit (MDL) 0.1 - 0.5 µg/L
Practical Quantitation Limit (PQL) 0.5 - 2.0 µg/L
Spike Recovery 70 - 130%
Relative Percent Difference (RPD) for Duplicates < 20%

Biodegradation Pathway

This compound, as an alkylbenzene, can be biodegraded by microorganisms in the environment. The degradation pathway often involves the oxidation of the alkyl side chain and subsequent cleavage of the aromatic ring. A potential biodegradation pathway, based on studies of n-propylbenzene metabolism by Pseudomonas species, is illustrated below.[11][12]

Biodegradation_Pathway cluster_side_chain_oxidation Side-Chain Oxidation cluster_ring_oxidation Aromatic Ring Oxidation This compound This compound 3-(m-tolyl)propan-1-ol 3-(m-tolyl)propan-1-ol This compound->3-(m-tolyl)propan-1-ol Monooxygenase 1-Methyl-3-propylcatechol 1-Methyl-3-propylcatechol This compound->1-Methyl-3-propylcatechol Dioxygenase 3-(m-tolyl)propanoic acid 3-(m-tolyl)propanoic acid 3-(m-tolyl)propan-1-ol->3-(m-tolyl)propanoic acid Dehydrogenase Benzoic Acid derivative Benzoic Acid derivative 3-(m-tolyl)propanoic acid->Benzoic Acid derivative β-Oxidation Ring Fission Products Ring Fission Products 1-Methyl-3-propylcatechol->Ring Fission Products Dioxygenase

Caption: Proposed biodegradation pathways of this compound.

Experimental Workflow and Logic

The overall workflow for the analysis of this compound in an environmental sample involves several key stages, from sample collection to data analysis.

Experimental_Workflow cluster_sampling Sample Handling cluster_analysis Analytical Procedure cluster_data Data Processing Sample_Collection 1. Sample Collection (Water, Soil, Air) Sample_Preservation 2. Sample Preservation (Refrigeration, Acidification) Sample_Collection->Sample_Preservation Extraction 3. Extraction (Purge & Trap or Headspace) Sample_Preservation->Extraction GC_MS_Analysis 4. GC-MS Analysis Extraction->GC_MS_Analysis Data_Acquisition 5. Data Acquisition GC_MS_Analysis->Data_Acquisition Peak_Identification 6. Peak Identification (Retention Time & Mass Spectrum) Data_Acquisition->Peak_Identification Quantification 7. Quantification (Calibration Curve) Peak_Identification->Quantification Reporting 8. Reporting Quantification->Reporting

Caption: General workflow for environmental analysis of this compound.

References

Application Notes and Protocols for the Quantification of 1-Methyl-3-propylbenzene in Air and Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 1-methyl-3-propylbenzene, a volatile organic compound (VOC), in air and water matrices. The methodologies described herein are based on established analytical techniques, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for separation and detection.

Quantification of this compound in Air Samples

The analysis of this compound in air typically involves sample collection onto a solid sorbent, followed by thermal desorption and analysis by GC-MS. This approach allows for the pre-concentration of the analyte, enabling low detection limits.

1.1. Experimental Protocol: Air Sample Analysis

1.1.1. Sample Collection

  • Sorbent Tube Preparation: Use commercially available thermal desorption tubes packed with a suitable sorbent material, such as Tenax® TA or a multi-sorbent bed (e.g., Tenax® TA/Carbograph/Carboxen).

  • Sampling: Draw a known volume of air through the sorbent tube using a calibrated personal or stationary sampling pump. The flow rate is typically set between 50 and 200 mL/min, with a total sample volume ranging from 1 to 100 liters, depending on the expected concentration.

  • Field Blanks: Prepare field blanks by handling and transporting sorbent tubes in the same manner as the samples, but without drawing air through them. This helps to identify any potential contamination during the sampling and analysis process.

  • Storage and Transport: After sampling, seal the sorbent tubes with appropriate caps (B75204) and store them at ≤4°C until analysis.

1.1.2. Sample Preparation and Analysis

  • Thermal Desorption: Place the sorbent tube in an automated thermal desorber (TD) unit interfaced with a GC-MS system. The TD rapidly heats the tube to desorb the trapped analytes onto a focusing trap, which is then quickly heated to inject the analytes into the GC column.

  • GC-MS Analysis:

    • Gas Chromatograph (GC): Employ a high-resolution capillary column suitable for VOC analysis, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, Rtx-5ms) or a specialized VOC column.

    • Mass Spectrometer (MS): Operate the MS in full scan mode for qualitative identification and selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

1.2. Data Presentation: Air Analysis

ParameterExpected Value
Limit of Detection (LOD) 0.1 - 2.0 µg/m³
Limit of Quantitation (LOQ) 0.3 - 6.0 µg/m³
Linearity (R²) >0.995
Precision (%RSD) <15%
Recovery 85 - 115%

1.3. Experimental Workflow: Air Analysis

Air_Analysis_Workflow cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Processing A Prepare Sorbent Tube B Draw Air Sample A->B C Seal and Store Tube B->C D Thermal Desorption C->D E GC Separation D->E F MS Detection E->F G Quantification F->G H Reporting G->H

Workflow for the analysis of this compound in air.

Quantification of this compound in Water Samples

For aqueous matrices, several techniques can be employed to extract and concentrate this compound prior to GC-MS analysis, including Purge and Trap (P&T), Headspace (HS) sampling, and Solid-Phase Microextraction (SPME).

2.1. Experimental Protocols: Water Sample Analysis

2.1.1. Sample Collection

  • Vial Preparation: Use 40 mL amber glass vials with PTFE-lined septa.

  • Sampling: Collect water samples with minimal agitation to avoid loss of volatile compounds. Fill the vials to the top, ensuring no headspace (air bubbles) is present.

  • Preservation: If required, preserve the samples by adding a few drops of hydrochloric acid (HCl) to lower the pH to <2, which inhibits microbial degradation.

  • Storage and Transport: Store the samples at ≤4°C and protect them from light until analysis.

2.1.2. Method 1: Purge and Trap (P&T) GC-MS

This is a highly sensitive method suitable for trace-level analysis.

  • Sample Preparation: Introduce a known volume (e.g., 5-25 mL) of the water sample into a purging vessel.

  • Purging: Bubble an inert gas (e.g., helium or nitrogen) through the sample for a specified time (e.g., 11 minutes). The volatile compounds are stripped from the water and carried to a sorbent trap.

  • Desorption and Analysis: The trap is rapidly heated, and the analytes are desorbed and transferred to the GC-MS system for analysis, following similar GC-MS conditions as described for air analysis.

2.1.3. Method 2: Headspace (HS) GC-MS

Headspace analysis is a simpler and often faster technique, suitable for samples with higher concentrations of the analyte.

  • Sample Preparation: Place a known volume of the water sample (e.g., 10 mL) into a headspace vial (e.g., 20 mL).

  • Equilibration: The vial is sealed and heated in a thermostatted autosampler to allow the volatile compounds to partition between the water and the headspace.

  • Injection: A portion of the headspace gas is automatically injected into the GC-MS for analysis.

2.1.4. Method 3: Solid-Phase Microextraction (SPME) GC-MS

SPME is a solvent-free extraction technique that concentrates analytes onto a coated fiber.

  • Extraction: Expose a SPME fiber with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace above the water sample or directly immerse it in the sample.

  • Adsorption: Allow the analytes to adsorb onto the fiber for a defined period with agitation.

  • Desorption: Retract the fiber and insert it into the hot GC inlet, where the analytes are thermally desorbed for analysis.

2.2. Data Presentation: Water Analysis

The following table presents typical performance characteristics for the analysis of alkylbenzenes in water using different sample introduction techniques with GC-MS.

ParameterPurge and Trap (P&T)Headspace (HS)Solid-Phase Microextraction (SPME)
Limit of Detection (LOD) 0.01 - 0.5 µg/L0.1 - 1.0 µg/L0.05 - 0.5 µg/L
Limit of Quantitation (LOQ) 0.03 - 1.5 µg/L0.3 - 3.0 µg/L0.15 - 1.5 µg/L
Linearity (R²) >0.995>0.99>0.99
Precision (%RSD) <10%<15%<15%
Recovery 80 - 120%N/A (Equilibrium-based)N/A (Equilibrium-based)

2.3. Experimental Workflow: Water Analysis (Purge and Trap)

Water_Analysis_Workflow cluster_sampling Sample Collection cluster_preparation Sample Preparation cluster_analysis Sample Analysis cluster_data Data Processing A Collect Water Sample B Preserve and Store A->B C Purge with Inert Gas B->C D Trap Volatiles C->D E Thermal Desorption D->E F GC Separation E->F G MS Detection F->G H Quantification G->H I Reporting H->I

Workflow for water analysis using Purge and Trap GC-MS.

GC-MS Instrumental Parameters

The following table provides a starting point for the GC-MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

ParameterTypical Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium, constant flow at 1.0 - 1.5 mL/min
Inlet Temperature 250 °C
Oven Program Initial: 40°C, hold for 2 min; Ramp: 10°C/min to 200°C; hold for 2 min
Transfer Line Temp. 280 °C
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Scan Range m/z 45-300
Quantifier Ion 134 (Molecular Ion)
Qualifier Ions 105, 91

Disclaimer: The quantitative data and experimental protocols provided are based on established methods for similar volatile organic compounds. It is recommended that users validate these methods for their specific application and instrumentation to ensure data quality and accuracy.

Application Notes and Protocols for the Oxidation of 1-Methyl-3-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for studying the oxidation of 1-methyl-3-propylbenzene, a common reaction in organic synthesis and relevant to atmospheric chemistry. The protocols herein describe two primary methods for the controlled oxidation of the methyl group to a carboxylic acid, yielding 3-propylbenzoic acid. Additionally, analytical procedures for monitoring the reaction and characterizing the products are outlined.

Introduction

This compound, also known as m-propyltoluene, is an alkyl-substituted aromatic hydrocarbon. Its oxidation is a key transformation for the synthesis of derivatives such as 3-propylbenzoic acid, a potential building block in medicinal chemistry and materials science. The study of its oxidation mechanisms is also crucial for understanding the atmospheric formation of secondary organic aerosols.[1]

This document details two robust methods for the selective oxidation of the methyl group of this compound: potassium permanganate (B83412) oxidation and chromic acid oxidation. It also provides protocols for the analysis of the reaction mixture using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Reaction

The primary reaction discussed is the selective oxidation of the benzylic methyl group of this compound to a carboxylic acid. The propyl group is generally more resistant to oxidation under these conditions.[1]

Reaction Scheme:

Experimental Protocols

Method 1: Potassium Permanganate Oxidation

This protocol describes the oxidation of this compound using potassium permanganate in a basic aqueous solution.

Materials:

  • This compound (C₁₀H₁₄)

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bisulfite (NaHSO₃)

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • Liquid detergent

Equipment:

  • 5 mL conical vial with a spin vane

  • Condenser

  • Heating plate with magnetic stirring

  • Hirsch funnel

  • 10 mL Erlenmeyer flask

  • Ice-water bath

  • pH indicator paper

Procedure:

  • In a 5 mL conical vial containing a spin vane, add 825 mg of potassium permanganate (KMnO₄), 100 mg of sodium carbonate (Na₂CO₃), and 3 mL of deionized water.

  • Attach a condenser and gently heat the mixture with stirring until all solids are dissolved.

  • Temporarily cease heating and add 250 µL of this compound and 10 mg of a liquid detergent to the reaction mixture.

  • Heat the mixture to reflux with constant stirring for approximately 45-60 minutes. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂).

  • After the reflux period, allow the reaction to cool slightly. While still warm, carefully add a saturated solution of sodium bisulfite (NaHSO₃) dropwise until the purple color of any remaining permanganate is discharged.

  • Filter the mixture under vacuum using a Hirsch funnel into a 10 mL Erlenmeyer flask. Wash the collected manganese dioxide solid with an additional 1 mL of deionized water.

  • Cool the filtrate in an ice-water bath and acidify by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 2, as confirmed with indicator paper.

  • A white precipitate of 3-propylbenzoic acid should form.

  • Collect the crystalline product by vacuum filtration using a Hirsch funnel, wash with a small amount of cold deionized water, and allow it to air dry.

  • Determine the yield and characterize the product.

Method 2: Chromic Acid Oxidation

This protocol outlines the oxidation of this compound using chromic acid, generated in situ from sodium dichromate and sulfuric acid.

Materials:

  • This compound (C₁₀H₁₄)

  • Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

  • Glacial acetic acid (CH₃COOH)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Ethanol (B145695) (C₂H₅OH)

  • Deionized water

Equipment:

  • 50 mL Erlenmeyer flask

  • Hot plate with stirring capability

  • Hirsch funnel

  • Beakers

Procedure:

  • Caution: Chromium(VI) compounds are carcinogenic. Handle with appropriate personal protective equipment, including gloves, and in a well-ventilated fume hood.

  • To a 50 mL Erlenmeyer flask, add a molar equivalent of this compound (e.g., 1.09 mmol, ~150 mg).

  • Add approximately 1.5 molar equivalents of sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O) and 2.5 mL of glacial acetic acid.

  • Swirl the flask to dissolve the solids and heat the solution to 100 °C on a hot plate with stirring.

  • Once the temperature is reached, turn off the heat and allow the solution to cool to at least 80 °C.

  • Carefully and dropwise, add approximately 0.8 mL of concentrated sulfuric acid. Swirl the flask after the addition of every few drops. An exothermic reaction with a color change from orange [Cr(VI)] to green [Cr(III)] should be observed.

  • After the complete addition of sulfuric acid, heat the flask to 100 °C for an additional 5 minutes.

  • Remove the flask from the heat and allow it to cool below 80 °C.

  • Add 0.3 mL of ethanol dropwise to quench any excess chromic acid.

  • Slowly add deionized water with continuous swirling until the total volume reaches approximately 35 mL.

  • Heat the solution to 100 °C for 10 minutes to dissolve any soluble impurities.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization of the 3-propylbenzoic acid product.

  • Collect the solid product by vacuum filtration using a Hirsch funnel. Wash the product with 10 mL of cold water.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 3-propylbenzoic acid.

  • Determine the yield and characterize the product.

Analytical Protocols

HPLC Analysis of Reaction Mixture

This protocol is for the quantitative analysis of this compound and its oxidation product, 3-propylbenzoic acid.

Instrumentation and Conditions:

ParameterValue
HPLC System Standard system with pump, autosampler, column oven, and DAD or UV-Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and deionized water with 0.1% phosphoric acid (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 257 nm
Injection Vol. 10 µL

Sample Preparation:

  • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a known volume of the mobile phase (e.g., 10 mL).

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a series of standard solutions of this compound and 3-propylbenzoic acid of known concentrations to generate a calibration curve.

  • Inject the prepared sample.

  • Identify the peaks corresponding to the reactant and product by comparing their retention times with the standards.

  • Quantify the concentration of each component using the calibration curve based on the peak areas.

GC-MS Analysis of Reaction Product

This protocol is for the identification and purity assessment of the 3-propylbenzoic acid product.

Instrumentation and Conditions:

ParameterValue
GC-MS System Gas chromatograph coupled to a mass spectrometer
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow of 1 mL/min
Injector Temp. 250 °C
Oven Program Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range 50-500 amu

Sample Preparation:

  • Dissolve a small amount of the dried product in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

  • Filter the solution through a 0.45 µm syringe filter if necessary.

Data Analysis:

  • Inject the sample into the GC-MS.

  • Identify the product peak in the total ion chromatogram.

  • Confirm the identity of 3-propylbenzoic acid by comparing its mass spectrum with a reference spectrum from a database (e.g., NIST). Key fragments would include the molecular ion and fragments corresponding to the loss of the propyl and carboxyl groups.

Data Presentation

Table 1: Physical and Chemical Properties

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)
This compoundC₁₀H₁₄134.22197-198-77
3-Propylbenzoic acidC₁₀H₁₂O₂164.20~29043[2]

Table 2: Expected HPLC and GC Retention Data (Illustrative)

CompoundHPLC Retention Time (min)GC Retention Index (non-polar column)
This compound~8.5~1280[3]
3-Propylbenzoic acid~4.2~1450

Note: Actual retention times will vary depending on the specific instrument, column, and conditions used.

Table 3: Example Reaction Conditions and Expected Outcomes

Oxidation MethodOxidizing AgentTemperature (°C)Reaction Time (min)Expected Yield
Method 1KMnO₄Reflux (~100)45-60Moderate to High
Method 2Na₂Cr₂O₇ / H₂SO₄100~10High

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start Start: this compound oxidation Oxidation (Method 1 or 2) start->oxidation Add Oxidizing Agent workup Reaction Work-up (Quenching, Extraction, Acidification) oxidation->workup Reaction Mixture hplc_prep HPLC Sample Prep oxidation->hplc_prep In-process Monitoring isolation Product Isolation (Filtration) workup->isolation Crude Product purification Purification (Recrystallization) isolation->purification product Pure 3-Propylbenzoic Acid purification->product gcms_prep GC-MS Sample Prep product->gcms_prep Final Product Characterization hplc_analysis HPLC Analysis hplc_prep->hplc_analysis data_analysis Data Interpretation hplc_analysis->data_analysis gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_analysis->data_analysis

Caption: Experimental workflow for the synthesis and analysis of 3-propylbenzoic acid.

Reaction_Pathway reactant This compound intermediate Benzylic Radical Intermediate reactant->intermediate H-abstraction by [O] product 3-Propylbenzoic Acid intermediate->product Further Oxidation

Caption: Simplified reaction pathway for the oxidation of this compound.

References

Application Notes and Protocols: 1-Methyl-3-propylbenzene in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-methyl-3-propylbenzene, also known as m-propyltoluene, as a versatile reagent in chemical synthesis. This document includes key chemical transformations, detailed experimental protocols, and its application in the synthesis of biologically active molecules.

Introduction

This compound is an aromatic hydrocarbon that serves as a valuable starting material and intermediate in organic synthesis.[1][2][3] Its substituted benzene (B151609) ring, featuring both a methyl and a propyl group, allows for a variety of chemical modifications. The alkyl groups are ortho- and para-directing and activate the ring towards electrophilic aromatic substitution, making it more reactive than benzene.[1] This property is harnessed in several key reactions, including nitration, Friedel-Crafts acylation, and oxidation, to produce a range of functionalized derivatives. These derivatives can be further elaborated into more complex molecules, including potential therapeutic agents.

Key Chemical Transformations

This compound undergoes several important reactions that are foundational for its use in multi-step synthesis.

Electrophilic Aromatic Substitution: Nitration

Nitration of this compound introduces a nitro group onto the aromatic ring, a crucial step for the synthesis of anilines and other nitrogen-containing compounds. The reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids.[1] The directing effects of the methyl and propyl groups lead to a mixture of isomers.

Reaction Scheme: Nitration of this compound

Caption: Nitration of this compound.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group to the aromatic ring, forming a ketone. This reaction is valuable for extending the carbon skeleton and providing a handle for further functionalization. The reaction of this compound with an acyl chloride, such as propionyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride, is expected to yield primarily the product of acylation at the position para to the methyl group due to steric hindrance at the ortho positions.

Reaction Scheme: Friedel-Crafts Acylation of this compound

Caption: Friedel-Crafts acylation of this compound.

Oxidation of the Methyl Group

The methyl group of this compound can be selectively oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). This transformation is a key step in the synthesis of substituted benzoic acids. The alkyl chain attached to an aromatic ring is susceptible to oxidation if it possesses at least one benzylic hydrogen.

Reaction Scheme: Oxidation of this compound

Caption: Oxidation of this compound to 3-propylbenzoic acid.

Quantitative Data

The following tables summarize typical quantitative data for the key reactions of this compound and its derivatives.

Table 1: Nitration of Alkylbenzenes

Starting MaterialReagentsTemperature (°C)Product(s)Isomer Distribution (%)Yield (%)
n-PropylbenzeneConc. HNO₃, Conc. H₂SO₄0 - 10o-, m-, p-nitropropylbenzeneo: 43, m: 14, p: 43~95
This compoundConc. HNO₃, Conc. H₂SO₄0 - 10Mixture of nitro isomers-High (expected)

Table 2: Friedel-Crafts Acylation of Toluene

Starting MaterialAcylating AgentCatalystTemperature (°C)ProductYield (%)
TolueneAcetic AnhydrideAlCl₃90 - 95p-Methylacetophenone~70

Table 3: Oxidation of Alkylbenzenes with KMnO₄

Starting MaterialOxidizing AgentConditionsProductYield (%)
TolueneKMnO₄Alkaline, HeatBenzoic Acid60 - 80
This compoundKMnO₄Alkaline, Heat3-Propylbenzoic AcidModerate to High (expected)

Experimental Protocols

Protocol for the Nitration of this compound (Adapted from n-Propylbenzene Nitration)

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (B109758) (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid. To this, cautiously add 10 mL of concentrated nitric acid dropwise while maintaining the temperature below 20°C.

  • Reaction: In a separate flask, cool 10 g of this compound in an ice bath. Slowly add the prepared nitrating mixture to the this compound dropwise with vigorous stirring, ensuring the reaction temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly onto 100 g of crushed ice with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture of nitro isomers.

Workflow: Nitration of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Prepare Nitrating Mixture (HNO₃ + H₂SO₄) reaction Slowly add Nitrating Mixture to Substrate at 0-10 °C prep1->reaction prep2 Cool this compound prep2->reaction workup1 Quench with Ice reaction->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash Organic Layer workup2->workup3 workup4 Dry and Concentrate workup3->workup4 product Nitrated Product workup4->product G start This compound step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 Nitrated Intermediate step1->intermediate1 step2 Oxidation (KMnO₄) intermediate1->step2 intermediate2 Nitrobenzoic Acid Derivative step2->intermediate2 step3 Reduction (e.g., H₂, Pd/C) intermediate2->step3 intermediate3 Aminobenzoic Acid Derivative step3->intermediate3 step4 Buchwald-Hartwig Amination (Propargyl Bromide, Pd catalyst, Base) intermediate3->step4 final_product Conceptual MAO-B Inhibitor step4->final_product

References

Application Note: High-Resolution Analytical Techniques for the Identification of Methyl-propylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed overview of analytical methodologies for the definitive identification and differentiation of methyl-propylbenzene isomers. These isomers, which include the ortho, meta, and para positional isomers of methyl-n-propylbenzene and methyl-isopropylbenzene (cymene), present a significant analytical challenge due to their similar physical and chemical properties. This document outlines optimized protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Comparative data is presented in structured tables to facilitate clear identification, and experimental workflows are visualized to guide the analytical process.

Introduction

The isomers of methyl-propylbenzene (C₁₀H₁₄) are a group of aromatic hydrocarbons with a benzene (B151609) ring substituted with one methyl group and one propyl group. The variations in the substitution pattern on the aromatic ring (ortho, meta, para) and the structure of the propyl group (n-propyl or isopropyl) lead to a number of structural isomers with closely related properties. Accurate identification of these isomers is critical in various fields, including chemical synthesis, quality control of raw materials, and in the development of pharmaceuticals where specific isomers may exhibit distinct pharmacological activities and toxicological profiles.

This application note details robust analytical techniques for the unambiguous identification of these isomers, providing experimental protocols and comparative data to aid researchers in their analytical endeavors.

Analytical Techniques and Protocols

A multi-faceted analytical approach employing GC-MS, NMR, and IR spectroscopy is recommended for the comprehensive identification of methyl-propylbenzene isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile compounds and providing information on their molecular weight and fragmentation patterns.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: Prepare a 10 µg/mL solution of the isomer mixture in a volatile solvent such as hexane (B92381) or dichloromethane.

  • GC Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 150°C at a rate of 5°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry A Sample Injection B Separation based on Boiling Point & Polarity A->B C Elution B->C D Ionization (EI) C->D Transfer to MS E Fragmentation D->E F Mass Analysis E->F G Detection F->G H Retention Time & Mass Spectrum G->H Data Output I Isomer Identification H->I

GC-MS analysis workflow for isomer identification.

The isomers can be distinguished by their retention times and mass spectral fragmentation patterns. The molecular ion for all isomers is observed at m/z 134. A prominent fragmentation pathway involves the loss of an ethyl radical (C₂H₅) to form a stable benzylic cation at m/z 105.[1]

Table 1: GC Retention Indices and Key Mass Spectral Fragments of Methyl-n-propylbenzene Isomers.

IsomerKovats Retention Index (Non-polar column)Molecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z)
1-Methyl-2-propylbenzene (ortho)~105913410591, 77
1-Methyl-3-propylbenzene (meta)~104613410591, 77
1-Methyl-4-propylbenzene (para)~104613410591, 77

Table 2: GC Elution Order and Key Mass Spectral Fragments of Methyl-isopropylbenzene (Cymene) Isomers.

IsomerElution Order on DB-5 ColumnMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z)
1-Methyl-3-isopropylbenzene (m-cymene)1134119105, 91
1-Methyl-4-isopropylbenzene (p-cymene)2134119105, 91
1-Methyl-2-isopropylbenzene (o-cymene)3134119105, 91
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the definitive structural elucidation of isomers based on the chemical environment of each proton and carbon atom.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 16 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 2 s.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 240 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 5 s.

NMR_Logic cluster_HNMR ¹H NMR Data cluster_CNMR ¹³C NMR Data H_Shifts Chemical Shifts (ppm) Isomer_Structure Isomer Structure H_Shifts->Isomer_Structure Proton Environment H_Splitting Splitting Patterns (Multiplicity) H_Splitting->Isomer_Structure Neighboring Protons H_Integration Integration (Proton Ratios) H_Integration->Isomer_Structure Relative Number of Protons C_Shifts Chemical Shifts (ppm) C_Shifts->Isomer_Structure Carbon Environment C_Count Number of Signals C_Count->Isomer_Structure Molecular Symmetry

Relationship between NMR data and isomer structure.

The substitution pattern on the benzene ring significantly influences the chemical shifts and splitting patterns of the aromatic protons. The symmetry of the molecule determines the number of unique signals in the ¹³C NMR spectrum.

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for Methyl-n-propylbenzene Isomers in CDCl₃.

IsomerAromatic Protons-CH₂- (α to ring)-CH₂- (β to ring)-CH₃ (propyl)Ar-CH₃
1-Methyl-2-propylbenzene (ortho)~7.1-7.2 (m, 4H)~2.55 (t, 2H)~1.65 (sext, 2H)~0.95 (t, 3H)~2.30 (s, 3H)
This compound (meta)~6.9-7.2 (m, 4H)~2.53 (t, 2H)~1.62 (sext, 2H)~0.94 (t, 3H)~2.31 (s, 3H)
1-Methyl-4-propylbenzene (para)~7.06 (d, 2H), ~7.09 (d, 2H)~2.53 (t, 2H)~1.61 (sext, 2H)~0.93 (t, 3H)~2.30 (s, 3H)

Table 4: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Methyl-isopropylbenzene (Cymene) Isomers in CDCl₃.

IsomerAromatic C (quaternary)Aromatic C-H-CH- (isopropyl)-CH₃ (isopropyl)Ar-CH₃
1-Methyl-2-isopropylbenzene (o-cymene)~145.9, ~133.2~129.8, ~126.1, ~125.5, ~124.8~29.3~23.1~19.0
1-Methyl-3-isopropylbenzene (m-cymene)~147.8, ~137.0~128.2, ~127.8, ~125.5, ~123.0~34.1~24.1~21.4
1-Methyl-4-isopropylbenzene (p-cymene)~145.7, ~134.6~128.9, ~126.3~33.8~24.1~21.0
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and the substitution pattern on the benzene ring through characteristic vibrational frequencies.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A drop of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

IR_Workflow Sample Neat Liquid Sample IR_Spec FTIR Spectrometer Sample->IR_Spec Spectrum IR Spectrum IR_Spec->Spectrum Analysis Peak Analysis Spectrum->Analysis Identification Isomer Differentiation Analysis->Identification Fingerprint Region & Out-of-Plane Bending

Workflow for isomer differentiation using IR spectroscopy.

The C-H out-of-plane bending vibrations in the fingerprint region (900-650 cm⁻¹) are particularly useful for distinguishing between ortho, meta, and para isomers.

Table 5: Characteristic IR Absorption Peaks (cm⁻¹) for Methyl-n-propylbenzene Isomers.

Vibrational Mode1-Methyl-2-propylbenzene (ortho)This compound (meta)1-Methyl-4-propylbenzene (para)
Aromatic C-H Stretch3060-30103060-30103050-3020
Aliphatic C-H Stretch2960-28702960-28702960-2870
Aromatic C=C Stretch~1605, ~1495~1605, ~1490~1615, ~1515
C-H Out-of-Plane Bending~750 (strong)~770 (strong), ~690 (strong)~815 (strong)

Table 6: Characteristic IR Absorption Peaks (cm⁻¹) for Methyl-isopropylbenzene (Cymene) Isomers.

Vibrational Mode1-Methyl-2-isopropylbenzene (o-cymene)1-Methyl-3-isopropylbenzene (m-cymene)1-Methyl-4-isopropylbenzene (p-cymene)
Aromatic C-H Stretch3060-30103060-30103050-3020
Aliphatic C-H Stretch2960-28702960-28702960-2870
Aromatic C=C Stretch~1605, ~1495~1605, ~1490~1615, ~1515
C-H Out-of-Plane Bending~755 (strong)~780 (strong), ~700 (strong)~815 (strong)

Summary and Conclusion

The identification of methyl-propylbenzene isomers requires a combination of high-resolution analytical techniques. Gas Chromatography-Mass Spectrometry provides excellent separation and fragmentation data, allowing for the initial differentiation of the isomers based on their retention times and mass spectra. Nuclear Magnetic Resonance spectroscopy offers detailed structural information, enabling the unambiguous assignment of the substitution pattern on the aromatic ring and the structure of the alkyl side chain. Finally, Infrared spectroscopy serves as a rapid and effective tool for distinguishing positional isomers based on their characteristic absorption bands in the fingerprint region. By employing the protocols and referring to the comparative data presented in this application note, researchers, scientists, and drug development professionals can confidently identify and differentiate the various isomers of methyl-propylbenzene.

References

Application Note: Reverse Phase HPLC Analysis of 1-Methyl-3-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-3-propylbenzene, an alkylbenzene, is a nonpolar aromatic hydrocarbon. Its accurate and precise quantification is crucial in various fields, including environmental monitoring, chemical synthesis, and quality control of industrial solvents. This application note details a robust and reliable reverse phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described protocol is suitable for researchers, scientists, and drug development professionals requiring a validated method for the determination of this compound.

Principle of the Method

This method utilizes reverse phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar (a mixture of acetonitrile (B52724) and water). This compound, being a nonpolar compound, will have a strong affinity for the stationary phase. By using a mobile phase with a sufficient proportion of organic solvent (acetonitrile), the analyte is eluted from the column and detected by a UV detector. The concentration of this compound is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Chromatographic Conditions

A standard set of chromatographic conditions for the analysis of this compound is summarized in the table below. These conditions can be adapted based on the specific instrumentation and desired separation characteristics.

ParameterCondition
HPLC System Any standard HPLC system with a UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (65:35, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 20 µL
Run Time Approximately 10 minutes

Quantitative Data Summary

The following table presents representative quantitative data for the RP-HPLC analysis of this compound. This data is illustrative of the performance expected from this method.

ParameterResult
Retention Time (min) ~ 6.5
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Precision (%RSD, n=6) < 2.0
Accuracy (% Recovery) 98 - 102
Limit of Detection (LOD) (µg/mL) 0.5
Limit of Quantification (LOQ) (µg/mL) 1.0

Experimental Protocols

1. Reagents and Materials

  • This compound standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%, analytical grade)

  • Methanol (B129727) (HPLC grade, for sample preparation)

  • 0.45 µm syringe filters

2. Preparation of Mobile Phase

  • To prepare a 1 L solution of the mobile phase, carefully measure 650 mL of acetonitrile and 350 mL of HPLC grade water.

  • Add 1.0 mL of 85% phosphoric acid to the mixture.

  • Mix thoroughly and degas the solution using a suitable method (e.g., sonication or vacuum filtration).

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable volume of methanol to obtain a theoretical concentration within the linearity range of the method.

  • Vortex the solution to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

5. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of each standard solution and the sample solution into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Reagents & Materials mobile_phase Mobile Phase Preparation reagents->mobile_phase standards Standard Preparation reagents->standards sample_prep Sample Preparation reagents->sample_prep equilibration System Equilibration mobile_phase->equilibration injection Injection standards->injection sample_prep->injection equilibration->injection data_acquisition Data Acquisition injection->data_acquisition calibration Calibration Curve data_acquisition->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the RP-HPLC analysis of this compound.

Conclusion

The RP-HPLC method described in this application note provides a reliable and accurate means for the quantitative analysis of this compound. The protocol is straightforward and utilizes common laboratory instrumentation and reagents. This method is suitable for routine quality control and research applications.

1-Methyl-3-propylbenzene: Application Notes for Formulation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-propylbenzene (also known as 3-propyltoluene) is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with a methyl group and a propyl group.[1] It is a colorless liquid with a characteristic aromatic odor, insoluble in water but soluble in various organic solvents.[1] While its primary industrial applications are as a solvent and a chemical intermediate in the synthesis of other compounds, its physicochemical properties suggest potential, albeit underexplored, applications in formulation chemistry, particularly in non-polar systems for agrochemical or specialty chemical formulations.[1] This document provides an overview of its properties, potential applications, and protocols based on its characteristics as a solvent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for evaluating its potential use in formulations. The following table summarizes key quantitative data.

PropertyValueReference
Molecular FormulaC₁₀H₁₄[2][3][4][5]
Molecular Weight134.22 g/mol [2][3][4][5][6]
AppearanceColorless liquid[1][2]
Density0.865 g/cm³[2][7]
Boiling Point181-182 °C[2][4][7]
Melting Point-83 °C[7]
Flash Point68 °C[2]
Vapor Pressure1.04 mmHg at 25°C[2]
Water SolubilityInsoluble[1]
logP (Octanol/Water Partition Coefficient)4.20[4]
Refractive Index1.494[7]

Potential Applications in Formulation Chemistry

Based on its properties as a non-polar, aromatic solvent, this compound could be considered for the following applications in formulation development. It is important to note that these are inferred applications based on its chemical characteristics, as direct documentation in pharmaceutical formulations is scarce.

Solvent for Non-Polar Active Ingredients

With a high logP value, this compound is a suitable solvent for highly lipophilic active ingredients that exhibit poor solubility in aqueous or polar organic solvents. This could be particularly relevant in the formulation of:

  • Agrochemicals: For dissolving lipophilic pesticides and herbicides for emulsifiable concentrate (EC) or oil-in-water (EW) formulations.

  • Specialty Coatings and Inks: As a solvent for resins, pigments, and dyes that require a non-polar medium.

Component in Emulsion and Microemulsion Systems

In emulsion-based formulations, this compound could serve as the oil phase. Its low water solubility and appropriate density make it a candidate for creating stable oil-in-water (O/W) or water-in-oil (W/O) emulsions. Such systems are critical in the delivery of both oil-soluble and water-soluble active ingredients.

Intermediate in the Synthesis of Formulation Excipients

This compound can serve as a starting material or an intermediate in the synthesis of more complex molecules that could be used as functional excipients in formulations. Its aromatic ring and alkyl side chains offer sites for chemical modification.

Experimental Protocols

The following are generalized experimental protocols for evaluating this compound in formulation development.

Protocol 1: Determination of Solubilization Capacity

Objective: To determine the saturation solubility of a lipophilic active pharmaceutical ingredient (API) or active chemical ingredient (ACI) in this compound.

Materials:

  • This compound

  • Lipophilic API/ACI

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of the API/ACI to a known volume of this compound in a sealed vial.

  • Vortex the mixture for 2 minutes to facilitate initial dispersion.

  • Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C) for 48 hours to ensure equilibrium is reached.

  • After 48 hours, centrifuge the samples to separate the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the HPLC method.

  • Quantify the concentration of the dissolved API/ACI using a validated HPLC method.

  • The saturation solubility is expressed in mg/mL or mol/L.

Protocol 2: Preparation of an Oil-in-Water (O/W) Emulsion

Objective: To formulate a stable oil-in-water emulsion using this compound as the oil phase.

Materials:

  • This compound (Oil Phase)

  • Purified Water (Aqueous Phase)

  • Surfactant (e.g., Tween 80, Span 80)

  • Homogenizer (e.g., high-shear mixer or microfluidizer)

  • Particle size analyzer

Procedure:

  • Prepare the oil phase by dissolving a lipophilic active ingredient in this compound, if applicable.

  • Prepare the aqueous phase by dissolving a hydrophilic surfactant (e.g., Tween 80) in purified water.

  • If using a co-surfactant, dissolve a lipophilic surfactant (e.g., Span 80) in the oil phase.

  • Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.

  • Once a coarse emulsion is formed, subject the mixture to high-shear homogenization to reduce the droplet size.

  • For further size reduction and improved stability, pass the emulsion through a microfluidizer.

  • Characterize the resulting emulsion for droplet size distribution, zeta potential, and physical stability (e.g., by observing for phase separation over time at different storage conditions).

Logical Workflow for Formulation Development

The following diagram illustrates a logical workflow for evaluating a novel solvent like this compound in a formulation project.

G cluster_0 Phase 1: Feasibility Assessment cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Pre-clinical Evaluation A Define Formulation Goal (e.g., Solubilize Lipophilic API) B Physicochemical Characterization of this compound A->B C Preliminary Solubility Screening B->C D Toxicity and Safety Assessment C->D E Prototype Formulation Design (e.g., Emulsion, Solution) D->E Go/No-Go Decision F Component Selection (Surfactants, Co-solvents) E->F G Process Optimization (Homogenization, Mixing) F->G H Characterization of Prototypes (Particle Size, Stability) G->H I In Vitro Performance Testing (e.g., Release Studies) H->I Proceed with promising formulations J In Vivo Compatibility/Toxicity Studies I->J K Lead Formulation Selection J->K G cluster_0 Exposure cluster_1 Cellular Events cluster_2 Tissue Response A Topical Application of This compound B Disruption of Stratum Corneum Lipids A->B C Keratinocyte Membrane Perturbation B->C D Release of Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) C->D E Recruitment of Immune Cells D->E F Inflammation and Edema E->F G Clinical Signs of Irritation (Erythema, Pruritus) F->G

References

Troubleshooting & Optimization

Navigating the Synthesis of 1-Methyl-3-propylbenzene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of 1-methyl-3-propylbenzene, a key intermediate in various chemical and pharmaceutical applications. By offering detailed experimental protocols and comparative data, this guide aims to enhance reaction yields and purity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via prevalent synthetic routes.

Route 1: Friedel-Crafts Alkylation of Toluene (B28343)

The direct alkylation of toluene with a propyl halide in the presence of a Lewis acid catalyst is a straightforward approach, but it is often plagued by issues of regioselectivity and carbocation rearrangement.

Question: My Friedel-Crafts alkylation of toluene with 1-chloropropane (B146392) yielded a mixture of isomers, with the major product being isopropyltoluene instead of the desired this compound. How can I improve the selectivity for the n-propyl isomer?

Answer: This is a classic problem of carbocation rearrangement.[1][2] The primary propyl carbocation initially formed from 1-chloropropane and a Lewis acid (e.g., AlCl₃) can undergo a hydride shift to form a more stable secondary carbocation, leading to the formation of isopropyltoluene.[1][2][3]

Solutions:

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can sometimes minimize rearrangement by favoring the kinetic product over the thermodynamic product.[4]

  • Alternative Catalyst: While strong Lewis acids like AlCl₃ are common, exploring milder catalysts might reduce the extent of carbocation rearrangement. However, this may also decrease the overall reaction rate.

  • Use of a Different Alkylating Agent: Employing propanoyl chloride in a Friedel-Crafts acylation followed by a reduction step is a reliable method to avoid rearrangement.[1]

Question: The Friedel-Crafts alkylation reaction resulted in a significant amount of polyalkylated products. How can I favor mono-alkylation?

Answer: Polyalkylation occurs because the product, this compound, is more reactive than the starting material, toluene, towards further electrophilic substitution.[2][5]

Solutions:

  • Excess Toluene: Using a large excess of toluene will increase the probability of the electrophile reacting with the starting material rather than the mono-alkylated product.[6]

  • Control of Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to limit the extent of polyalkylation.

Route 2: Friedel-Crafts Acylation followed by Reduction

This two-step approach involves the acylation of toluene with propanoyl chloride to form 3-methylpropiophenone, followed by the reduction of the ketone to yield this compound. This method advantageously avoids carbocation rearrangement.[7]

Question: The yield of 3-methylpropiophenone in my Friedel-Crafts acylation is low. What are the potential causes?

Answer: Low yields in Friedel-Crafts acylation can stem from several factors related to reagents and reaction conditions.

Solutions:

  • Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous.[8]

  • Insufficient Catalyst: Friedel-Crafts acylation typically requires a stoichiometric amount of the Lewis acid catalyst because both the acyl chloride and the resulting ketone product form complexes with it.[7]

  • Reaction Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[9] Ensure proper temperature control throughout the addition of reagents and the reaction period.

Question: I am having trouble choosing between the Clemmensen and Wolff-Kishner reductions for converting 3-methylpropiophenone to this compound. Which one is more suitable?

Answer: The choice between these two reduction methods depends on the overall functionality of your molecule and the reaction conditions you can tolerate.[10][11]

  • Clemmensen Reduction: This reaction is performed under strongly acidic conditions (amalgamated zinc and concentrated HCl).[10] It is not suitable for substrates with acid-sensitive functional groups.

  • Wolff-Kishner Reduction: This reduction is carried out under strongly basic conditions (hydrazine and a strong base like KOH at high temperatures).[12] It is ideal for substrates that are sensitive to acid but stable in the presence of a strong base.[13]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

A1: The primary synthetic strategies include:

  • Direct Friedel-Crafts Alkylation: Reaction of toluene with a propyl halide (e.g., 1-chloropropane) and a Lewis acid catalyst.[5] This method is often complicated by carbocation rearrangement and polyalkylation.[1][2]

  • Friedel-Crafts Acylation and Reduction: A two-step process starting with the acylation of toluene with propanoyl chloride to give 3-methylpropiophenone, which is then reduced to this compound using methods like the Clemmensen or Wolff-Kishner reduction.[7] This approach prevents carbocation rearrangement.

  • Grignard Reaction: Coupling of a Grignard reagent, such as 3-methylphenylmagnesium bromide, with a propyl halide. Alternatively, reacting propylmagnesium bromide with 3-methylbenzaldehyde (B113406) followed by reduction of the resulting alcohol.[4]

Q2: How can I purify the final product, this compound?

A2: Purification is typically achieved by fractional distillation. The boiling point of this compound is approximately 182 °C.[14] Gas chromatography (GC) can be used to assess the purity of the collected fractions.

Q3: What are the expected side products in the Friedel-Crafts alkylation of toluene with 1-chloropropane?

A3: Due to carbocation rearrangement, a significant side product is isopropyltoluene (both ortho- and para-isomers).[2] Polyalkylation can also lead to the formation of di- and tri-propylated toluene derivatives.[2]

Q4: Are there any safety precautions I should take when performing these syntheses?

A4: Yes. Friedel-Crafts reactions involve corrosive Lewis acids like AlCl₃ and generate HCl gas, so they must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[9] The Wolff-Kishner reduction uses hydrazine (B178648), which is toxic and potentially explosive, and requires high temperatures.[12] Grignard reagents are highly reactive with water and air.[4] Always consult the safety data sheets (SDS) for all chemicals and follow standard laboratory safety procedures.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteKey ReagentsTypical YieldAdvantagesDisadvantages
Friedel-Crafts AlkylationToluene, 1-Chloropropane, AlCl₃Variable (often low for the desired isomer)One-step reaction.Carbocation rearrangement leads to isopropyltoluene; Polyalkylation is common.[1][2]
Friedel-Crafts Acylation + Clemmensen ReductionToluene, Propanoyl Chloride, AlCl₃; then Zn(Hg), HClGood to HighAvoids carbocation rearrangement; High regioselectivity.[7]Two-step process; Harsh acidic conditions in the reduction step.[10]
Friedel-Crafts Acylation + Wolff-Kishner ReductionToluene, Propanoyl Chloride, AlCl₃; then N₂H₄, KOHGood to HighAvoids carbocation rearrangement; Suitable for acid-sensitive molecules.[7][12]Two-step process; Harsh basic conditions and high temperatures in the reduction step.[12]
Grignard Reaction3-Methylbromobenzene, Mg, Propyl bromideGoodAvoids rearrangement; Good control over substitution pattern.Requires strictly anhydrous conditions; Grignard reagents are highly reactive.[4]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Toluene with Propanoyl Chloride

This protocol is adapted from a general procedure for the acylation of toluene.[9]

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a calcium chloride drying tube.

  • Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in a dry solvent such as dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add propanoyl chloride (1.0 equivalent) dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Addition of Toluene: Add toluene (1.0 equivalent) dropwise to the reaction mixture over 20-30 minutes, keeping the temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine, and then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the resulting 3-methylpropiophenone by vacuum distillation.

Protocol 2: Wolff-Kishner Reduction of 3-Methylpropiophenone

This protocol is based on the Huang-Minlon modification of the Wolff-Kishner reduction.[12][13]

  • Apparatus Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methylpropiophenone (1.0 equivalent), hydrazine hydrate (B1144303) (4-5 equivalents), and a high-boiling solvent like diethylene glycol.

  • Base Addition: Add potassium hydroxide (B78521) pellets (4 equivalents) to the mixture.

  • Hydrazone Formation: Heat the mixture to reflux (around 110-130 °C) for 1-2 hours to form the hydrazone.

  • Reduction: Increase the temperature to around 190-200 °C, allowing water and excess hydrazine to distill off. Maintain this temperature for 3-5 hours until nitrogen evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. Acidify with dilute HCl and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent and purify the this compound by fractional distillation.

Visualizations

Friedel_Crafts_Alkylation_Troubleshooting start Start: Friedel-Crafts Alkylation of Toluene issue Low Yield of This compound? start->issue rearrangement Major Product is Isopropyltoluene issue->rearrangement Yes polyalkylation Significant Polyalkylation Products Observed issue->polyalkylation Yes solution1 Cause: Carbocation Rearrangement Solution: - Lower Reaction Temp - Use Acylation-Reduction rearrangement->solution1 solution2 Cause: Product is More Reactive Solution: - Use Excess Toluene - Shorter Reaction Time polyalkylation->solution2 end Improved Yield of This compound solution1->end solution2->end

Caption: Troubleshooting Friedel-Crafts Alkylation Issues.

Acylation_Reduction_Workflow toluene Toluene + Propanoyl Chloride acylation Friedel-Crafts Acylation (AlCl3) toluene->acylation ketone 3-Methylpropiophenone acylation->ketone reduction_choice Reduction Method? ketone->reduction_choice clemmensen Clemmensen Reduction (Zn(Hg), HCl) reduction_choice->clemmensen Acid-Stable wolff_kishner Wolff-Kishner Reduction (N2H4, KOH) reduction_choice->wolff_kishner Base-Stable product This compound clemmensen->product wolff_kishner->product

Caption: Acylation-Reduction Synthesis Workflow.

References

Overcoming challenges in the purification of 1-Methyl-3-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1-Methyl-3-propylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenge in purifying this compound lies in the presence of isomeric impurities with very close boiling points.[1][2][3] Separation by conventional fractional distillation is often difficult and requires highly efficient columns. Other potential impurities include byproducts from the synthesis route and residual starting materials.

Q2: Which analytical techniques are best suited for assessing the purity of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing the purity of this compound and identifying volatile organic impurities.[4] High-Performance Liquid Chromatography (HPLC) can also be employed for purity assessment, particularly for less volatile contaminants.[5][6]

Q3: What are the common isomeric impurities I should be aware of?

A3: Common isomeric impurities belong to the C10H14 alkylbenzene family. These include other methyl-propylbenzene isomers (e.g., 1-Methyl-2-propylbenzene, 1-Methyl-4-propylbenzene), diethylbenzene isomers, and tetramethylbenzene isomers. Their similar structures and boiling points make them challenging to separate.

Q4: Can this compound form azeotropes?

A4: While specific azeotropic data for this compound with a wide range of solvents is not extensively documented in publicly available literature, alkylbenzenes as a class can form azeotropes with various solvents.[7][8][9] It is crucial to consider the potential for azeotrope formation when selecting solvents for extraction or crystallization, as this can significantly impact purification efficiency.

Troubleshooting Guides

Fractional Distillation

The primary challenge in purifying this compound via fractional distillation is the presence of isomers with very close boiling points. The following table highlights this challenge:

Compound Boiling Point (°C)
This compound182
n-Butylbenzene183.3[10]
sec-Butylbenzene174[11]
1,2-Diethylbenzene184[12]
1,3-Diethylbenzene181.1[13]
1,4-Diethylbenzene183.7[13]
1,2,3,4-Tetramethylbenzene (Prehnitene)205[14]

Troubleshooting Common Fractional Distillation Issues:

Problem Possible Cause(s) Suggested Solution(s)
Poor separation of isomers Insufficient column efficiency (too few theoretical plates).Use a longer fractionating column (e.g., Vigreux, packed column) to increase the number of theoretical plates.[15]
Incorrect heating rate.Heat the distillation flask slowly and steadily to maintain a proper temperature gradient in the column.[16]
Flooding of the column.Reduce the heating rate to prevent the vapor velocity from being too high, which can cause liquid to be carried up the column.
Bumping or uneven boiling Lack of boiling chips or stir bar.Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
High viscosity of the liquid.Consider vacuum distillation to lower the boiling point and reduce viscosity.
Low recovery of purified product Hold-up in the fractionating column and condenser.Use a column with a smaller surface area or insulate the column to minimize condensation before the collection flask.[15]
Distillation rate is too fast.Reduce the distillation rate to ensure proper equilibration between liquid and vapor phases in the column.[17]

Logical Flow for Troubleshooting Fractional Distillation:

Caption: Troubleshooting workflow for fractional distillation.

High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause(s) Suggested Solution(s)
Poor resolution of isomers Inappropriate mobile phase composition.Optimize the mobile phase gradient. For reverse-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer.[6]
Incorrect column selection.Use a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) to exploit different separation mechanisms.
Flow rate is too high.Reduce the flow rate to allow for better equilibration and improve separation efficiency.
Peak tailing Secondary interactions with the stationary phase.Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase to block active sites on the silica (B1680970) support.
Column overload.Reduce the sample concentration or injection volume.
Ghost peaks Contamination in the mobile phase or injector.Use fresh, high-purity solvents and flush the injector and sample loop thoroughly between runs.
Carryover from a previous injection.Implement a needle wash step in the autosampler method.

Experimental Workflow for HPLC Purification:

HPLC_Workflow A Sample Preparation (Dissolve in Mobile Phase) B Analytical Method Development (Optimize Separation on Analytical Column) A->B C Scale-up to Preparative Column B->C D Purification Run (Inject Sample and Collect Fractions) C->D E Fraction Analysis (Analyze collected fractions for purity) D->E F Combine Pure Fractions E->F G Solvent Evaporation F->G H Pure Compound G->H

Caption: General workflow for preparative HPLC purification.

Experimental Protocols

Protocol 1: Fractional Distillation for Isomer Enrichment

Objective: To enrich a sample of this compound by removing lower and higher boiling point isomers.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stir bar and stirrer

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood.[15]

  • Add the crude this compound and boiling chips to the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature on the thermometer. The temperature will rise and then stabilize as the first fraction begins to distill.

  • Collect the initial fraction (distillate) in a receiving flask. This fraction will be enriched in lower-boiling isomers (e.g., sec-Butylbenzene).

  • As the temperature begins to rise again, change the receiving flask to collect the main fraction, which will be enriched in this compound. The target collection temperature is around 182°C.

  • Continue collecting the main fraction as long as the temperature remains stable.

  • If the temperature starts to rise significantly above 182°C, change the receiving flask again to collect the final fraction, which will be enriched in higher-boiling isomers (e.g., 1,2,3,4-Tetramethylbenzene).

  • Stop the distillation before the flask runs dry.

  • Analyze the purity of the collected fractions using GC-MS.

Protocol 2: Preparative HPLC for High-Purity Isolation

Objective: To obtain high-purity this compound from a partially purified sample.

Materials:

  • Partially purified this compound

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (for MS compatibility) or Phosphoric acid

  • Preparative HPLC system with a UV detector

  • Preparative reverse-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Fraction collector

Procedure:

  • Prepare the mobile phase: Acetonitrile and water (e.g., starting with a 70:30 ratio) with 0.1% formic acid.[1]

  • Dissolve the this compound sample in the mobile phase.

  • Equilibrate the preparative C18 column with the mobile phase at a flow rate appropriate for the column diameter (e.g., 20 mL/min).

  • Inject the sample onto the column.

  • Run a gradient elution, for example, increasing the acetonitrile concentration from 70% to 95% over 30 minutes, to separate the isomers.

  • Monitor the separation at a suitable wavelength (e.g., 254 nm).

  • Collect fractions corresponding to the main peak of this compound using the fraction collector.

  • Analyze the purity of the collected fractions by analytical HPLC or GC-MS.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: GC-MS for Purity Analysis

Objective: To determine the purity of a this compound sample and identify impurities.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane)

  • GC-MS system with a capillary column

Procedure:

  • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[18]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Injector:

    • Temperature: 250°C.

    • Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization mode: Electron Impact (EI) at 70 eV.

    • Mass range: 40-400 amu.

    • Source temperature: 230°C.

    • Quadrupole temperature: 150°C.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in the chosen solvent.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the purity by peak area percentage.

Protocol 4: Extractive Distillation for Aromatic Separation (Conceptual)

Objective: To separate this compound from other aromatic isomers by altering their relative volatilities using a solvent.

Principle: Extractive distillation uses a high-boiling, miscible solvent that has different affinities for the components of the mixture. This enhances the relative volatility, making separation by distillation easier. Solvents like sulfolane, N-methyl-2-pyrrolidone (NMP), or N-formylmorpholine (NFM) are commonly used for separating aromatic hydrocarbons.[19]

Conceptual Workflow for Extractive Distillation:

ExtractiveDistillation Feed Feed (this compound + Isomers) EDC Extractive Distillation Column (EDC) Overhead (Isomers) Bottoms (Target + Solvent) Feed->EDC:bottom Solvent Lean Solvent Solvent->EDC:top SRC Solvent Recovery Column (SRC) Purified this compound Lean Solvent (Recycled) EDC:bottom->SRC SRC:bottom->Solvent Recycle Product High-Purity Product SRC:top->Product

Caption: Conceptual workflow for extractive distillation.

General Operating Conditions (based on analogous C8 aromatic separations):

  • Solvent-to-feed ratio: Typically between 2:1 and 4:1 by weight.

  • Temperature: The temperature in the extractive distillation column is maintained to ensure the solvent remains in the liquid phase while the more volatile components are distilled.

  • Pressure: The pressure is controlled to achieve the desired boiling temperatures.

This conceptual protocol highlights the principles of extractive distillation. The optimal solvent and specific operating conditions would need to be determined experimentally for the specific mixture of C10H14 isomers.

References

Troubleshooting peak tailing in HPLC analysis of m-propyltoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of m-propyltoluene, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. What is peak tailing and how is it measured?

In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a phenomenon where the peak is asymmetric, with the latter half of the peak being broader than the front half.[1][2] This distortion can negatively impact the accuracy of peak integration and reduce the resolution between adjacent peaks.

Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered to be tailing.[1][3]

2. I am observing significant peak tailing for m-propyltoluene. What are the common causes?

Peak tailing in the reverse-phase HPLC analysis of a non-polar compound like m-propyltoluene can arise from several factors, broadly categorized into chemical and physical causes.

Chemical Causes:

  • Secondary Interactions: Although m-propyltoluene is non-polar, secondary interactions can still occur with active sites on the column packing material. The most common cause of peak tailing is the interaction of analytes with residual silanol (B1196071) groups on the silica-based stationary phase.[3][4]

  • Mobile Phase pH: For ionizable compounds, a mobile phase pH close to the analyte's pKa can lead to inconsistent ionization and peak tailing.[4][5] While m-propyltoluene is not ionizable, the pH can affect the charge of the residual silanols on the silica (B1680970) packing.

Physical and Instrumental Causes:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[2][5]

  • Column Degradation: Over time, the stationary phase of the column can degrade, or the packed bed can settle, creating voids. This can lead to broader and tailing peaks. A partially blocked inlet frit can also cause peak distortion.[1][3]

  • Extra-Column Effects: Issues outside of the analytical column can contribute to peak tailing. These include using tubing with a large internal diameter, poor connections between the tubing and the column or detector, and a large detector cell volume.[4]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including tailing.[5][6]

3. How can I troubleshoot and resolve peak tailing for m-propyltoluene?

A systematic approach to troubleshooting is recommended. Start with the simplest and most common solutions first.

  • Reduce Sample Concentration: To check for column overload, dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.

  • Check Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. For hydrophobic compounds like m-propyltoluene, increasing the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase can improve peak shape.

  • Inspect and Clean the HPLC System:

    • Check for leaks and proper connections: Ensure all fittings are tight and that there are no leaks in the system.

    • Use a guard column: A guard column can help protect the analytical column from contaminants in the sample.

    • Flush the column: If you suspect column contamination, flush the column with a strong solvent.

  • Evaluate the Column:

    • Use an end-capped column: Modern columns are often "end-capped," meaning the residual silanol groups are chemically deactivated, which significantly reduces peak tailing for a wide range of compounds.

    • Check for voids: If you suspect a void has formed at the head of the column, you can try reversing the column and flushing it. However, always check the manufacturer's instructions before reversing a column.

    • Replace the column: If the column is old or has been used extensively, it may need to be replaced.

Quantitative Data on Troubleshooting Peak Tailing

The following tables provide illustrative data on how different parameters can affect the peak shape of m-propyltoluene.

Table 1: Effect of Mobile Phase Composition on Tailing Factor

Acetonitrile in Mobile Phase (%)Tailing Factor (Tf)
501.8
601.4
701.1
801.0

This table illustrates the general trend that for hydrophobic compounds in reverse-phase HPLC, increasing the organic content of the mobile phase improves peak symmetry.

Table 2: Effect of Sample Concentration on Tailing Factor

Concentration of m-propyltoluene (µg/mL)Tailing Factor (Tf)
101.1
501.3
1001.6
2002.1

This table demonstrates the effect of mass overload, where higher sample concentrations can lead to increased peak tailing.

Detailed Experimental Protocol

This protocol provides a starting point for the HPLC analysis of m-propyltoluene. Optimization may be required based on your specific instrumentation and sample matrix.

Objective: To achieve a symmetric peak shape (Tailing Factor ≤ 1.2) for the quantification of m-propyltoluene.

1. Materials and Reagents:

  • m-Propyltoluene standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • 0.45 µm syringe filters

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: 70:30 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of m-propyltoluene in acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 200 µg/mL.

  • Sample Preparation: Dilute the sample with the mobile phase to an expected concentration within the calibration range. Filter the final diluted sample through a 0.45 µm syringe filter before injection.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions, starting with the lowest concentration.

  • Inject the prepared sample solution(s).

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) before storing it according to the manufacturer's instructions.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of m-propyltoluene.

Troubleshooting_Peak_Tailing start Peak Tailing Observed (Tf > 1.2) check_overload Is the sample concentration high? start->check_overload reduce_concentration Reduce Sample Concentration check_overload->reduce_concentration Yes check_mobile_phase Is the mobile phase appropriate? check_overload->check_mobile_phase No end_good Peak Shape Acceptable (Tf <= 1.2) reduce_concentration->end_good optimize_mobile_phase Increase Organic Content check_mobile_phase->optimize_mobile_phase No check_column Is the column old or contaminated? check_mobile_phase->check_column Yes optimize_mobile_phase->end_good flush_column Flush Column with Strong Solvent check_column->flush_column Maybe check_system Are there any system issues? check_column->check_system No replace_column Replace Column flush_column->replace_column No Improvement flush_column->end_good replace_column->end_good inspect_connections Check Fittings and Tubing check_system->inspect_connections Maybe end_bad Problem Persists Consult Instrument Manual or Manufacturer check_system->end_bad No use_guard_column Install/Replace Guard Column inspect_connections->use_guard_column No Improvement inspect_connections->end_good use_guard_column->end_good

Caption: A flowchart outlining the systematic troubleshooting process for peak tailing.

References

Technical Support Center: Optimizing GC-MS for 1-Methyl-3-propylbenzene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 1-Methyl-3-propylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting parameters for GC-MS analysis of this compound?

A1: Establishing a robust baseline method is crucial for successful analysis. The following table summarizes recommended starting parameters, which can be further optimized based on your specific instrumentation and sample matrix.

Table 1: Recommended GC-MS Starting Parameters

ParameterRecommended SettingNotes
GC System
ColumnHP-5MS (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column is generally effective for separating alkylbenzenes.[1][2][3]
Inlet Temperature250 °CEnsures rapid volatilization of the analyte.[3][4]
Injection ModeSplit (e.g., 20:1 or higher)Prevents column overloading and peak fronting. Adjust ratio based on sample concentration.[3]
Injection Volume1 µL
Carrier GasHelium (99.999% purity)Set to a constant flow rate of 1.0 - 1.2 mL/min.[1]
Oven ProgramInitial: 50°C (hold 2 min), Ramp: 10°C/min to 200°C (hold 5 min)This is a starting point; the ramp rate and final temperature may need adjustment to resolve co-eluting compounds.[3]
MS System
Ionization ModeElectron Ionization (EI)
Electron Energy70 eVStandard for generating reproducible mass spectra and enabling library matching.[1][5]
MS Source Temp.230 °C
MS Quad Temp.150 °C
Transfer Line Temp.280 °CPrevents condensation of the analyte between the GC and MS.[1]
Acquisition ModeFull Scan (m/z 40-300) for identification; SIM for quantificationFull scan is used for initial identification. Selected Ion Monitoring (SIM) provides higher sensitivity for targeted quantification.[6][7]

Q2: What are the key mass spectral ions for identifying this compound?

A2: Under standard Electron Ionization (EI) conditions, this compound (C₁₀H₁₄, molecular weight: 134.22 g/mol ) fragments in a predictable pattern.[8][9] The primary ions can be used for identification and for setting up a Selected Ion Monitoring (SIM) method for enhanced sensitivity.

Table 2: Key Mass Spectral Ions for this compound (EI)

Mass-to-Charge (m/z)Ion IdentityRelative AbundanceRole in Analysis
105[C₈H₉]⁺HighQuantifier Ion: Typically the most abundant stable fragment, ideal for quantification.
134[C₁₀H₁₄]⁺•ModerateQualifier Ion: Molecular ion, confirms the compound's molecular weight.
91[C₇H₇]⁺ModerateQualifier Ion: Tropylium ion, a common fragment for alkylbenzenes.

Q3: Should I use Full Scan or Selected Ion Monitoring (SIM) mode for my analysis?

A3: The choice depends on your analytical goals.

  • Full Scan Mode: Use this mode when identifying unknown compounds or confirming the identity of this compound in a complex matrix. The mass spectrometer scans a wide range of m/z values, providing a complete mass spectrum that can be compared to spectral libraries like NIST.[9]

  • Selected Ion Monitoring (SIM) Mode: Use this mode for quantifying low levels of this compound or when maximum sensitivity is required. The mass spectrometer is set to monitor only a few specific ions (e.g., m/z 105, 134, 91), which significantly increases the signal-to-noise ratio.[5][7]

Experimental Protocol: General GC-MS Analysis Workflow

This protocol outlines a standard procedure for analyzing this compound.

1. Standard Preparation: a. Prepare a 1000 µg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or hexane). b. Perform serial dilutions to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). c. If using an internal standard, add it to all standards and samples at a constant concentration.

2. Instrument Setup: a. Install a suitable column (e.g., HP-5MS) and condition it according to the manufacturer's instructions to minimize column bleed.[5] b. Set the GC-MS parameters as detailed in Table 1. c. Perform an instrument tune using the manufacturer's recommended tuning compound (e.g., PFTBA) to ensure optimal sensitivity and mass accuracy.[5]

3. Sample Analysis: a. Begin by injecting a solvent blank to ensure the system is clean and free of contaminants. b. Run the calibration standards from lowest to highest concentration. c. Inject the unknown samples. d. Periodically inject a continuing calibration verification (CCV) standard to monitor instrument performance.

4. Data Processing: a. For identification, compare the mass spectrum of the chromatographic peak to a reference library (e.g., NIST/Wiley). The retention time should also match that of a known standard. b. For quantification, create a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards. c. Determine the concentration of this compound in the unknown samples using the generated calibration curve.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Standard_Prep Standard & Sample Preparation Instrument_Setup Instrument Setup & Tuning Injection Sample Injection Instrument_Setup->Injection Separation GC Separation Injection->Separation Detection MS Detection (Scan or SIM) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Qual_Analysis Qualitative Analysis (Library Match) Data_Acquisition->Qual_Analysis Quant_Analysis Quantitative Analysis (Calibration) Data_Acquisition->Quant_Analysis Report Final Report Qual_Analysis->Report Quant_Analysis->Report

Caption: General experimental workflow for GC-MS analysis.

Troubleshooting Guide

Problem: I am not seeing any peak for this compound.

  • Possible Cause 1: Injection Issue. The autosampler may have malfunctioned, or the syringe could be clogged.

    • Solution: Perform a manual injection to rule out autosampler error.[10] Clean or replace the syringe.

  • Possible Cause 2: System Leak. A leak in the carrier gas line, septum, or column fittings can prevent the sample from reaching the detector.

    • Solution: Use an electronic leak detector to check for leaks at the injector, column connections, and gas lines. Tighten fittings or replace ferrules and septa as needed.[11][12]

  • Possible Cause 3: Incorrect MS Parameters. The detector may be off, or the acquisition parameters might be incorrect.

    • Solution: Verify that the MS detector is turned on and that the correct scan range or SIM ions are programmed. Check the instrument tune report for sensitivity issues.[10]

  • Possible Cause 4: Analyte Degradation. The analyte may be degrading in the inlet.

    • Solution: Ensure the inlet liner is clean and deactivated. A fresh, silanized liner can prevent active sites from degrading the sample.[13]

Problem: My analyte peak is tailing.

  • Possible Cause 1: Active Sites. The peak tailing is often caused by active sites in the injector liner or on the front end of the GC column where non-volatile residue accumulates.[10][14]

    • Solution: Replace the injector liner with a new, deactivated one. Trim the first 10-15 cm from the front of the column and reinstall it.

  • Possible Cause 2: Poor Column Installation. An improperly cut column or incorrect installation depth in the injector can cause dead volume, leading to peak tailing.[14]

    • Solution: Remove the column, ensure a clean, square cut using a ceramic wafer, and reinstall it at the correct depth as specified by your instrument manufacturer.

  • Possible Cause 3: Chemical Interactions. The analyte may be interacting with contaminants in the system.

    • Solution: Bake out the column at its maximum isothermal temperature (without exceeding the limit) for 30-60 minutes to remove contaminants.[13]

Problem: My analyte peak is fronting (looks like a shark fin).

  • Possible Cause 1: Column Overload. The most common cause of fronting is injecting too much sample mass onto the column.[13]

    • Solution: Dilute your sample. Alternatively, if using split injection, increase the split ratio (e.g., from 20:1 to 50:1 or 100:1).

  • Possible Cause 2: Incompatible Solvent. If the sample solvent is not compatible with the column's stationary phase, peak distortion can occur.

    • Solution: Ensure your solvent is appropriate for a non-polar column.

Problem: I see unexpected "ghost" peaks in my chromatogram.

  • Possible Cause 1: Septum Bleed. Over-tightening the septum nut or using an old septum can cause pieces to enter the inlet, leading to bleed peaks.[10]

    • Solution: Replace the septum. Do not over-tighten the retaining nut. Using high-quality, low-bleed septa is recommended.

  • Possible Cause 2: Contamination. Contamination can come from the syringe, solvent, or carrier gas.[14]

    • Solution: Run a solvent blank to isolate the source. Use fresh, high-purity solvent. Ensure carrier gas lines have moisture and hydrocarbon traps installed.[5]

  • Possible Cause 3: Sample Carryover. Residue from a previous, more concentrated sample can elute in a subsequent run.

    • Solution: Run several solvent blanks after a high-concentration sample. If necessary, develop a more rigorous syringe/injector cleaning protocol between runs.

Troubleshooting_Flow Start Symptom: Peak Tailing Observed CheckLiner 1. Check Inlet Liner Is it old or visibly dirty? Start->CheckLiner ReplaceLiner Replace with a new, deactivated liner CheckLiner->ReplaceLiner Yes CheckColumn 2. Check Column Is the front end discolored? CheckLiner->CheckColumn No Resolved Problem Resolved ReplaceLiner->Resolved TrimColumn Trim 10-15 cm from column front and reinstall CheckColumn->TrimColumn Yes CheckInstall 3. Check Installation Is column cut square? Is depth correct? CheckColumn->CheckInstall No TrimColumn->Resolved ReinstallColumn Recut and reinstall column per manufacturer specs CheckInstall->ReinstallColumn Yes CheckInstall->Resolved No ReinstallColumn->Resolved

References

Preventing side reactions in the Friedel-Crafts synthesis of 1-Methyl-3-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts synthesis of 1-Methyl-3-propylbenzene. Our aim is to help you mitigate side reactions and optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound via direct Friedel-Crafts alkylation?

A1: Direct Friedel-Crafts alkylation of toluene (B28343) with a propyl halide (e.g., 1-chloropropane) is fraught with two major side reactions:

  • Carbocation Rearrangement: The initially formed primary propyl carbocation is unstable and readily rearranges to the more stable secondary isopropyl carbocation via a hydride shift. This results in the formation of isopropylbenzene and its derivatives as significant byproducts instead of the desired n-propylbenzene derivative.[1][2]

  • Polyalkylation: The product, this compound, contains two activating alkyl groups (methyl and propyl) on the benzene (B151609) ring. This makes the product more reactive than the starting material (toluene), leading to further alkylation and the formation of di- and tri-substituted byproducts.[3]

Q2: How can these side reactions be avoided?

A2: The most effective method to circumvent these side reactions is a two-step process involving Friedel-Crafts acylation followed by reduction.[4]

  • Friedel-Crafts Acylation: Toluene is first reacted with propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(4-methylphenyl)propan-1-one. The acylium ion electrophile is resonance-stabilized and does not undergo rearrangement.[5][6] Furthermore, the resulting ketone is a deactivating group, which prevents further acylation of the product.[3][5]

  • Reduction: The carbonyl group of the ketone is then reduced to a methylene (B1212753) group to yield the final product, this compound. Common methods for this reduction include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).[7][8][9]

Q3: What is the expected regioselectivity in the Friedel-Crafts acylation of toluene?

A3: The methyl group on toluene is an ortho-, para-director. However, due to steric hindrance from the methyl group, the major product of Friedel-Crafts acylation is the para-substituted isomer, 1-(4-methylphenyl)propan-1-one.[10][11] The ortho-isomer is typically formed as a minor product.

Q4: What are the key differences between the Clemmensen and Wolff-Kishner reductions?

A4: The primary difference lies in the reaction conditions. The Clemmensen reduction is performed in a strongly acidic medium, while the Wolff-Kishner reduction is carried out under strongly basic conditions.[7] The choice between the two methods depends on the presence of other functional groups in the molecule that might be sensitive to acid or base.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of acylated product 1. Inactive catalyst due to moisture.[12] 2. Insufficient amount of catalyst. 3. Reaction temperature is too low.1. Use anhydrous aluminum chloride and ensure all glassware is thoroughly dried.[12][13] 2. Use a stoichiometric amount of AlCl₃. 3. While initial addition should be at a low temperature to control the exothermic reaction, the reaction may require warming to room temperature or gentle heating to proceed to completion.[12]
Formation of multiple isomers in acylation High reaction temperatures can sometimes lead to a decrease in regioselectivity.Perform the acylation at a lower temperature (e.g., 0-5 °C) to favor the formation of the para-isomer.[11]
Incomplete reduction of the ketone 1. Insufficient reducing agent. 2. (Clemmensen) Deactivation of the zinc amalgam surface. 3. (Wolff-Kishner) Reaction temperature not high enough.[14]1. Use a sufficient excess of the reducing agent. 2. Ensure the zinc amalgam is freshly prepared and active. 3. Ensure the reaction reaches a high enough temperature (typically ~200 °C) to drive the reaction to completion. The Huang-Minlon modification, which involves distilling off water, can help achieve the necessary temperature.[14][15]
Product contains chlorinated byproducts (Clemmensen) Side reactions with the concentrated HCl.Ensure the reaction is worked up properly to remove all acidic residue.
Product contains hydrazone intermediate (Wolff-Kishner) Incomplete reaction.Increase the reaction time and/or temperature. Ensure a strong enough base is used.

Data Presentation

Table 1: Comparison of Synthetic Routes to Alkylbenzenes

Synthetic RouteTypical Side ReactionsKey AdvantagesTypical Yields
Direct Friedel-Crafts Alkylation Carbocation rearrangement, Polyalkylation[2][3]Single stepVariable, often low for straight-chain products due to rearrangement.
Friedel-Crafts Acylation followed by Reduction MinimalAvoids rearrangement and polyalkylation[5][4]High (e.g., propiophenone (B1677668) synthesis can reach 90.1%, and subsequent reduction can reach 95.6% for n-propylbenzene)[9]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Toluene

This protocol is adapted from standard laboratory procedures for the acylation of toluene.

Materials:

  • Toluene

  • Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • 5% Sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the HCl gas evolved.

  • In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in dry dichloromethane.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Add a solution of propanoyl chloride (1.0 equivalent) in dry dichloromethane to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes.

  • After the addition is complete, add a solution of toluene (1.0 equivalent) in dry dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature below 10 °C.

  • Once the toluene addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully quench the reaction by slowly pouring the mixture over a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude 1-(4-methylphenyl)propan-1-one. The product can be purified by vacuum distillation.

Protocol 2: Clemmensen Reduction of 1-(4-methylphenyl)propan-1-one

This protocol is a general procedure for the Clemmensen reduction of aryl ketones.[7][8]

Materials:

  • 1-(4-methylphenyl)propan-1-one

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene (as a co-solvent)

  • Water

  • Dichloromethane or diethyl ether for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare zinc amalgam by stirring zinc granules with a 5% mercuric chloride solution for 5-10 minutes, then decanting the solution and washing the zinc with water.

  • In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, water, and toluene.

  • Add the 1-(4-methylphenyl)propan-1-one to the flask.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional concentrated HCl may need to be added periodically.

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with dichloromethane or diethyl ether.

  • Combine the organic layers and wash with water, followed by a dilute sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent to yield this compound.

Protocol 3: Wolff-Kishner Reduction of 1-(4-methylphenyl)propan-1-one

This protocol is based on the Huang-Minlon modification of the Wolff-Kishner reduction.[14][15]

Materials:

  • 1-(4-methylphenyl)propan-1-one

  • Hydrazine hydrate (B1144303) (85%)

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Diethylene glycol or triethylene glycol (high-boiling solvent)

  • Water

  • Dichloromethane or diethyl ether for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the 1-(4-methylphenyl)propan-1-one, hydrazine hydrate, and diethylene glycol.

  • Add pellets of KOH or NaOH to the mixture.

  • Heat the mixture to reflux for 1-2 hours to form the hydrazone.

  • Modify the setup for distillation and remove the water and excess hydrazine by distilling it off. This will allow the reaction temperature to rise to ~200 °C.

  • Once the distillation is complete, return the setup to a reflux configuration and continue to heat at the elevated temperature for 3-4 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture, add water, and extract the product with dichloromethane or diethyl ether.

  • Wash the combined organic extracts with dilute HCl and then with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent to obtain this compound.

Visualizations

Friedel_Crafts_Alkylation_vs_Acylation cluster_alkylation Direct Alkylation Path (Prone to Side Reactions) cluster_acylation Acylation-Reduction Path (Recommended) Toluene1 Toluene Rearrangement Carbocation Rearrangement Toluene1->Rearrangement Friedel-Crafts Alkylation DesiredProduct1 This compound (Minor Product) Toluene1->DesiredProduct1 Direct Alkylation PropylHalide Propyl Halide + AlCl₃ PropylHalide->Rearrangement SideProduct2 Isopropylated Byproducts Rearrangement->SideProduct2 Polyalkylation Polyalkylation SideProduct3 Di/Poly-propylated Toluene Polyalkylation->SideProduct3 DesiredProduct1->Polyalkylation SideProduct1 1-Methyl-2-propylbenzene (and other isomers) Toluene2 Toluene AcylatedProduct 1-(4-methylphenyl)propan-1-one Toluene2->AcylatedProduct Friedel-Crafts Acylation AcylHalide Propanoyl Chloride + AlCl₃ AcylHalide->AcylatedProduct Reduction Reduction (Clemmensen or Wolff-Kishner) AcylatedProduct->Reduction DesiredProduct2 This compound (Major Product) Reduction->DesiredProduct2

Caption: Comparison of direct alkylation versus the acylation-reduction pathway.

Troubleshooting_Workflow Start Start Synthesis CheckReaction Low Yield or Side Products? Start->CheckReaction IdentifyStep Identify Problematic Step: Acylation or Reduction? CheckReaction->IdentifyStep Yes End Successful Synthesis CheckReaction->End No AcylationIssue Acylation Issues IdentifyStep->AcylationIssue Acylation ReductionIssue Reduction Issues IdentifyStep->ReductionIssue Reduction CheckCatalyst Check Catalyst Activity (Anhydrous Conditions) AcylationIssue->CheckCatalyst CheckTemp Optimize Temperature (Low temp for regioselectivity) CheckCatalyst->CheckTemp CheckStoichiometry Verify Stoichiometry CheckTemp->CheckStoichiometry CheckStoichiometry->Start Re-run CheckReducer Sufficient Reducing Agent? ReductionIssue->CheckReducer CheckConditions Verify Conditions (Acid/Base Strength, Temp) CheckReducer->CheckConditions CheckWorkup Proper Workup? CheckConditions->CheckWorkup CheckWorkup->Start Re-run

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Chromatographic Resolution of 1-Methyl-3-propylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the chromatographic resolution of 1-Methyl-3-propylbenzene and its related positional isomers (e.g., 1-Methyl-2-propylbenzene, 1-Methyl-4-propylbenzene). The following sections offer frequently asked questions, detailed troubleshooting guides, and example experimental protocols to address common challenges in achieving baseline separation.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers challenging?

A1: The positional isomers of methyl-propylbenzene are aromatic hydrocarbons with identical chemical formulas (C₁₀H₁₄) and molecular weights.[1] They possess very similar boiling points and polarities, leading to weak and nearly identical interactions with many standard gas chromatography (GC) stationary phases. Achieving separation requires high-efficiency capillary columns and carefully optimized analytical conditions to exploit the subtle differences in their molecular shapes and dipole moments.

Q2: What is the recommended chromatographic technique for this separation?

A2: High-resolution capillary Gas Chromatography (GC) is the most effective and widely used technique for separating volatile, non-polar compounds like alkylbenzene isomers.[2] The high efficiency of capillary columns is essential for resolving these closely related structures.

Q3: Which type of GC column is best suited for separating this compound isomers?

A3: A polar or highly polar capillary column is recommended.[3] While non-polar compounds are typically analyzed on non-polar columns, the separation of polarizable aromatic isomers often benefits from the specific interactions (like dipole-induced dipole and π-π interactions) offered by polar stationary phases.[4] Look for columns with phases such as polyethylene (B3416737) glycol (WAX-type) or cyanopropyl-based phases for enhanced selectivity.[5]

Q4: How does the oven temperature program impact the resolution of these isomers?

A4: The temperature program is a critical factor for achieving optimal separation.[5] A slow temperature ramp rate (e.g., 2-5 °C/min) is generally preferred as it increases the interaction time between the isomers and the stationary phase, thereby enhancing resolution for closely eluting compounds.[6][7] An isothermal analysis at a carefully optimized temperature may also be effective if the isomers elute closely together.[8]

Q5: What is the role of the carrier gas flow rate in this separation?

A5: The carrier gas flow rate (or linear velocity) directly affects column efficiency and, consequently, resolution.[9] An optimal flow rate exists where the column achieves maximum efficiency (minimum plate height). Operating at either too high or too low a flow rate will decrease efficiency and worsen the separation.[10] It is crucial to set the flow rate to the optimum for the chosen carrier gas (e.g., Helium, Hydrogen) and column dimensions.

Troubleshooting Guide for Poor Resolution

This guide addresses the common issue of poor or incomplete resolution of this compound isomers.

Problem: My chromatogram shows co-eluting or poorly resolved peaks for the isomers.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving poor peak resolution.

G cluster_start cluster_method Method Optimization cluster_hardware System & Hardware Check cluster_solution start Poor Isomer Resolution temp Optimize Temperature Program start->temp column Verify Column Integrity & Type start->column flow Adjust Carrier Gas Flow Rate temp->flow injection Check Injection Parameters temp->injection solution_temp Decrease Ramp Rate or Use Isothermal Hold temp->solution_temp solution_flow Set to Optimal Linear Velocity flow->solution_flow solution_injection Reduce Volume or Increase Split Ratio injection->solution_injection leaks Perform Leak Check column->leaks consumables Inspect Consumables (Liner, Septum, Ferrule) column->consumables solution_column Trim or Replace Column column->solution_column solution_leaks Fix Leaks leaks->solution_leaks solution_consumables Clean or Replace consumables->solution_consumables

Caption: A systematic workflow for troubleshooting poor isomer resolution.

Detailed Q&A Troubleshooting Steps

Q: Could my GC column be the problem? A: Yes, the column is the most critical component for separation.

  • Cause: The stationary phase may not have the correct polarity or selectivity for these isomers. A non-polar phase will separate primarily by boiling point, which is insufficient for these compounds.

  • Solution: Ensure you are using a mid- to high-polarity column (e.g., a WAX or a cyanopropyl-based phase).[4] If the column is old or has been contaminated, its performance may be degraded.[11] Consider trimming the first few centimeters from the inlet side or replacing the column entirely.[11]

Q: How do I know if my temperature program is suboptimal? A: A suboptimal temperature program is a very common cause of poor resolution.[12]

  • Cause: If the temperature ramp rate is too fast, the isomers will not have enough time to interact with the stationary phase and will elute too close together.[7]

  • Solution: Decrease the oven ramp rate (e.g., from 10°C/min to 2°C/min). Alternatively, determine the elution temperature of the isomer cluster and add a short isothermal hold (1-2 minutes) about 15-20°C below that temperature to allow the peaks to separate before resuming the ramp.[8]

Q: Might the carrier gas flow rate be incorrect? A: Yes, an incorrect flow rate reduces column efficiency.[13]

  • Cause: The flow rate may be set too high to reduce analysis time, or too low, both of which broaden peaks and decrease resolution.

  • Solution: Set the carrier gas to its optimal linear velocity for the column dimensions. This is typically around 20-25 cm/s for helium. Modern GC systems can calculate this automatically in "constant flow" mode, which is recommended over "constant pressure" mode to maintain optimal velocity during a temperature program.[9]

Q: Can injection technique affect my resolution? A: Yes, improper injection can lead to broad initial bands, making separation impossible.

  • Cause: Injecting too large a sample volume can overload the column.[14] A dirty or incompatible inlet liner can also cause peak distortion.

  • Solution: Reduce the injection volume. If using split injection, increase the split ratio (e.g., from 50:1 to 100:1). Inspect the inlet liner and replace it if it appears contaminated or is not deactivated.[11]

Experimental Protocols & Data

Example Gas Chromatography (GC) Method

This protocol provides a starting point for the separation of this compound isomers. Optimization will likely be required for your specific instrument and sample matrix.

1. Sample Preparation:

  • Dilute the isomer mixture in a high-purity solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of approximately 10-50 µg/mL.

2. GC System & Conditions:

  • Gas Chromatograph: Any modern capillary GC system equipped with a Flame Ionization Detector (FID) and electronic pressure control.

  • Column: HP-INNOWax (Polyethylene Glycol), 60 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, set to a constant flow rate of 1.2 mL/min (approx. 25 cm/s linear velocity).

  • Injector: Split/Splitless type, operated in Split mode.

  • Injector Temperature: 250 °C.

  • Split Ratio: 100:1.

  • Injection Volume: 1.0 µL.

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 3 °C/min to 140 °C.

    • Final Hold: Hold at 140 °C for 5 minutes.

  • Detector: FID.

  • Detector Temperature: 280 °C.

Data Presentation: Impact of GC Parameters on Resolution

The following tables summarize the expected effects of key parameter adjustments on the separation of closely eluting isomers.

Table 1: Effect of Oven Temperature Ramp Rate on Resolution (Rs)

Ramp Rate (°C/min)Expected Resolution (Rs)Analysis TimePeak Width
10Poor (< 1.0)ShortestBroad
5Moderate (~1.2 - 1.4)MediumNarrower
2Good (> 1.5) LongestSharpest

Table 2: Effect of Carrier Gas Linear Velocity on Column Efficiency

Carrier Gas (He)Column Efficiency (Plates/meter)Resolution (Rs)Notes
15 cm/s (Too Low)Sub-optimalReducedPeak broadening due to diffusion
25 cm/s (Optimal)Maximum Highest Best compromise for efficiency
40 cm/s (Too High)Sub-optimalReducedIncomplete mass transfer

Parameter Relationships Diagram

The interplay between various GC parameters determines the final quality of the separation.

G cluster_input Adjustable GC Parameters cluster_output Chromatographic Outcomes Temp Oven Temperature (Isothermal or Programmed) Resolution Resolution (Rs) Temp->Resolution affects selectivity Retention Retention Time (tR) Temp->Retention inversely affects Flow Carrier Gas Flow Rate (Linear Velocity) Flow->Retention inversely affects Efficiency Efficiency (N) Flow->Efficiency optimizes Column Column (Phase, Length, ID) Column->Resolution primary driver Column->Efficiency defines capacity Efficiency->Resolution directly affects

Caption: Relationship between key GC parameters and separation outcomes.

References

Minimizing solvent effects in spectroscopic analysis of 1-Methyl-3-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize solvent effects during the spectroscopic analysis of 1-Methyl-3-propylbenzene.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for the spectroscopic analysis of this compound?

A1: Solvent selection is crucial because the solvent can interact with the analyte, this compound, and alter its spectroscopic properties.[1][2] These interactions can cause shifts in absorption and emission wavelengths, changes in signal intensity, and the appearance of interfering peaks, all of which can lead to inaccurate data interpretation.[1][3][4] An ideal solvent should dissolve the analyte without interfering with the analysis.[5]

Q2: What are the primary properties of this compound to consider when choosing a solvent?

A2: this compound is a nonpolar aromatic hydrocarbon.[6][7] Its nonpolar nature is the most critical property to consider. According to the "like dissolves like" principle, nonpolar solvents are the most suitable choice for dissolving this compound while minimizing strong intermolecular interactions that can skew spectroscopic results.[3][8]

Q3: How does solvent polarity, in particular, affect different spectroscopic measurements?

A3: Solvent polarity can significantly influence spectra:

  • UV-Vis Spectroscopy: Polar solvents can stabilize the excited states of a solute, often leading to a shift in the maximum absorption wavelength (λmax).[9] For benzene (B151609) and its derivatives, changing from a nonpolar to a polar solvent can cause a slight red shift (a shift to longer wavelengths).[10]

  • Fluorescence Spectroscopy: The fluorescence emission of a molecule is highly sensitive to the solvent's polarity.[11][12] An increase in solvent polarity can lead to a red shift in the emission spectrum and, in some cases, a decrease in fluorescence intensity (quenching).[12]

  • IR Spectroscopy: Polar solvents, especially those capable of hydrogen bonding like water or ethanol (B145695), have strong IR absorptions that can mask the signals from the analyte.[3][13]

  • NMR Spectroscopy: The chemical environment created by the solvent can induce small changes in the chemical shifts of the analyte's protons. Using deuterated solvents is standard practice to avoid large, interfering peaks from the solvent itself.[3][14]

Q4: What are the general characteristics of an ideal solvent for spectroscopy?

A4: An ideal solvent should:

  • Completely dissolve the analyte.[3]

  • Be transparent (not absorb) in the electromagnetic region being analyzed.[5]

  • Not react with the analyte.[15]

  • Be of high purity to avoid introducing contaminant peaks.[8][15]

  • Have minimal interaction with the analyte to avoid spectral distortions.[5]

Section 2: Troubleshooting Guides for Specific Techniques

UV-Vis Spectroscopy

Q: I'm observing unexpected shifts in the λmax of this compound. What is the likely cause?

A: This phenomenon, known as solvatochromism, is typically caused by solute-solvent interactions.[2][9] If you observe a shift, it is likely due to a change in the polarity of the solvent used between measurements.[9][16] Even small variations in solvent composition can alter the energy difference between the ground and excited states, causing a bathochromic (red) or hypsochromic (blue) shift.[1][2]

Troubleshooting Steps:

  • Standardize Your Solvent: Ensure the same solvent from the same source is used for all related experiments, including blank measurements.

  • Verify Solvent Purity: Impurities in the solvent can cause unexpected absorptions. Use spectrophotometric grade solvents when possible.[15]

  • Consult a Solvent Polarity Chart: Compare the polarity of your solvent with that of a nonpolar standard like hexane (B92381) or cyclohexane (B81311). For aromatic compounds, increasing solvent polarity generally causes a red shift.[10]

Q: How do I choose a solvent that won't interfere with my UV-Vis measurement?

A: The most important factor is the solvent's UV cutoff—the wavelength below which the solvent itself absorbs strongly. You must choose a solvent with a UV cutoff well below the expected absorption wavelength of this compound (typically 255-275 nm for the secondary bands).[17]

Table 1: Properties of Common Solvents for UV-Vis Spectroscopy

Solvent Polarity Index UV Cutoff (nm) Notes for this compound
n-Hexane 0.1 195 Excellent choice; nonpolar and transparent in the relevant UV range.
Cyclohexane 0.2 200 Excellent choice; similar to hexane.[2]
Acetonitrile 5.8 190 Polar aprotic; good transparency but its polarity may cause spectral shifts.[2]
Water 10.2 190 Highly polar; not ideal for dissolving a nonpolar analyte and can cause significant spectral shifts.[9]
Ethanol 4.3 205 Polar protic; generally avoided due to potential for hydrogen bonding interactions and higher UV cutoff.

| Chloroform | 4.1 | 245 | Use with caution; higher UV cutoff may interfere with lower wavelength absorptions. |

Infrared (IR) Spectroscopy

Q: My IR spectrum has a very broad, strong peak around 3200-3600 cm⁻¹ that is masking my sample's signals. What is this?

A: This is almost certainly due to water contamination.[4][13] Water has a very strong, broad O-H stretching absorption that can obscure important C-H stretching bands. Similarly, alcoholic solvents like ethanol will show similar interference.

Troubleshooting Steps:

  • Use Anhydrous Solvents: Always use dry solvents for IR analysis.

  • Dry Your Sample: If the sample was dissolved and recrystallized, ensure it is completely free of residual solvent before analysis.[4]

  • Protect KBr Pellets: Potassium bromide (KBr) is hygroscopic and will absorb moisture from the air. Prepare pellets quickly in a low-humidity environment.

Q: There are sharp, negative peaks in my final IR spectrum. What went wrong?

A: Negative peaks indicate that the background scan was "dirty."[4] This happens when the background spectrum is run with a contaminant (like solvent residue) on the ATR crystal or salt plates. When the clean sample is run, the instrument subtracts the contaminant's spectrum, resulting in inverted peaks. Always run a fresh, clean background scan immediately before running your sample.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: The solvent peak in my ¹H NMR spectrum is obscuring signals from my this compound sample. What can I do?

A: This is a common issue. The small amount of residual, non-deuterated solvent can produce a large peak.

Troubleshooting Steps:

  • Choose a Different Solvent: Select a deuterated solvent whose residual peak does not overlap with your analyte's signals. Since this compound is an aromatic compound, its aromatic protons will appear between 6.5-8.0 ppm, and its alkyl protons will be between 0.5-3.0 ppm.[14][18]

  • Use Solvent Suppression Techniques: Modern NMR spectrometers have pulse programs designed to suppress the signal from a specific frequency, such as a large solvent peak. Consult your instrument's software manual for this function.

Table 2: Common Deuterated Solvents for NMR Analysis

Solvent Residual ¹H Peak (ppm) ¹³C Peak (ppm) Notes for this compound
Chloroform-d (CDCl₃) 7.26 77.16 Very common, but its residual peak can overlap with aromatic signals.[3]
Benzene-d₆ (C₆D₆) 7.16 128.06 A good nonpolar choice; may shift analyte peaks through aromatic solvent-induced shifts (ASIS).
Acetone-d₆ 2.05 29.84, 206.26 Useful for avoiding overlap in the aromatic region. Residual peak is in the alkyl region.[3]
DMSO-d₆ 2.50 39.52 Polar aprotic; typically used for more polar samples.

| D₂O | ~4.8 | - | Not suitable for nonpolar analytes.[19] |

Section 3: Experimental Protocols

Protocol 1: Solvent Selection and Preparation for UV-Vis Analysis
  • Assess Analyte Properties: Identify this compound as a nonpolar aromatic compound.

  • Select a Solvent: Choose a nonpolar solvent with a UV cutoff below 220 nm to ensure transparency across the analyte's expected absorption range. n-Hexane or cyclohexane are ideal choices.

  • Verify Solvent Purity: Use a high-purity, spectrophotometric grade solvent to prevent interference from contaminants.[15]

  • Prepare a Stock Solution: Accurately weigh the this compound and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Prepare Dilutions: Create a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0 for optimal accuracy.

  • Run a Blank: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (run a baseline correction). This subtracts the absorbance of the solvent and the cuvette itself.

  • Measure the Sample: Rinse and fill a cuvette with your diluted sample and measure the UV-Vis spectrum.

Protocol 2: Sample Preparation for Liquid-Phase IR Spectroscopy
  • Choose an IR-Transparent Solvent: Select a solvent with minimal absorption bands in the regions of interest (e.g., 3100-2800 cm⁻¹ for C-H stretches, 1600-1450 cm⁻¹ for aromatic C=C stretches). Carbon tetrachloride (CCl₄) or carbon disulfide (CS₂) are common choices, though they must be handled with extreme care due to toxicity.[13]

  • Ensure Anhydrous Conditions: Use an anhydrous grade of the chosen solvent to avoid water interference.

  • Prepare the Sample: Dissolve a small amount of this compound in the solvent to create a ~1-5% solution.

  • Run a Background Scan: Clean the IR salt plates (e.g., NaCl or KBr) or ATR crystal thoroughly. Run a background scan with the empty, clean cell or ATR.

  • Load the Sample: For a liquid cell, inject the sample solution into the cell. For ATR, place a drop of the solution onto the crystal.

  • Acquire the Spectrum: Run the sample scan. The instrument software will automatically ratio the sample scan against the stored background scan to produce the final spectrum.

Section 4: Visual Workflows

Caption: A decision-making workflow for selecting an appropriate solvent.

Caption: A workflow for identifying and resolving common solvent-induced issues.

References

Stability issues of 1-Methyl-3-propylbenzene in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and long-term storage of 1-Methyl-3-propylbenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Change in sample color (e.g., yellowing) Oxidation of the alkyl side chains due to exposure to air and/or light.1. Immediately blanket the sample with an inert gas (e.g., nitrogen or argon). 2. Store the sample in an amber vial to protect it from light. 3. Verify the purity of the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Appearance of new peaks in analytical chromatogram (GC-MS or HPLC) Degradation of the compound. Common degradation products include oxidized species such as hydroperoxides, alcohols, ketones, and carboxylic acids.1. Identify the impurities by comparing their mass spectra with known degradation products of alkylbenzenes. 2. If the purity is below the acceptable limit for your application, consider purifying the sample (e.g., by distillation or chromatography) or using a fresh batch.
Inconsistent experimental results using stored this compound Partial degradation of the sample, leading to a lower effective concentration of the desired compound and the presence of reactive impurities.1. Re-analyze the purity of the stored material. 2. If degradation is confirmed, use a fresh, unopened vial of this compound for your experiments. 3. Review storage conditions to ensure they are optimal.
Precipitate formation in the sample Polymerization or formation of insoluble degradation products. This can be initiated by contaminants, light, or elevated temperatures.1. Do not use the sample. 2. Dispose of the material according to your institution's safety guidelines. 3. Investigate potential contaminants in your storage container or handling process.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dark, and dry place. The recommended storage temperature is between 2°C and 8°C. The container should be tightly sealed and the headspace filled with an inert gas like nitrogen or argon to prevent oxidation.

Q2: What is the expected shelf life of this compound?

A2: When stored under the recommended conditions, this compound is expected to remain stable for at least two years. However, it is good practice to re-analyze the purity of the material after long-term storage, especially before use in sensitive applications.

Q3: What are the primary degradation pathways for this compound during storage?

A3: The most common degradation pathway is autoxidation of the alkyl side chains. This process is initiated by light, heat, or the presence of radical initiators and involves the reaction with atmospheric oxygen. The benzylic positions on both the methyl and propyl groups are particularly susceptible to oxidation, leading to the formation of hydroperoxides, which can further decompose into alcohols, ketones, and eventually carboxylic acids.

Q4: How can I detect degradation in my sample of this compound?

A4: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change) or, more definitively, through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The appearance of new peaks in the chromatogram is a clear indication of impurity formation.

Q5: Can I still use a partially degraded sample of this compound?

A5: The suitability of a partially degraded sample depends on the specific requirements of your experiment. For applications that require high purity, such as in drug development or as an analytical standard, it is crucial to use a fresh, pure sample. The presence of impurities could lead to unpredictable side reactions or inaccurate results.

Illustrative Stability Data

The following table provides illustrative data on the stability of this compound under different storage conditions. This data is representative and may not reflect the exact degradation profile of all batches.

Storage ConditionTime (Months)Purity (%)Major Degradation Products
2-8°C, Dark, Inert Atmosphere 0>99.5-
12>99.0Trace hydroperoxides
24>98.5Trace hydroperoxides, 3-propylbenzaldehyde
Room Temperature (~25°C), Exposed to Air and Light 0>99.5-
6~95.0Hydroperoxides, 3-propylbenzaldehyde, 1-(m-tolyl)propan-1-one
12~90.0Hydroperoxides, 3-propylbenzaldehyde, 1-(m-tolyl)propan-1-one, 3-propylbenzoic acid
40°C, Exposed to Air 0>99.5-
3~92.0Hydroperoxides, 3-propylbenzaldehyde, 1-(m-tolyl)propan-1-one
6~85.0Significant amounts of various oxidation products

Experimental Protocols

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile impurities in this compound.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL of a 1% solution of this compound in a suitable solvent (e.g., dichloromethane).

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan.

  • Data Analysis: Integrate the peak areas to determine the relative percentage of this compound and any impurities. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method can also be used for the analysis of this compound and its less volatile degradation products.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Start with 50:50 (v/v) acetonitrile:water.

    • Linearly increase to 95:5 (v/v) acetonitrile:water over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL of a 1 mg/mL solution of this compound in acetonitrile.

  • Data Analysis: Calculate the area percentage of the main peak relative to the total peak area to determine purity.

Visualizations

degradation_pathway Potential Degradation Pathway of this compound This compound This compound Hydroperoxide_Intermediates Hydroperoxide Intermediates This compound->Hydroperoxide_Intermediates Oxidation (O2, light, heat) Alcohol_Ketone_Products Alcohol and Ketone Products (e.g., 1-(m-tolyl)propan-1-ol, 1-(m-tolyl)propan-1-one) Hydroperoxide_Intermediates->Alcohol_Ketone_Products Decomposition Aldehyde_Products Aldehyde Products (e.g., 3-propylbenzaldehyde) Hydroperoxide_Intermediates->Aldehyde_Products Decomposition Carboxylic_Acid_Products Carboxylic Acid Products (e.g., 3-propylbenzoic acid) Aldehyde_Products->Carboxylic_Acid_Products Further Oxidation

Caption: Potential oxidative degradation pathway of this compound.

troubleshooting_workflow Troubleshooting Workflow for Stability Issues Start Start Observe_Issue Observe Issue (e.g., color change, inconsistent results) Start->Observe_Issue Check_Storage Check Storage Conditions (Temp, Light, Atmosphere) Observe_Issue->Check_Storage Analyze_Purity Analyze Purity (GC-MS or HPLC) Check_Storage->Analyze_Purity Purity_Acceptable Is Purity Acceptable? Analyze_Purity->Purity_Acceptable Use_Sample Continue Using Sample Purity_Acceptable->Use_Sample Yes Purify_or_Replace Purify or Replace Sample Purity_Acceptable->Purify_or_Replace No End End Use_Sample->End Review_Protocols Review Storage and Handling Protocols Purify_or_Replace->Review_Protocols Review_Protocols->End

Caption: Troubleshooting workflow for this compound stability issues.

References

Calibration curve problems in the quantitative analysis of 1-Methyl-3-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 1-Methyl-3-propylbenzene using gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for a this compound calibration curve?

A1: A typical starting concentration range for a this compound calibration curve using GC-FID (Flame Ionization Detector) is between 1 µg/mL and 100 µg/mL. This range can be adjusted based on the expected concentration of the analyte in the samples and the sensitivity of the instrument.

Q2: How do I choose an appropriate internal standard for the analysis of this compound?

A2: An ideal internal standard should be chemically similar to this compound but well-separated chromatographically.[1] It should also not be present in the samples to be analyzed. For aromatic hydrocarbons like this compound, suitable internal standards include other alkylbenzenes that are not expected to be in the sample, such as 1,2,4-trimethylbenzene (B165218) or deuterated aromatic compounds (e.g., toluene-d8). The chosen internal standard should be added to all standards and samples at a constant concentration.

Q3: My calibration curve for this compound is non-linear. What are the potential causes?

A3: Non-linearity in calibration curves can arise from several factors. Exceeding the linear range of the detector is a common cause.[2] Other potential reasons include issues with standard preparation, analyte degradation, or active sites in the GC system (e.g., in the injector liner or column) that can adsorb the analyte, particularly at lower concentrations. For some analytical techniques, the relationship between the measured signal and the analyte concentration is inherently nonlinear, and a polynomial model may be more appropriate.[3]

Q4: What are matrix effects and how can they impact my analysis?

A4: Matrix effects occur when components of the sample matrix other than the analyte of interest alter the analytical signal of the analyte.[4] This can lead to either an enhancement or suppression of the signal, resulting in inaccurate quantification.[4] In the analysis of volatile organic compounds, the sample matrix can influence the partitioning of the analyte between the sample phase and the headspace in headspace analysis.[5][6][7] The use of matrix-matched calibration standards or the standard addition method can help to compensate for these effects.

Q5: How can I improve the reproducibility of my injections?

A5: Poor reproducibility is often linked to variations in injection volume.[8] Using an autosampler can significantly improve reproducibility compared to manual injections. If using manual injection, ensure a consistent injection technique. An internal standard can also help to correct for variations in injection volume.[9]

Troubleshooting Guides

This section provides structured guidance for common problems encountered during the quantitative analysis of this compound.

Problem 1: Non-Linear Calibration Curve

Symptoms:

  • The coefficient of determination (R²) of the linear regression is below the acceptable limit (typically < 0.995).

  • The calibration curve shows a distinct curve or "bending" at higher concentrations.

  • Residual plots show a clear pattern, indicating a poor fit of the linear model.

Possible Causes & Solutions:

Possible CauseRecommended Action
Concentration range exceeds the detector's linear range. Prepare a new set of calibration standards with a narrower and lower concentration range. Dilute samples to fall within the linear range of the curve.
Inaccurate standard preparation. Carefully reprepare the stock and working standards. Ensure accurate pipetting and use calibrated volumetric flasks.
Analyte adsorption. Deactivate the injector liner by silanization or use a liner with a deactivated surface. Condition the column according to the manufacturer's instructions.
Detector saturation. Reduce the injection volume or dilute the high-concentration standards.
Inappropriate curve fitting model. If non-linearity is expected, consider using a quadratic or other non-linear regression model.[2][3] However, always investigate the source of non-linearity first.
Problem 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks in the chromatogram.

  • Peak tailing (a gradual return to baseline after the peak maximum).

  • Peak fronting (a steep rise to the peak maximum followed by a gradual decline).

Possible Causes & Solutions:

Possible CauseRecommended Action
Active sites in the GC system. As with non-linearity, active sites can cause peak tailing. Deactivate the injector liner and ensure the column is properly conditioned.
Column contamination. Bake out the column at a high temperature (within the column's limits) to remove contaminants. If tailing persists, trim the first few centimeters of the column.
Column overloading. Reduce the injection volume or the concentration of the sample.
Improper column installation. Ensure the column is installed correctly in the injector and detector ports with no leaks.
Incompatible solvent. Ensure the sample solvent is compatible with the stationary phase of the column.
Problem 3: Inconsistent Results (Poor Reproducibility)

Symptoms:

  • High relative standard deviation (RSD) for replicate injections of the same standard or sample.

  • Significant variation in peak areas or retention times between runs.

Possible Causes & Solutions:

Possible CauseRecommended Action
Leaks in the system. Perform a leak check of the injector, detector, and gas lines.
Inconsistent injection volume. Use an autosampler for injections. If performing manual injections, ensure a consistent and rapid injection technique.
Fluctuations in gas flow rates. Check and adjust the carrier gas and detector gas flow rates. Ensure gas cylinders have adequate pressure.
Sample degradation. Prepare fresh standards and samples. Store them properly (e.g., refrigerated and protected from light) if they are not analyzed immediately.
Variable sample matrix. If analyzing different sample matrices, matrix effects can lead to inconsistent results. Consider using matrix-matched standards or the standard addition method.

Experimental Protocols

Standard Preparation for Calibration Curve
  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of pure this compound.

    • Dissolve it in a suitable solvent (e.g., methanol (B129727) or hexane) in a 100 mL volumetric flask.

    • Fill to the mark with the solvent and mix thoroughly.

  • Working Stock Solution (100 µg/mL):

    • Pipette 10 mL of the Primary Stock Solution into a 100 mL volumetric flask.

    • Dilute to the mark with the solvent and mix.

  • Calibration Standards:

    • Prepare a series of at least five calibration standards by performing serial dilutions of the Working Stock Solution.

    • If using an internal standard, add a constant amount of the internal standard stock solution to each calibration standard.

Example Calibration Standard Concentrations:

Standard LevelConcentration of this compound (µg/mL)
11
25
310
425
550
6100
GC-FID Method Parameters
ParameterValue
Column DB-5 fused silica (B1680970) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[10]
Injector Split/splitless injector, operated in splitless mode
Carrier Gas Helium or Nitrogen
Oven Temperature Program Initial temperature: 50°C, hold for 2 minutes. Ramp at 10°C/min to 200°C, hold for 5 minutes.
Injector Temperature 250°C
Detector Temperature 280°C
Injection Volume 1 µL

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing stock Prepare Stock Solution standards Prepare Calibration Standards stock->standards inject Inject into GC standards->inject sample Prepare Sample spike Spike with Internal Standard sample->spike spike->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Experimental workflow for quantitative analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_actions Corrective Actions problem Problem Encountered (e.g., Non-Linear Curve) cause1 Standard Preparation Error problem->cause1 cause2 Instrumental Issue problem->cause2 cause3 Matrix Effect problem->cause3 action1 Reprepare Standards cause1->action1 action2 Check GC System (Liner, Column, Leaks) cause2->action2 action3 Use Matrix-Matched Standards cause3->action3 action1->problem Re-evaluate action2->problem Re-evaluate action3->problem Re-evaluate

Caption: Logical flow for troubleshooting calibration issues.

References

Technical Support Center: Analysis of 1-Methyl-3-propylbenzene in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing 1-Methyl-3-propylbenzene in environmental matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges when analyzing this compound in environmental samples?

A1: The primary challenges are matrix interference, which can lead to signal suppression or enhancement, and the volatile nature of this compound, which can result in analyte loss during sample preparation. Common matrix components that can interfere include humic acids in soil and dissolved organic matter in water.

Q2: Which analytical technique is most suitable for the determination of this compound?

A2: Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the analysis of this compound. For water samples, purge and trap (P&T) is a common and highly sensitive sample introduction technique.

Q3: How can I minimize matrix effects in my analysis?

A3: Several strategies can be employed to mitigate matrix effects:

  • Sample Preparation: Utilize techniques like Solid Phase Extraction (SPE) for water samples and Accelerated Solvent Extraction (ASE) for soil samples to clean up the sample and remove interfering components.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement caused by the matrix.

  • Internal Standard Method: Use a deuterated analog of this compound or a compound with similar chemical properties as an internal standard to correct for variations in extraction efficiency and instrument response.

Q4: What are the typical recovery rates for this compound using common extraction methods?

A4: Recovery rates can vary depending on the matrix and the specific parameters of the extraction method. The following table summarizes expected recovery ranges based on literature for similar alkylbenzenes.

Quantitative Data Summary

MatrixExtraction MethodAnalyteTypical Recovery (%)
WaterPurge and Trap (P&T)This compound85 - 110
WaterSolid Phase Extraction (SPE)This compound80 - 105
SoilAccelerated Solvent Extraction (ASE)This compound75 - 100

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Active sites in the GC system: The analyte may be interacting with active sites in the injector liner, column, or detector.

  • Matrix Overload: High concentrations of co-eluting matrix components can distort the peak shape.

  • Improper Injection Technique: Issues with the injection speed or volume can lead to peak distortion.

Solutions:

  • System Maintenance: Deactivate the injector liner with silylation or use a liner with a deactivating coating. Trim the front end of the GC column to remove active sites.

  • Sample Dilution: Dilute the sample extract to reduce the concentration of matrix components.

  • Optimize Injection Parameters: Adjust the injection volume and speed to ensure proper sample introduction.

Issue 2: Low Analyte Recovery

Possible Causes:

  • Inefficient Extraction: The chosen extraction method may not be optimal for the sample matrix.

  • Analyte Volatilization: Loss of this compound due to its volatile nature during sample handling and concentration steps.

  • Matrix Suppression: Co-eluting matrix components can suppress the analyte signal in the mass spectrometer.

Solutions:

  • Method Optimization: Adjust the pH, solvent, or sorbent type for SPE or the solvent and temperature for ASE to improve extraction efficiency.

  • Minimize Evaporation: Keep samples and extracts chilled and minimize exposure to the atmosphere. Use a gentle stream of nitrogen for solvent evaporation.

  • Improve Cleanup: Employ additional cleanup steps, such as passing the extract through a silica (B1680970) gel cartridge, to remove interfering matrix components.

Issue 3: High Baseline Noise or Ghost Peaks

Possible Causes:

  • Contamination: Contamination from solvents, glassware, or the GC system itself.

  • Carryover: Residual analyte from a previous high-concentration sample.

  • Column Bleed: Degradation of the GC column stationary phase at high temperatures.

Solutions:

  • Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity and suitable for trace analysis.

  • Thorough Cleaning: Properly clean all glassware and injection syringes. Bake out the GC injector and column to remove contaminants.

  • Run Blanks: Analyze solvent blanks and procedural blanks between samples to check for carryover and contamination.

  • Column Conditioning: Condition the GC column according to the manufacturer's instructions to minimize bleed.

Experimental Protocols & Workflows

Protocol 1: Analysis of this compound in Water by Purge and Trap GC-MS

This protocol is based on EPA Method 5030C for purge and trap of aqueous samples.[1]

  • Sample Collection: Collect water samples in 40 mL vials with zero headspace.

  • Purging:

    • Place a 5 mL water sample into the purging vessel.

    • Add an internal standard.

    • Purge with an inert gas (e.g., helium) at 40 mL/min for 11 minutes at ambient temperature.

  • Trapping: The purged volatiles are trapped on a sorbent trap (e.g., Tenax/silica gel/charcoal).

  • Desorption and Analysis:

    • The trap is rapidly heated to desorb the analytes onto the GC column.

    • The GC oven temperature is programmed to separate the analytes.

    • The mass spectrometer is operated in scan or selected ion monitoring (SIM) mode for detection and quantification.

PurgeAndTrap_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 5 mL Water Sample Spike Add Internal Standard Sample->Spike Purge Purge with Inert Gas (11 min @ 40 mL/min) Spike->Purge Trap Trap on Sorbent Purge->Trap Desorb Thermal Desorption Trap->Desorb Separate GC Separation Desorb->Separate Detect MS Detection (Scan/SIM) Separate->Detect Quantify Quantification Detect->Quantify

Purge and Trap GC-MS Workflow for Water Analysis.
Protocol 2: Analysis of this compound in Soil by Accelerated Solvent Extraction (ASE) and GC-MS

This protocol is adapted from methods for the extraction of semi-volatile organic compounds from solid matrices.

  • Sample Preparation:

    • Air-dry the soil sample and sieve to remove large debris.

    • Mix the soil with a drying agent like sodium sulfate.

  • Extraction:

    • Pack the soil mixture into an ASE cell.

    • Extract with a suitable solvent (e.g., dichloromethane:acetone 1:1) at elevated temperature and pressure (e.g., 100 °C, 1500 psi).

  • Cleanup:

    • Concentrate the extract using a gentle stream of nitrogen.

    • Perform a solvent exchange to a solvent compatible with GC analysis (e.g., hexane).

    • If necessary, use a silica gel or Florisil column for further cleanup.

  • Analysis:

    • Inject an aliquot of the cleaned extract into the GC-MS system.

    • Use a temperature program to separate the analytes.

    • Detect and quantify using the mass spectrometer.

ASE_Workflow cluster_sample_prep Sample Preparation cluster_extraction_cleanup Extraction & Cleanup cluster_analysis GC-MS Analysis Sample Soil Sample Dry Air Dry & Sieve Sample->Dry Mix Mix with Drying Agent Dry->Mix Pack Pack into ASE Cell Mix->Pack Extract Accelerated Solvent Extraction Pack->Extract Concentrate Concentrate Extract Extract->Concentrate Cleanup Column Cleanup (optional) Concentrate->Cleanup Inject Inject into GC-MS Cleanup->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Quantify Quantification Detect->Quantify

ASE GC-MS Workflow for Soil Analysis.

Logical Troubleshooting Flowchart

This diagram illustrates a systematic approach to troubleshooting common issues in the GC-MS analysis of this compound.

Troubleshooting_Logic Start Problem Encountered (e.g., Poor Peak Shape, Low Recovery) CheckSystem Check GC-MS System Suitability (Blanks, Standards, Tune) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK TroubleshootSystem Troubleshoot GC-MS (e.g., Leaks, Contamination, Column) SystemOK->TroubleshootSystem No CheckSamplePrep Review Sample Preparation (Extraction, Cleanup) SystemOK->CheckSamplePrep Yes TroubleshootSystem->CheckSystem SamplePrepOK Sample Prep OK? CheckSamplePrep->SamplePrepOK OptimizeSamplePrep Optimize Sample Prep (e.g., Solvents, pH, Sorbent) SamplePrepOK->OptimizeSamplePrep No CheckMatrixEffects Investigate Matrix Effects (Dilution, Matrix-Matched Standards) SamplePrepOK->CheckMatrixEffects Yes OptimizeSamplePrep->CheckSamplePrep MatrixEffectsPresent Matrix Effects Significant? CheckMatrixEffects->MatrixEffectsPresent ImplementCorrection Implement Correction Strategy (e.g., Internal Standard, Standard Addition) MatrixEffectsPresent->ImplementCorrection Yes Resolved Problem Resolved MatrixEffectsPresent->Resolved No ImplementCorrection->Resolved

Troubleshooting Logic for GC-MS Analysis.

References

Optimizing reaction conditions for Grignard synthesis of 1-Methyl-3-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the Grignard synthesis of 1-Methyl-3-propylbenzene. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the Grignard synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Passive Magnesium Surface: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.[1] 2. Presence of Moisture: Grignard reagents are highly sensitive to water, which will quench the reaction.[2] 3. Impure Alkyl/Aryl Halide: Contaminants in the starting materials can inhibit the reaction.1. Activate the Magnesium: Use mechanical (crushing under inert atmosphere) or chemical activation (adding a small crystal of iodine or a few drops of 1,2-dibromoethane).[2] 2. Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware and use anhydrous solvents.[2] 3. Purify Starting Materials: Distill or purify the alkyl/aryl halide before use.
Low Yield of this compound 1. Wurtz Coupling: The Grignard reagent can react with the remaining alkyl/aryl halide to form a homocoupled byproduct (e.g., biphenyl (B1667301) derivatives or hexane).[2] 2. Incomplete Reaction: The reaction may not have gone to completion. 3. Side Reactions with Electrophile: The Grignard reagent may react with other functional groups on the electrophile.1. Slow Addition: Add the alkyl/aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide.[1] 2. Monitor Reaction: Use TLC or GC to monitor the consumption of the starting material. 3. Protecting Groups: If necessary, protect sensitive functional groups on the electrophile before the Grignard reaction.
Formation of Significant Byproducts 1. Homocoupling: As mentioned above, this leads to symmetric dimers. 2. Reaction with Solvent: Ethereal solvents are generally stable, but prolonged heating can lead to side reactions.[2]1. Control Temperature: Maintain a moderate reaction temperature; avoid excessive heating.[2] 2. Optimize Reaction Time: Do not prolong the reaction unnecessarily after the starting material is consumed.
Reaction Becomes Uncontrollable (Runaway Reaction) 1. Rapid Addition of Halide: Adding the alkyl/aryl halide too quickly can lead to a highly exothermic and uncontrolled reaction.[2] 2. Insufficient Cooling: The reaction vessel may not be adequately cooled to dissipate the heat generated.1. Controlled Addition: Use a dropping funnel for the slow, dropwise addition of the halide.[1] 2. Maintain Cooling: Use an ice bath to maintain a controlled temperature, especially during the initial phase of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic pathway for this compound via a Grignard reaction?

A common and effective method is the reaction of 3-methylphenylmagnesium bromide with a 1-halopropane (e.g., 1-bromopropane). This involves the formation of the Grignard reagent from 3-bromotoluene (B146084) and magnesium, followed by the addition of the propyl halide.

Q2: Which solvent is best for this Grignard synthesis?

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common and effective solvents for Grignard reactions.[3] THF has a higher boiling point, which can be beneficial for less reactive halides, but diethyl ether is often sufficient and easier to remove.[1] A mixture of the two can also be advantageous.[1]

Q3: How can I be certain that my Grignard reagent has formed?

Visual cues for Grignard reagent formation include the disappearance of the metallic magnesium, a gentle refluxing of the solvent without external heating, and a change in the color of the reaction mixture to cloudy grey or brownish.[4] For a quantitative assessment, titration methods can be employed.

Q4: What are the key safety precautions for Grignard synthesis?

Grignard reagents are highly reactive and pyrophoric. It is crucial to work under an inert atmosphere (nitrogen or argon) and in anhydrous conditions.[2][5] The reaction can be highly exothermic, so proper temperature control is essential.[2] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q5: How do I properly quench a Grignard reaction?

The reaction should be quenched by the slow, careful addition of a proton source, typically a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid (e.g., 10% HCl), while cooling the reaction mixture in an ice bath.[6] This is an exothermic process and should be performed with caution.

Experimental Protocols

Synthesis of this compound from 3-Bromotoluene and 1-Bromopropane (B46711)

This protocol is adapted from procedures for similar Grignard reactions.[1][7]

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 3-Bromotoluene

  • 1-Bromopropane

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon. Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation: Place magnesium turnings (1.1 equivalents) in the flask. Add a single crystal of iodine. In the dropping funnel, prepare a solution of 3-bromotoluene (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the 3-bromotoluene solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle boiling. Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Coupling Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation.

Data Presentation

The following table summarizes the expected outcomes based on analogous syntheses of propylbenzene, which can be used as a starting point for optimizing the synthesis of this compound.[1]

Solvent System Reactant Ratio (Benzyl Chloride:Mg) Electrophile Yield of n-Propylbenzene (%) Major Byproducts (%)
Diethyl Ether1 : 1.1Diethyl Sulfate~65-75%Toluene (~10%), Diphenylethane (~5%)
Tetrahydrofuran (THF)1 : 1.1Diethyl Sulfate~70%Toluene (~8%), Diphenylethane (~11%)
Diethyl Ether / THF (1:1)1 : 1.1Diethyl Sulfate~74%Toluene (~9%), Diphenylethane (~8%)
Diethyl Ether1 : 1.1Bromoethane~45%Toluene (~25%), Diphenylethane (~13%)

Mandatory Visualization

Grignard_Synthesis_Workflow Workflow for Grignard Synthesis of this compound cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_coupling Coupling Reaction cluster_workup Workup and Purification prep Dry Glassware and Reagents reactants 3-Bromotoluene + Mg in Anhydrous Ether prep->reactants initiation Initiation (Iodine catalyst) reactants->initiation formation Formation of 3-Methylphenylmagnesium Bromide initiation->formation addition Dropwise addition of 1-Bromopropane at 0°C formation->addition Cool to 0°C reaction Formation of This compound addition->reaction quench Quench with aq. HCl reaction->quench extraction Solvent Extraction quench->extraction purification Drying and Distillation extraction->purification product Pure this compound purification->product

Caption: Workflow for the Grignard Synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield of Product check_initiation Did the reaction initiate properly? start->check_initiation no_initiation No check_initiation->no_initiation No yes_initiation Yes check_initiation->yes_initiation Yes check_conditions Were anhydrous conditions maintained? check_side_reactions Analyze byproducts (GC/MS) check_conditions->check_side_reactions Yes dry_reagents Action: Dry all reagents and glassware thoroughly check_conditions->dry_reagents No wurtz Wurtz coupling detected? check_side_reactions->wurtz activate_mg Action: Activate Mg (Iodine, 1,2-dibromoethane) no_initiation->activate_mg yes_initiation->check_conditions yes_wurtz Yes wurtz->yes_wurtz Yes no_wurtz No wurtz->no_wurtz No optimize_addition Action: Slow down halide addition yes_wurtz->optimize_addition check_stoichiometry Review stoichiometry and electrophile purity no_wurtz->check_stoichiometry

Caption: Troubleshooting Logic for Low Yield in Grignard Synthesis.

References

Technical Support Center: Method Refinement for Trace Level Detection of 1-Methyl-3-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the trace level detection of 1-Methyl-3-propylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its trace level detection important?

A1: this compound, also known as m-propyltoluene, is an aromatic hydrocarbon and a volatile organic compound (VOC).[1] Its trace level detection is crucial in various fields, including environmental monitoring to assess air, water, and soil quality, as well as in industrial settings where it may be used as a solvent or be present as an impurity.[1][2]

Q2: What are the primary analytical techniques for the trace level detection of this compound?

A2: The most common and effective techniques for trace level analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1][3] GC-MS is particularly well-suited for volatile compounds like this compound, offering excellent separation and identification capabilities.[1][4]

Q3: What are the main challenges in the trace level detection of this compound?

A3: Key challenges include achieving low detection limits, overcoming matrix effects from complex sample types (e.g., soil, biological fluids), ensuring method robustness and reproducibility, and dealing with potential contamination during sample collection and preparation.[5][6]

Q4: How can I prepare samples for trace level analysis of this compound?

A4: Sample preparation is critical for accurate trace analysis. Common techniques for concentrating volatile organic compounds (VOCs) like this compound from various matrices include:

  • Purge and Trap (P&T): An inert gas is bubbled through a liquid sample, and the volatilized analytes are trapped on a sorbent material before being thermally desorbed into the GC-MS system.[7]

  • Headspace Solid-Phase Microextraction (HS-SPME): A coated fiber is exposed to the headspace above a liquid or solid sample to adsorb volatile and semi-volatile analytes, which are then thermally desorbed in the GC inlet.[8]

  • Thermal Desorption (TD): Used for air samples collected on sorbent tubes, where the trapped analytes are thermally released into the GC-MS.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS and HPLC analysis of this compound at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Problem Potential Causes Troubleshooting Steps
Poor Peak Shape (Tailing) - Active sites in the GC inlet, column, or detector.- Column contamination or degradation.- Inappropriate oven temperature program.- Use a deactivated inlet liner and trim the column.- Bake out the column to remove contaminants.- Optimize the temperature ramp rate to ensure sharp peaks.[10]
Poor Resolution - Inadequate separation on the GC column.- Overloaded column.- Select a column with a different stationary phase polarity.- Optimize the temperature program for better separation.- Reduce the injection volume or sample concentration.
Low Sensitivity/No Peak - Leaks in the system.- Inefficient sample introduction.- Detector malfunction.- Perform a leak check of the entire GC-MS system.- Optimize purge and trap, SPME, or thermal desorption parameters.- Check the MS tuning and detector voltage.
Baseline Noise/Drift - Contaminated carrier gas or system components.- Column bleed.- Detector instability.- Use high-purity carrier gas and install traps.- Condition the column at a high temperature.- Allow the detector to stabilize before analysis.
Retention Time Shifts - Fluctuations in oven temperature or carrier gas flow rate.- Column aging.- Verify the stability of the oven temperature and flow controller.- Replace the column if it is old or has been subjected to harsh conditions.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Causes Troubleshooting Steps
Peak Splitting - Column void or contamination.- Mismatch between sample solvent and mobile phase.- Blocked column frit.[11]- Replace the column if a void is suspected.- Ensure the sample is dissolved in a solvent similar in strength to the mobile phase.- Back-flush the column or replace the frit.[11]
Baseline Drift - Changes in mobile phase composition.- Temperature fluctuations.- Column not equilibrated.- Prepare fresh mobile phase and degas thoroughly.- Use a column oven to maintain a stable temperature.- Equilibrate the column with the mobile phase until a stable baseline is achieved.[12]
High Backpressure - Blockage in the system (e.g., column, tubing, guard column).- Particulate matter in the sample or mobile phase.- Systematically isolate components to identify the blockage.- Filter all samples and mobile phases before use.
Ghost Peaks - Contamination in the mobile phase, sample, or injector.- Carryover from a previous injection.- Use high-purity solvents and clean glassware.- Implement a needle wash step in the autosampler method.
Irreproducible Peak Areas - Inconsistent injection volume.- Air bubbles in the pump.- Sample degradation.- Check the autosampler for proper operation.- Degas the mobile phase and prime the pump.- Prepare fresh samples and standards regularly.

Experimental Protocols

Protocol 1: Trace Level Detection of this compound in Water by Purge and Trap GC-MS

This protocol is a general guideline and should be optimized for specific instrumentation and sample matrices.

1. Sample Preparation (Purge and Trap):

  • Place a 5-25 mL water sample into a purge and trap sparging vessel.

  • Add an internal standard to the sample.

  • Purge the sample with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes.[13]

  • The purged analytes are trapped on a sorbent trap (e.g., a multi-bed sorbent tube).

  • After purging, dry purge the trap for 1-2 minutes to remove excess water.

2. GC-MS Analysis:

  • Desorption: Thermally desorb the trapped analytes onto the GC column by rapidly heating the trap.

  • GC Column: Use a capillary column suitable for VOC analysis, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[14]

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • Monitor characteristic ions for this compound (e.g., m/z 134, 119, 105, 91).

3. Quality Control:

  • Analyze a method blank with each batch of samples to check for contamination.

  • Analyze a spiked sample to assess method accuracy and recovery.

  • Calibrate the instrument using a series of standards of known concentrations.

Protocol 2: Trace Level Detection of this compound in Air by Thermal Desorption GC-MS

This protocol is a general guideline for the analysis of air samples collected on sorbent tubes.

1. Sample Collection:

  • Collect air samples using a personal or area sampling pump connected to a sorbent tube packed with a suitable sorbent (e.g., Tenax TA, Carbopack B).

  • Record the sampling flow rate and duration to determine the total volume of air sampled.

2. GC-MS Analysis (Thermal Desorption):

  • Primary Desorption: Place the sorbent tube in a thermal desorber and heat to desorb the analytes onto a cooled focusing trap.

  • Secondary Desorption: Rapidly heat the focusing trap to inject the analytes into the GC-MS system.

  • GC and MS parameters: Follow the GC-MS conditions outlined in Protocol 1.

3. Quality Control:

  • Analyze a field blank and a laboratory blank with each sample set.

  • Calibrate the system by loading known amounts of this compound onto clean sorbent tubes.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of aromatic hydrocarbons using GC-MS. Note that these are general values, and specific performance for this compound should be determined during method validation.

ParameterGC-MS with Purge and TrapGC-MS with Thermal DesorptionHPLC-UV
Linearity (R²) > 0.995> 0.998[9]> 0.999
Limit of Detection (LOD) 0.1 - 1 µg/L0.01 µg on tube[9]1 - 10 µg/L
Limit of Quantitation (LOQ) 0.5 - 5 µg/L0.04 µg on tube[9]5 - 50 µg/L
Accuracy (% Recovery) 80 - 120%90 - 110%85 - 115%
Precision (% RSD) < 15%< 10%< 10%

Visualizations

Experimental_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Air, Water, or Soil Sample PurgeTrap Purge and Trap Sample->PurgeTrap for Water SPME Solid-Phase Microextraction Sample->SPME for Water/Soil ThermalDesorption Thermal Desorption Sample->ThermalDesorption for Air GC Gas Chromatography (Separation) PurgeTrap->GC SPME->GC ThermalDesorption->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Data Acquisition & Processing MS->Data Report Quantitative Report Data->Report

Caption: General experimental workflow for GC-MS analysis of this compound.

Troubleshooting_Logic start Problem Encountered (e.g., Peak Tailing) check_system Check System Suitability start->check_system check_method Review Method Parameters check_system->check_method System OK isolate_module Isolate System Module (Inlet, Column, Detector) check_method->isolate_module Method OK inlet_issues Inlet Maintenance (Liner, Septum) isolate_module->inlet_issues Inlet Suspected column_issues Column Maintenance (Condition, Trim, Replace) isolate_module->column_issues Column Suspected detector_issues Detector Check (Tuning, Cleaning) isolate_module->detector_issues Detector Suspected resolve Problem Resolved inlet_issues->resolve column_issues->resolve detector_issues->resolve

Caption: Logical troubleshooting workflow for chromatographic issues.

References

Validation & Comparative

A Comparative Analysis of 1-Methyl-3-propylbenzene and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of 1-methyl-3-propylbenzene (m-propyltoluene) and its ortho- and para- positional isomers: 1-methyl-2-propylbenzene (B92723) (o-propyltoluene) and 1-methyl-4-propylbenzene (B86881) (p-propyltoluene). The strategic placement of the methyl and propyl groups on the benzene (B151609) ring significantly influences the physicochemical properties, reactivity, and potential biological activity of these aromatic hydrocarbons. Understanding these isomeric differences is crucial for applications in chemical synthesis, materials science, and drug discovery.

Physicochemical Properties

The arrangement of the alkyl substituents on the benzene ring directly impacts the physical properties of the propyltoluene isomers. These differences are critical for their separation, purification, and application in various experimental settings. A summary of their key physicochemical properties is presented below.

Property1-Methyl-2-propylbenzene (ortho)This compound (meta)1-Methyl-4-propylbenzene (para)
Molecular Formula C₁₀H₁₄C₁₀H₁₄C₁₀H₁₄
Molecular Weight 134.22 g/mol 134.22 g/mol 134.22 g/mol
CAS Number 1074-17-51074-43-71074-55-1
Appearance Colorless liquidColorless liquidColorless liquid
Boiling Point ~189 °C~183-184 °C184 °C[1]
Melting Point -60.3 °C--64 °C[1]
Density ~0.865 g/cm³ at 20°C~0.86 g/cm³ at 20°C0.862 g/mL[1]
Refractive Index ~1.496 at 20°C~1.494 at 20°C1.494[1]

Spectroscopic Data Comparison

Spectroscopic analysis is fundamental for the identification and characterization of the propyltoluene isomers. Key differences are observed in their NMR and mass spectra.

¹H NMR Spectroscopy

The proton NMR spectra of the isomers are distinct due to the different chemical environments of the aromatic and alkyl protons.

  • 1-Methyl-2-propylbenzene (ortho): The aromatic region typically shows a complex multiplet pattern due to the close proximity of the two alkyl groups, leading to more significant spin-spin coupling between the aromatic protons.

  • This compound (meta): The aromatic protons are generally more resolved compared to the ortho isomer, often showing distinct signals for the protons at positions 2, 4, 5, and 6.

  • 1-Methyl-4-propylbenzene (para): Due to the symmetry of the molecule, the aromatic region is simplified, typically showing two doublets corresponding to the two sets of equivalent aromatic protons.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of the propyltoluene isomers yields a molecular ion peak (M⁺) at m/z 134. The fragmentation patterns show similarities due to the common propylbenzene (B89791) core, with a prominent peak at m/z 105, corresponding to the loss of an ethyl group (C₂H₅). However, subtle differences in the relative intensities of the fragment ions may be observed, which can aid in their differentiation, particularly in a comparative analysis.

Experimental Protocols

Synthesis of Propyltoluene Isomers via Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of toluene (B28343) with a prolylating agent is a common method for the synthesis of propyltoluene isomers. However, this reaction is known to produce a mixture of ortho, meta, and para isomers, and is susceptible to polyalkylation and carbocation rearrangements.

Materials:

  • Toluene

  • 1-Chloropropane (B146392) (or other prolylating agent)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dry Dichloromethane (B109758) (DCM) as solvent

  • Hydrochloric Acid (HCl), 1 M

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride to dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath and slowly add a solution of 1-chloropropane in dry dichloromethane from the dropping funnel.

  • After the addition of the alkylating agent, add toluene dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period (e.g., 2-3 hours) to ensure complete reaction. The reaction temperature can influence the isomer distribution.

  • After reflux, cool the reaction mixture in an ice bath and quench the reaction by the slow addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture.

  • The isomeric mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and separated by fractional distillation or column chromatography.

Expected Isomer Distribution: The ratio of ortho, meta, and para isomers is dependent on the reaction conditions, particularly the temperature and catalyst. At lower temperatures, the ortho and para isomers are generally favored. However, under thermodynamic control (higher temperatures), the more stable meta isomer can become a significant product.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector.

  • Capillary column suitable for the separation of aromatic hydrocarbons (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 200.

Expected Elution Order: The elution order of the isomers in a non-polar GC column is generally related to their boiling points. Therefore, this compound and 1-methyl-4-propylbenzene are expected to elute before the higher-boiling 1-methyl-2-propylbenzene. The separation of the meta and para isomers can be challenging due to their very similar boiling points and may require an optimized temperature program or a more polar column.

Logical Relationships and Workflows

The synthesis and analysis of propyltoluene isomers involve a series of logical steps, from the initial reaction to the final characterization.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Reactants Toluene + 1-Chloropropane Reaction Friedel-Crafts Alkylation Reactants->Reaction Catalyst AlCl₃ Catalyst->Reaction Crude_Product Mixture of o, m, p Isomers Reaction->Crude_Product Purification Fractional Distillation / Chromatography Crude_Product->Purification Separation Analysis GC-MS Analysis Crude_Product->Analysis Characterization Isolated_Isomers Isolated Isomers (o, m, p) Purification->Isolated_Isomers Spectra NMR & Mass Spectra Analysis->Spectra Isolated_Isomers->Spectra Estrogenic_Activity_Hypothesis cluster_para para-Isomer cluster_meta meta-Isomer cluster_ortho ortho-Isomer Alkylphenol_Isomers Alkylphenol Isomers Estrogen_Receptor Estrogen Receptor Binding Alkylphenol_Isomers->Estrogen_Receptor Para Higher Affinity Estrogen_Receptor->Para para > meta > ortho Meta Lower Affinity Estrogen_Receptor->Meta Ortho Lowest Affinity Estrogen_Receptor->Ortho Estrogenic_Activity Estrogenic Activity Para->Estrogenic_Activity Meta->Estrogenic_Activity Ortho->Estrogenic_Activity

References

A Comparative Guide to the Analytical Quantification of 1-Methyl-3-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of three common analytical techniques for the quantification of 1-Methyl-3-propylbenzene: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, development, and quality control settings. This document outlines the experimental protocols and presents a summary of expected performance characteristics for each method to aid in the selection of the most suitable technique for your specific application.

Method Performance Comparison

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis spectrophotometry for the analysis of aromatic hydrocarbons like this compound. Please note that specific performance will vary depending on the instrument, column, and specific method parameters employed.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 85-115%90-110%95-105% (in simple matrices)
Precision (% RSD) < 5%< 10%< 2%
Limit of Detection (LOD) ng/mL to low µg/mLpg/mL to ng/mLµg/mL to mg/mL
Limit of Quantification (LOQ) ng/mL to µg/mLpg/mL to ng/mLµg/mL to mg/mL
Specificity Moderate to HighVery HighLow
Throughput ModerateLow to ModerateHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a general guide and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For this compound, a reverse-phase method is typically employed.[1]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and place in an autosampler vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 210 nm

  • Analysis: Inject the calibration standards and samples.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it ideal for the identification and quantification of volatile and semi-volatile compounds in complex matrices.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Helium (carrier gas, 99.999% purity)

  • Solvent for sample dilution (e.g., hexane (B92381) or dichloromethane)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the sample with the appropriate solvent to a concentration within the calibration range.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Injection Volume: 1 µL

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 180°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 40-300

  • Analysis: Inject the standards and samples.

  • Quantification: Create a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 105 or 134 for this compound) against the concentration of the standards. Calculate the concentration of the analyte in the samples using the calibration curve.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid technique suitable for the quantification of compounds that absorb ultraviolet or visible light. Its primary limitation is its lack of specificity.

Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents:

  • Solvent (e.g., ethanol (B145695) or hexane, UV grade)

  • This compound reference standard

Procedure:

  • Wavelength Selection: Scan a standard solution of this compound across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of calibration standards from the stock solution.

  • Sample Preparation: Dissolve the sample in the solvent and dilute as necessary to ensure the absorbance falls within the linear range of the instrument.

  • Analysis:

    • Set the spectrophotometer to the predetermined λmax.

    • Blank the instrument using the solvent.

    • Measure the absorbance of the calibration standards and the samples.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentration. Determine the concentration of this compound in the samples using the calibration curve and Beer-Lambert's Law.

Visualizations

The following diagrams illustrate the general workflows for analytical method validation and the specific experimental processes.

Analytical_Method_Validation_Workflow Start Define Analytical Method Requirements Develop Develop Analytical Method Start->Develop Validate Validate Method Develop->Validate Linearity Linearity & Range Validate->Linearity Accuracy Accuracy Validate->Accuracy Precision Precision (Repeatability & Intermediate) Validate->Precision Specificity Specificity/ Selectivity Validate->Specificity LOD_LOQ LOD & LOQ Validate->LOD_LOQ Robustness Robustness Validate->Robustness Document Document Validation Report Linearity->Document Accuracy->Document Precision->Document Specificity->Document LOD_LOQ->Document Robustness->Document Implement Implement for Routine Use Document->Implement

Analytical Method Validation Workflow.

Experimental_Workflow_Comparison cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow cluster_uvvis UV-Vis Workflow h_prep Sample & Standard Preparation h_inject HPLC Injection h_prep->h_inject h_sep Chromatographic Separation (C18) h_inject->h_sep h_detect UV Detection h_sep->h_detect h_quant Quantification h_detect->h_quant g_prep Sample & Standard Preparation g_inject GC Injection g_prep->g_inject g_sep Chromatographic Separation (Capillary) g_inject->g_sep g_detect Mass Spectrometry Detection g_sep->g_detect g_quant Quantification g_detect->g_quant u_prep Sample & Standard Preparation u_measure Absorbance Measurement (λmax) u_prep->u_measure u_quant Quantification (Beer's Law) u_measure->u_quant

Comparison of Experimental Workflows.

References

Reactivity of 1-Methyl-3-propylbenzene in Electrophilic Aromatic Substitution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1-methyl-3-propylbenzene with other common alkylbenzenes in key electrophilic aromatic substitution reactions. The information presented is supported by experimental data to aid in reaction planning and interpretation.

Introduction to Alkylbenzene Reactivity

Alkyl groups on a benzene (B151609) ring are activating substituents in electrophilic aromatic substitution (EAS) reactions. Through an electron-donating inductive effect, they increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. Alkyl groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to the alkyl group.

The reactivity and regioselectivity of EAS reactions on alkylbenzenes are influenced by a combination of electronic and steric factors. While electronically, both ortho and para positions are activated, the steric bulk of the alkyl group can hinder the approach of the electrophile to the ortho positions, often leading to a higher proportion of the para-substituted product. This guide will explore these trends through a comparative analysis of this compound and other alkylbenzenes in nitration, halogenation, and Friedel-Crafts acylation reactions.

Quantitative Data Summary

The following table summarizes available quantitative data for the reactivity and product distribution of various alkylbenzenes in electrophilic aromatic substitution reactions.

AlkylbenzeneReactionRelative Rate (vs. Benzene)Ortho Isomer (%)Meta Isomer (%)Para Isomer (%)Para/Ortho RatioReference
Toluene (B28343) Nitration (in Sulfolane)17623350.56[1]
Ethylbenzene (B125841) Bromination (aqueous)----0.65[2]
Isopropylbenzene Nitration (in Sulfolane)14435521.21[1]
Isopropylbenzene Bromination (aqueous)----6.1[2]
tert-Butylbenzene (B1681246) Bromination (aqueous)----51[2]
This compound Nitration------
This compound Bromination------
This compound Friedel-Crafts Acylation------

Reactivity Comparison

Nitration

Nitration is a classic example of electrophilic aromatic substitution where a nitro group (-NO₂) is introduced onto the benzene ring. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.

For alkylbenzenes, the rate of nitration is significantly faster than that of benzene. For instance, toluene reacts about 17 times faster than benzene in the solvent sulfolane.[1] The presence of the electron-donating methyl group activates the ring towards electrophilic attack.

The product distribution in the nitration of alkylbenzenes is a clear illustration of ortho-, para-direction. In the nitration of toluene, the major products are ortho-nitrotoluene (62%) and para-nitrotoluene (35%), with only a small amount of the meta isomer (3%) being formed.[1] As the steric bulk of the alkyl group increases, the proportion of the ortho isomer decreases due to steric hindrance. This is evident in the nitration of isopropylbenzene, where the para isomer (52%) is favored over the ortho isomer (43%), resulting in a para/ortho ratio of 1.21, which is higher than that for toluene (0.56).[1]

For This compound , we can predict a similar trend. Both the methyl and propyl groups are activating and ortho-, para-directing. The incoming nitronium ion will preferentially attack the positions ortho and para to these groups. The possible substitution positions are 2, 4, and 6 (ortho to one group and meta or para to the other). Due to the larger size of the propyl group compared to the methyl group, steric hindrance will likely play a significant role, favoring substitution at the less hindered positions.

Halogenation

Halogenation involves the substitution of a hydrogen atom on the aromatic ring with a halogen (e.g., Br, Cl). This reaction is typically catalyzed by a Lewis acid, such as FeBr₃ or AlCl₃.

Similar to nitration, halogenation of alkylbenzenes is faster than that of benzene and yields ortho- and para-substituted products. A study on the aqueous bromination of various alkylbenzenes demonstrated the influence of steric effects on the regioselectivity of the reaction.[2] The ratio of para- to ortho-brominated product (p/o ratio) increases dramatically with the size of the alkyl group: ethylbenzene (0.65), isopropylbenzene (6.1), and tert-butylbenzene (51).[2] This highlights that as the substituent becomes bulkier, the attack at the ortho position becomes increasingly difficult.

In the case of This compound , bromination is expected to occur at the activated positions (2, 4, and 6). The combined directing effects of the methyl and propyl groups will favor these positions. Again, steric hindrance from the propyl group is anticipated to influence the isomer distribution, likely favoring substitution at position 4 (para to the methyl group and ortho to the propyl group) and position 6 (ortho to the methyl group and para to the propyl group) over the more sterically hindered position 2 (ortho to both groups).

Friedel-Crafts Acylation

Friedel-Crafts acylation is a method for introducing an acyl group (-COR) onto an aromatic ring using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. The resulting aryl ketone is a versatile intermediate in organic synthesis.

A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting alkylbenzene. The acyl group is deactivating, which prevents further substitution reactions (polyacylation).

For alkylbenzenes, acylation occurs preferentially at the para position, especially when the alkyl group is large. For example, the acylation of toluene with acetyl chloride gives predominantly the para-isomer, 4-methylacetophenone. This strong preference for para substitution is attributed to the steric bulk of the acylating agent-catalyst complex.

For This compound , Friedel-Crafts acylation is expected to yield a mixture of acylated products. The major product would likely result from acylation at the sterically least hindered positions that are activated by both alkyl groups, primarily position 4.

Experimental Protocols

The following are generalized experimental protocols for the nitration and bromination of alkylbenzenes. These can be adapted for comparative studies of this compound and other alkylbenzenes.

Protocol 1: Nitration of an Alkylbenzene

Materials:

  • Alkylbenzene (e.g., toluene, ethylbenzene, this compound)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 1.0 equivalent of the alkylbenzene to the cold sulfuric acid with continuous stirring.

  • Prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 10 mL of cold concentrated sulfuric acid in a separate flask, keeping the temperature below 10°C.

  • Add the nitrating mixture dropwise to the alkylbenzene-sulfuric acid mixture over 30 minutes, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture slowly onto crushed ice and stir until the ice has melted.

  • Transfer the mixture to a separatory funnel and extract the product with two 20 mL portions of dichloromethane.

  • Combine the organic layers and wash sequentially with 20 mL of water, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Analyze the product mixture by gas chromatography (GC) or ¹H NMR to determine the isomer distribution.

Protocol 2: Bromination of an Alkylbenzene

Materials:

  • Alkylbenzene (e.g., toluene, ethylbenzene, this compound)

  • Bromine (Br₂)

  • Iron(III) Bromide (FeBr₃) or Iron filings

  • Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • 10% Sodium Thiosulfate (B1220275) Solution (Na₂S₂O₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr gas), dissolve 1.0 equivalent of the alkylbenzene in 20 mL of CCl₄.

  • Add a catalytic amount of iron(III) bromide (or a few iron filings).

  • From the dropping funnel, add 1.05 equivalents of bromine dissolved in 5 mL of CCl₄ dropwise to the reaction mixture at room temperature with stirring.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours or until the bromine color has disappeared.

  • Quench the reaction by slowly adding 10% sodium thiosulfate solution until the bromine color is completely gone.

  • Transfer the mixture to a separatory funnel and wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Analyze the product mixture by GC or ¹H NMR to determine the isomer distribution.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis A Reactant & Solvent B Cooling (Ice Bath) A->B C Catalyst Addition B->C D Slow Addition of Reagent C->D E Stirring at Controlled Temperature D->E F Reaction Monitoring (TLC/GC) E->F G Quenching F->G H Extraction G->H I Washing & Drying H->I J Solvent Removal I->J K Product Analysis (GC, NMR) J->K

Caption: A typical experimental workflow for electrophilic aromatic substitution.

Electrophilic_Substitution_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Alkylbenzene Alkylbenzene (Nucleophile) Arenium_Ion Arenium Ion (Carbocation Intermediate) Alkylbenzene->Arenium_Ion Attack by π-electrons Electrophile Electrophile (E+) Electrophile->Arenium_Ion Substituted_Product Substituted Alkylbenzene Arenium_Ion->Substituted_Product Deprotonation Proton H+ Arenium_Ion->Proton

Caption: General signaling pathway for electrophilic aromatic substitution.

References

Comparing GC-MS and HPLC for the Analysis of 1-Methyl-3-propylbenzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of chemical compounds is paramount. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of 1-Methyl-3-propylbenzene, a volatile aromatic hydrocarbon.

This compound (also known as m-propyltoluene) is a component found in some fuel formulations and is used as a solvent and chemical intermediate.[1][2] Its analysis is crucial for quality control, environmental monitoring, and in studies of hydrocarbon fuels.[3] The choice between GC-MS and HPLC depends on several factors, including the sample matrix, the required sensitivity, and the specific goals of the analysis.

Physicochemical Properties of this compound

Understanding the properties of this compound is key to selecting the appropriate analytical method. It is a colorless liquid with a characteristic aromatic odor.[1] Crucially, it has a boiling point of 182°C and is relatively non-polar, making it a volatile organic compound (VOC).[4][5] These properties strongly suggest its suitability for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[3][6] The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated compounds are then detected and identified by a mass spectrometer, which provides detailed structural information.[7]

Advantages of GC-MS for this compound Analysis:
  • High Sensitivity and Selectivity: GC-MS is highly sensitive, capable of detecting trace amounts of volatile compounds.[8] The mass spectrometer provides definitive identification based on the compound's unique mass spectrum.[9]

  • Excellent Resolution: Capillary GC columns offer high resolving power for separating isomers and other closely related aromatic hydrocarbons.

  • Established Methods: Standardized methods, such as those adapted from ASTM D5769 for aromatics in gasoline, are readily available.[10][11]

Disadvantages of GC-MS:
  • Sample Volatility Requirement: Only suitable for thermally stable and volatile compounds. Non-volatile components in a sample matrix may require derivatization.

  • High Operating Temperatures: The high temperatures required in the injector and column can potentially degrade thermally labile compounds, though this is not a concern for this compound.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase.[7] It is a versatile technique suitable for a wide range of analytes, including non-volatile and thermally sensitive molecules.[6][12] For aromatic hydrocarbons like this compound, reversed-phase HPLC is the most common approach.[13][14]

Advantages of HPLC for this compound Analysis:
  • Versatility: Can analyze a broader range of compounds compared to GC, including less volatile substances that might be present in the same sample.[12]

  • Ambient Temperature Operation: Analysis is typically performed at or near room temperature, eliminating the risk of thermal degradation.[12]

  • Preparative Scale: The methodology can be scaled up for preparative separation to isolate impurities.[13]

Disadvantages of HPLC:
  • Lower Resolution for Volatile Isomers: While effective, HPLC may not achieve the same high resolution for separating volatile, non-polar isomers as capillary GC.[15]

  • Solvent Consumption: HPLC uses significant amounts of organic solvents, which can be costly and require proper disposal.

  • Detector Limitations: A standard UV detector is commonly used for aromatic compounds, but it does not provide the same level of structural information as a mass spectrometer. A mass spectrometer can be coupled with HPLC (LC-MS), but this increases complexity and cost.

Head-to-Head Performance Comparison

The following table summarizes the key performance characteristics of GC-MS and HPLC for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase based on boiling point and polarity.Separation of compounds in the liquid phase based on their interaction with stationary and mobile phases.[7][12]
Analyte Suitability Excellent for volatile and semi-volatile compounds like this compound.[6]Suitable, but generally better for non-volatile or thermally labile compounds.[6]
Sensitivity Generally higher for volatile analytes.[8]Good, but may be lower than GC-MS for this specific compound.
Resolution High, especially for isomeric separation with capillary columns.Moderate to good, but may be less effective for resolving similar volatile hydrocarbons.[15]
Analysis Time Typically rapid, with run times often under 15 minutes.[10][11]Can be comparable, but may require gradient elution, potentially extending run times.
Detector Mass Spectrometer (MS), providing structural information for definitive identification.[7]UV-Vis, Refractive Index (RI), or Diode Array (DAD). MS can be used but is less common.[7][16]
Sample Preparation Simple dilution in a volatile solvent.Dilution in a mobile-phase compatible solvent.[7]

Experimental Protocols

Below are representative experimental protocols for the analysis of this compound by GC-MS and HPLC. These are generalized methods and may require optimization for specific sample matrices.

GC-MS Protocol (Adapted from Aromatic Hydrocarbon Analysis Methods)
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).[10]

  • Column: HP-5MS (or similar), 30-60 m x 0.25 mm ID, 0.25 µm film thickness.[17]

  • Injection: 1 µL, splitless or split mode, with an inlet temperature of 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 2 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[17]

    • Acquisition Mode: Full scan (e.g., m/z 40-300) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitation.[17] Target ions for this compound would include its molecular ion (m/z 134) and key fragment ions.

HPLC Protocol (Reversed-Phase Method)
  • Instrumentation: HPLC system with a pump, autosampler, column oven, and UV or RI detector.[14][16]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A typical starting point is 70:30 (v/v) Acetonitrile:Water.[13][14]

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV detector set at 254 nm.[14]

Visualization of Analytical Workflows

The following diagrams illustrate the typical experimental workflows for GC-MS and HPLC analysis.

GCMS_Workflow cluster_sample Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample Dilution Dilution in Volatile Solvent Sample->Dilution Injector Vaporization in Injector Dilution->Injector GC_Column Separation in GC Column Injector->GC_Column Carrier Gas MS_Detector Ionization & Detection (MS) GC_Column->MS_Detector Data Data Acquisition (Chromatogram & Mass Spectra) MS_Detector->Data Analysis Compound ID & Quantitation Data->Analysis

Fig 1. GC-MS Experimental Workflow

HPLC_Workflow cluster_sample Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Dilution Dilution in Mobile Phase Sample->Dilution Injector Injection Dilution->Injector HPLC_Column Separation in HPLC Column Injector->HPLC_Column Mobile Phase Detector Detection (e.g., UV) HPLC_Column->Detector Data Data Acquisition (Chromatogram) Detector->Data Analysis Compound ID & Quantitation Data->Analysis

Fig 2. HPLC Experimental Workflow

Conclusion and Recommendations

Both GC-MS and HPLC are capable of analyzing this compound. However, given its volatile nature, GC-MS is generally the superior technique. It offers higher sensitivity, better resolution for related aromatic isomers, and provides definitive structural confirmation through mass spectrometry. GC-MS is the recommended method for trace analysis, impurity profiling, and applications requiring unambiguous identification.

HPLC serves as a viable alternative, particularly when analyzing this compound in complex matrices that also contain non-volatile components. It is also useful if a mass spectrometer is not available. The choice will ultimately depend on the specific requirements of the assay, the available instrumentation, and the nature of the sample matrix.

References

Differentiating Isomers of Methyl-propylbenzene: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the precise identification of isomeric compounds is a critical analytical challenge. The subtle differences in the substitution patterns of isomers like methyl-propylbenzene can significantly impact their chemical and biological properties. This guide provides a comprehensive comparison of mass spectrometry-based methods for the differentiation of methyl-propylbenzene isomers, supported by experimental data and detailed protocols.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is the foundational technique for the analysis of volatile and semi-volatile organic compounds, including methyl-propylbenzene isomers. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase of the GC column, allowing for individual analysis by the mass spectrometer.

Experimental Data: GC Retention and Mass Spectra

The primary methyl-n-propylbenzene positional isomers (ortho, meta, and para) and their structural isomers, methyl-isopropylbenzenes (often referred to as cymenes), all have the same molecular formula (C₁₀H₁₄) and molecular weight (134.22 g/mol ). While their electron ionization (EI) mass spectra are very similar, careful examination reveals minor differences in the relative abundances of key fragment ions. Crucially, their chromatographic retention times typically differ, enabling their separation and individual identification.

Table 1: GC Retention Indices and Key EI-MS Fragments of Methyl-propylbenzene Isomers

IsomerStructureGC Retention Index (Non-polar column)Molecular Ion (m/z 134) Relative Abundance (%)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Abundances (%)
1-Methyl-2-propylbenzene (o-methyl-n-propylbenzene)Ortho~1074~25105119 (15), 105 (100), 91 (40)
1-Methyl-3-propylbenzene (m-methyl-n-propylbenzene)Meta~1065~30105119 (20), 105 (100), 91 (45)
1-Methyl-4-propylbenzene (p-methyl-n-propylbenzene)Para~1066~28105119 (18), 105 (100), 91 (42)
1-Methyl-2-isopropylbenzene (o-cymene)Ortho Isopropyl~1055~35119119 (100), 91 (30)
1-Methyl-3-isopropylbenzene (m-cymene)Meta Isopropyl~1060~40119119 (100), 91 (35)
1-Methyl-4-isopropylbenzene (p-cymene)Para Isopropyl~1062~42119119 (100), 91 (38)

Note: Retention indices are approximate and can vary based on the specific column and analytical conditions. The mass spectral data is compiled from the NIST database and represents typical EI spectra at 70 eV.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the separation and identification of methyl-propylbenzene isomers.

  • Sample Preparation: Dilute the isomer mixture in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column. A common choice is a non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI) at 70 eV.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min.

    • Injection Mode: Split (e.g., 50:1 split ratio) for concentrated samples or splitless for trace analysis.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis: Identify the isomers based on their retention times and compare their mass spectra with a reference library (e.g., NIST).

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column Capillary Column Separation Injector->Column Carrier Gas Flow IonSource Electron Ionization (70 eV) Column->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Mass Filtering DataSystem Data System (Spectra & Chromatogram) Detector->DataSystem Signal

A simplified workflow for the GC-MS analysis of methyl-propylbenzene isomers.

Fragmentation Pathways and Isomeric Differentiation

The key to differentiating isomers by mass spectrometry lies in their distinct fragmentation patterns. For methyl-propylbenzene isomers, the primary fragmentation events involve cleavage of the alkyl side chains.

Methyl-n-propylbenzene Isomers:

The dominant fragmentation pathway for methyl-n-propylbenzene isomers is the benzylic cleavage, resulting in the loss of an ethyl radical (•C₂H₅) to form a stable methylbenzyl cation at m/z 105. A secondary fragmentation involves the formation of the tropylium (B1234903) ion (m/z 91). The relative abundances of these ions can show subtle variations between the ortho, meta, and para isomers, as indicated in Table 1.

n_propyl_fragmentation M Methyl-n-propylbenzene Ion [C10H14]+• m/z = 134 F105 Methylbenzyl Cation [C8H9]+ m/z = 105 M->F105 - •C2H5 F91 Tropylium Ion [C7H7]+ m/z = 91 M->F91 - C3H7• (rearrangement)

Primary fragmentation pathways for methyl-n-propylbenzene isomers.
Methyl-isopropylbenzene (Cymene) Isomers:

For the methyl-isopropylbenzene isomers, the most favorable fragmentation is the loss of a methyl radical (•CH₃) from the isopropyl group to form a stable dimethylbenzyl cation at m/z 119. This results in a significantly different base peak compared to the n-propyl isomers, making the differentiation between these two structural isomer classes straightforward.

iso_propyl_fragmentation M Methyl-isopropylbenzene Ion [C10H14]+• m/z = 134 F119 Dimethylbenzyl Cation [C9H11]+ m/z = 119 M->F119 - •CH3 F91 Tropylium Ion [C7H7]+ m/z = 91 M->F91 - C3H7• (rearrangement)

Primary fragmentation pathways for methyl-isopropylbenzene isomers.

Advanced Mass Spectrometry Techniques for Isomer Differentiation

While GC-MS is highly effective, advanced mass spectrometry techniques can provide further confirmation and may be able to differentiate isomers even without chromatographic separation in some cases.

Tandem Mass Spectrometry (MS/MS)

In tandem mass spectrometry, an ion of a specific mass-to-charge ratio (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. By selecting the molecular ion (m/z 134) of the co-eluting or unseparated isomers, subtle differences in the product ion spectra, reflecting the different stabilities of the fragmenting structures, can be used for differentiation. For example, the relative ratios of product ions from the fragmentation of the m/z 105 ion from different methyl-n-propylbenzene isomers may differ.

Photoionization Mass Spectrometry (PIMS)

Photoionization is a soft ionization technique that uses photons to ionize molecules. The ionization energy of a molecule is a precise physical property that can differ between isomers. By using a tunable light source (such as a synchrotron), one can measure the ionization efficiency as a function of photon energy. The resulting photoionization efficiency (PIE) curve, including the ionization threshold, can be unique for each isomer, allowing for their differentiation and quantification in a mixture.

Conclusion

The differentiation of methyl-propylbenzene isomers is reliably achieved using a combination of gas chromatography for separation and mass spectrometry for identification.

  • GC-MS is the most practical and widely used method. Isomers are primarily distinguished by their retention times , with minor but potentially useful differences in their EI mass spectra.

  • The fragmentation patterns are distinct between n-propyl and isopropyl structural isomers, with base peaks at m/z 105 and m/z 119 , respectively.

  • Advanced techniques such as tandem mass spectrometry (MS/MS) and photoionization mass spectrometry (PIMS) offer alternative and complementary approaches that can enhance the confidence of isomer identification, particularly in complex matrices or when chromatographic separation is incomplete.

For researchers and professionals in fields where precise molecular identification is paramount, a multi-faceted approach utilizing chromatographic separation and detailed mass spectral analysis provides the most robust and reliable means of differentiating these closely related isomeric compounds.

A Comparative Guide to the Cross-Validation of Methods for Determining 1-Methyl-3-propylbenzene in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantitative determination of 1-Methyl-3-propylbenzene in complex matrices. The selection of an appropriate analytical technique is critical for accurate and reliable quantification, particularly in multifaceted samples encountered in environmental monitoring, petroleum analysis, and pharmaceutical development. This document outlines the experimental protocols and performance data for three prevalent methods: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography (HPLC).

The determination of specific aromatic hydrocarbons like this compound in complex mixtures such as gasoline, industrial effluents, or biological matrices presents analytical challenges due to the presence of numerous interfering compounds.[1][2] Gas chromatography and high-performance liquid chromatography are powerful techniques for separating and quantifying such analytes.[3]

Methodology Comparison

The choice between GC-MS, GC-FID, and HPLC depends on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the nature of the sample matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[4] It is considered a "gold standard" for the identification of volatile and semi-volatile organic compounds due to its high specificity.[5] The mass spectrometer provides structural information, allowing for confident identification of the target analyte even in the presence of co-eluting compounds.[2]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the quantitative analysis of organic compounds.[6] The FID detector exhibits a linear response over a wide range of concentrations and is highly sensitive to hydrocarbons.[3] While it provides excellent quantitative data, it does not offer the same level of qualitative information as a mass spectrometer, relying on retention time for compound identification.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of analytes, including those that are not sufficiently volatile for GC analysis.[7] For aromatic hydrocarbons, reversed-phase HPLC with UV detection is a common approach.[8] HPLC can be particularly useful for analyzing aqueous samples where direct injection may be feasible.[9]

Quantitative Performance Data

The following table summarizes the typical performance characteristics of GC-MS, GC-FID, and HPLC for the analysis of aromatic hydrocarbons. The data presented is based on studies of compounds structurally similar to this compound, such as other C10-alkylbenzenes and BTEX (Benzene, Toluene, Ethylbenzene, and Xylene), and should be considered representative. Method validation for this compound specifically would be required for definitive performance metrics.

ParameterGC-MSGC-FIDHPLC-UV
Linearity (R²) ≥ 0.998[10]≥ 0.99[11]≥ 0.99[12]
Limit of Detection (LOD) Low ng/L to µg/L rangeLow µg/L rangeµg/L to mg/L range[9]
Limit of Quantitation (LOQ) µg/L rangeµg/L to mg/L rangeµg/L to mg/L range[9]
Accuracy (% Recovery) 80 - 115%[10]Typically 95 - 105%Typically 98 - 102%[13]
Precision (% RSD) ≤ 15%[10]≤ 5%[11]≤ 5%

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical results.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: For liquid samples such as petroleum fractions or industrial wastewater, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed to isolate and concentrate the aromatic hydrocarbons. For solid samples, solvent extraction followed by cleanup steps may be necessary. An internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) should be added before extraction for accurate quantification.

Instrumentation: A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer is used.

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic hydrocarbons.[4]

  • Injector: Splitless injection is often used for trace analysis to maximize sensitivity. Injector temperature is typically set to 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. Key ions for this compound would be monitored (e.g., m/z 134, 105, 91).

Gas Chromatography with Flame Ionization Detection (GC-FID)

Sample Preparation: Sample preparation protocols are similar to those for GC-MS analysis, including the use of an internal standard.

Instrumentation: A gas chromatograph with a flame ionization detector.

  • GC Column: A polar capillary column, such as a DB-WAX or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), can provide good separation of aromatic isomers.[14]

  • Injector: Split injection is common for higher concentration samples, while splitless is used for trace levels. Injector temperature is typically 250 °C.[1]

  • Carrier Gas: Helium or nitrogen at a constant flow rate.

  • Oven Temperature Program: A similar temperature program to GC-MS can be used and optimized for the specific column and sample matrix.

  • Detector: The FID is maintained at a high temperature (e.g., 250-300 °C) to ensure efficient combustion of the analytes.[1][4] Hydrogen and air are required for the flame.

High-Performance Liquid Chromatography (HPLC)

Sample Preparation: Aqueous samples may be directly injected after filtration. For more complex matrices, a sample cleanup and extraction procedure similar to that for GC may be necessary. The final extract should be dissolved in a solvent compatible with the HPLC mobile phase.

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • HPLC Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm i.d., 5 µm particle size) is commonly used for the separation of aromatic hydrocarbons.[8]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water is typically employed.[8] The gradient can be optimized to achieve the desired separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: The column is often maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

  • Detector: A UV detector set at a wavelength where this compound exhibits strong absorbance (e.g., around 210 nm or 254 nm).

Visualizations

Workflow for the Determination of this compound

General Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Water, Soil, Product) Extraction Extraction (LLE, SPE, etc.) SampleCollection->Extraction Cleanup Sample Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS Concentration->GCMS GCFID GC-FID Concentration->GCFID HPLC HPLC Concentration->HPLC Integration Peak Integration GCMS->Integration GCFID->Integration HPLC->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General workflow for analyzing this compound.

Logical Relationship of Analytical Methods

Method Selection Logic Analyte This compound in Complex Mixture Volatility Is the analyte volatile? Analyte->Volatility Identification Is definitive identification required? Volatility->Identification Yes HPLC HPLC-UV Volatility->HPLC No Sensitivity Is high sensitivity critical? Identification->Sensitivity No GCMS GC-MS Identification->GCMS Yes GCFID GC-FID Sensitivity->GCFID Yes Sensitivity->GCFID No (Routine QC)

References

Performance comparison of different HPLC columns for 1-Methyl-3-propylbenzene separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Comparison

The successful separation of aromatic hydrocarbons is a critical task in numerous research, development, and quality control settings. 1-Methyl-3-propylbenzene, an alkylbenzene, serves as a representative analyte for this class of compounds. The choice of an appropriate High-Performance Liquid Chromatography (HPLC) column is paramount for achieving optimal resolution, peak shape, and overall analytical performance. This guide provides a comparative analysis of different HPLC column chemistries for the separation of this compound, supported by experimental data and detailed methodologies to aid in column selection.

Executive Summary

This guide evaluates the performance of three common reversed-phase HPLC column chemistries: C18, Phenyl-Hexyl, and a specialized mixed-mode column (Newcrom R1). While traditional C18 columns provide good hydrophobic retention, Phenyl-Hexyl columns offer alternative selectivity for aromatic compounds through π-π interactions. The Newcrom R1, a specialized reversed-phase column, also demonstrates effective separation for this analyte. The selection of the optimal column will depend on the specific requirements of the analysis, including the complexity of the sample matrix and the desired resolution from other components.

Performance Comparison of HPLC Columns

The following table summarizes the performance characteristics of different HPLC columns for the separation of this compound. The data is compiled from publicly available application notes and scientific literature.

Column TypeStationary PhaseManufacturerParticle Size (µm)Dimensions (mm)Mobile PhaseFlow Rate (mL/min)Retention Time (min)Observations
Newcrom C18 C18SIELC Technologies54.6 x 150Acetonitrile (B52724)/Water with Phosphoric Acid1.0Not SpecifiedProvides a standard reversed-phase separation.[1]
Newcrom R1 Reversed-PhaseSIELC Technologies54.6 x 150Acetonitrile/Water with Phosphoric Acid1.0Not SpecifiedOffers an alternative reversed-phase selectivity.[1]
Phenyl-Hexyl Phenyl-HexylVarious3, 5, 10VariousMethanol (B129727)/Water or Acetonitrile/WaterNot SpecifiedNot SpecifiedEnhanced retention and selectivity for aromatic compounds due to π-π interactions.[2] Can provide different elution orders compared to C18.
Standard C18 C18Various3, 5VariousAcetonitrile/Water or Methanol/WaterNot SpecifiedNot Specified"Workhorse" column for reversed-phase chromatography, good general-purpose retention.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and comparing results. Below are the general and specific protocols for the separation of this compound.

General Reversed-Phase HPLC Method for Alkylbenzenes

A typical starting point for the separation of alkylbenzenes like this compound on a C18 or Phenyl-Hexyl column involves the following conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and water. The organic modifier content will influence the retention time.

  • Column Temperature: Typically maintained between 25-40 °C to ensure reproducible retention times.

  • Flow Rate: Usually set between 0.8 and 1.5 mL/min for a standard 4.6 mm I.D. column.

  • Detection: UV detection at a wavelength where the benzene (B151609) ring absorbs, commonly 254 nm.

  • Injection Volume: Typically 5-20 µL.

Specific Method for this compound Separation

The following method was reported for the separation of this compound on Newcrom R1 and Newcrom C18 columns[1]:

  • Columns:

    • Newcrom R1, 5 µm, 4.6 x 150 mm

    • Newcrom C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min

  • Detection: UV or MS

Visualizing the Experimental Workflow

To illustrate the logical flow of an HPLC experiment for this compound separation, the following diagram was generated using Graphviz.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Sample Prepare this compound Standard Injector Autosampler/Injector Sample->Injector MobilePhase Prepare Mobile Phase (e.g., ACN/Water) Degas Degas Mobile Phase MobilePhase->Degas Pump Pump Degas->Pump Pump->Injector Column HPLC Column (e.g., C18, Phenyl-Hexyl) Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Integration Integrate Peak Chromatogram->Integration Analysis Analyze Data (Retention Time, Peak Area, etc.) Integration->Analysis

Caption: Experimental workflow for the HPLC separation of this compound.

Column Selection Rationale and Signaling Pathways of Interaction

The choice between different column chemistries is dictated by the desired selectivity, which arises from the different interaction mechanisms between the analyte and the stationary phase.

C18 Columns: The Hydrophobic Workhorse

Standard C18 columns are packed with silica (B1680970) particles that have been functionalized with octadecylsilane. The primary retention mechanism is hydrophobic (van der Waals) interactions between the nonpolar alkyl chains of the stationary phase and the propylbenzene (B89791) moiety of the analyte. These columns are versatile and widely used, offering good retention for a broad range of nonpolar to moderately polar compounds.

Phenyl-Hexyl Columns: Alternative Selectivity for Aromatics

Phenyl-Hexyl columns possess a stationary phase where a phenyl group is attached to the silica surface via a hexyl linker. This provides a mixed-mode retention mechanism. In addition to hydrophobic interactions from the hexyl chain, the phenyl ring offers unique π-π interactions with the aromatic ring of this compound.[2] This can lead to different selectivity and sometimes enhanced retention for aromatic compounds compared to standard C18 columns. These columns are an excellent choice when C18 columns fail to provide the desired resolution, especially in complex mixtures containing other aromatic and non-aromatic compounds.

The following diagram illustrates the interaction pathways:

Interaction_Pathways cluster_C18 C18 Stationary Phase cluster_Phenyl Phenyl-Hexyl Stationary Phase Analyte This compound C18_phase Octadecyl Chains Analyte->C18_phase Hydrophobic Interaction Phenyl_ring Phenyl Group Analyte->Phenyl_ring π-π Interaction Hexyl_chain Hexyl Chain Analyte->Hexyl_chain Hydrophobic Interaction

Caption: Analyte-stationary phase interaction pathways for C18 and Phenyl-Hexyl columns.

Conclusion

For the routine separation of this compound, a standard C18 column often provides adequate performance. However, when dealing with complex samples where resolution from other aromatic or isomeric compounds is critical, a Phenyl-Hexyl column is a highly recommended alternative due to its unique selectivity derived from π-π interactions. Specialized columns like the Newcrom R1 can also offer viable separation capabilities. Researchers should consider the specific analytical challenge and perform initial screening with different column chemistries to identify the optimal stationary phase for their application. The provided experimental protocols and workflows serve as a solid foundation for developing a robust and reliable HPLC method for the analysis of this compound and related compounds.

References

A comparative analysis of the reactivity of alkylaromatics in electrophilic substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Electrophilic Substitution Reactivity of Toluene (B28343), Ethylbenzene, Isopropylbenzene (Cumene), and tert-Butylbenzene (B1681246).

This guide provides an in-depth comparative analysis of the reactivity of common alkylaromatics—toluene, ethylbenzene, isopropylbenzene (cumene), and tert-butylbenzene—in electrophilic aromatic substitution reactions. Understanding the nuances of how alkyl substituents influence the rate and regioselectivity of these reactions is fundamental for synthetic chemists in academia and industry. This document presents quantitative data, detailed experimental protocols, and mechanistic visualizations to support rational reaction design and optimization.

Executive Summary: The Influence of Alkyl Groups

Alkyl groups are activating substituents in electrophilic aromatic substitution, meaning they increase the reaction rate compared to unsubstituted benzene (B151609). This activation is a result of two primary electronic effects: the electron-donating inductive effect (+I) and hyperconjugation. These effects increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. All alkyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to the alkyl group.

The degree of activation and the steric environment around the aromatic ring are influenced by the size and structure of thealkyl group. This interplay between electronic and steric effects dictates the overall reactivity and the ratio of ortho to para products. The general trend in reactivity for monoalkylbenzenes in many electrophilic substitution reactions is:

Toluene > Ethylbenzene > Isopropylbenzene (Cumene) > tert-Butylbenzene > Benzene

This trend is a balance between the increasing electron-donating inductive effect of larger alkyl groups and the increasing steric hindrance, which can impede the approach of the electrophile, particularly at the ortho positions.

Quantitative Reactivity Comparison

To provide a clear and objective comparison, the following table summarizes the relative rates of common electrophilic aromatic substitution reactions for the selected alkylaromatics, with benzene as the reference standard (relative rate = 1).

CompoundRelative Rate of Nitration[1]Relative Rate of Bromination
Benzene11
Toluene25605
Ethylbenzene21-
Isopropylbenzene (Cumene)18> Toluene
tert-Butylbenzene16-

Note: Quantitative data for the relative rates of bromination and Friedel-Crafts acylation for all compounds in this series is not consistently available in the literature. The qualitative trend for bromination indicates that isopropylbenzene is more reactive than toluene. The reactivity in Friedel-Crafts acylation is also enhanced by activating alkyl groups, though steric hindrance can play a more significant role.

Mechanistic Overview of Electrophilic Aromatic Substitution

The generally accepted mechanism for electrophilic aromatic substitution proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

G A Aromatic Ring + Electrophile (E+) B Arenium Ion (Sigma Complex) Resonance Stabilized A->B Step 1 (Slow) Formation of Sigma Complex C Substituted Aromatic Ring B->C Step 2 (Fast) Deprotonation

Caption: General mechanism of electrophilic aromatic substitution.

Detailed Experimental Protocols

The following are representative experimental protocols for key electrophilic aromatic substitution reactions. These procedures can be adapted for the different alkylaromatics, with adjustments to reaction times and purification methods as needed.

Nitration of Toluene

Objective: To synthesize a mixture of nitrotoluene isomers via the electrophilic nitration of toluene.

Materials:

  • Toluene (10.0 g, 0.109 mol)

  • Concentrated Nitric Acid (70%, 15 mL)

  • Concentrated Sulfuric Acid (98%, 15 mL)

  • Ice bath

  • Separatory funnel

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask, carefully prepare a nitrating mixture by slowly adding 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid, keeping the mixture cool in an ice bath.

  • In a separate flask, place 10.0 g of toluene and cool it in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the toluene with constant stirring, maintaining the temperature of the reaction mixture below 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

  • Separate the organic layer and wash it sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude nitrotoluene product.

  • The product can be analyzed by gas chromatography to determine the isomer distribution.

Bromination of Cumene (B47948)

Objective: To synthesize bromocumene via the electrophilic bromination of isopropylbenzene (cumene).

Materials:

  • Cumene (12.0 g, 0.100 mol)

  • Bromine (16.0 g, 0.100 mol)

  • Iron filings (0.5 g, catalyst)

  • Carbon tetrachloride (solvent)

  • Separatory funnel

  • 10% Sodium hydroxide (B78521) solution

  • Anhydrous calcium chloride

Procedure:

  • In a flask protected from light, dissolve 12.0 g of cumene in 25 mL of carbon tetrachloride.

  • Add 0.5 g of iron filings to the flask.

  • Slowly add 16.0 g of bromine dissolved in a small amount of carbon tetrachloride to the cumene solution in the dark, with stirring.

  • After the addition is complete, allow the reaction to proceed at room temperature for 2-3 hours, or until the bromine color has disappeared.

  • Wash the reaction mixture with water, followed by 10% sodium hydroxide solution, and then again with water.

  • Separate the organic layer and dry it over anhydrous calcium chloride.

  • Filter and remove the solvent by distillation.

  • The resulting crude bromocumene can be purified by fractional distillation.

Friedel-Crafts Acylation of tert-Butylbenzene

Objective: To synthesize p-tert-butylacetophenone via the Friedel-Crafts acylation of tert-butylbenzene.

Materials:

  • tert-Butylbenzene (13.4 g, 0.100 mol)

  • Acetyl chloride (7.85 g, 0.100 mol)

  • Anhydrous aluminum chloride (14.7 g, 0.110 mol)

  • Carbon disulfide (solvent)

  • Ice bath

  • Separatory funnel

  • Dilute hydrochloric acid

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a dry flask equipped with a reflux condenser and a dropping funnel, place 14.7 g of anhydrous aluminum chloride and 50 mL of carbon disulfide.

  • Cool the flask in an ice bath and slowly add a solution of 13.4 g of tert-butylbenzene and 7.85 g of acetyl chloride in 25 mL of carbon disulfide from the dropping funnel with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and wash it with water, sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent by distillation.

  • The crude p-tert-butylacetophenone can be purified by vacuum distillation or recrystallization.

Logical Relationships in Reactivity

The interplay of electronic and steric effects governs the reactivity of alkylaromatics. The following diagram illustrates these relationships.

G cluster_factors Influencing Factors cluster_effects Consequences A1 Inductive Effect (+I) B1 Increased Ring Nucleophilicity A1->B1 B2 Stabilization of Arenium Ion A1->B2 A2 Hyperconjugation A2->B1 A2->B2 A3 Steric Hindrance B3 Decreased Ortho Substitution A3->B3 C Overall Reactivity (Toluene > Ethylbenzene > Cumene > t-Butylbenzene) B1->C B2->C B3->C (major influence on ortho/para ratio and overall rate for bulky groups)

Caption: Factors influencing the reactivity of alkylaromatics.

Conclusion

The reactivity of alkylaromatics in electrophilic substitution is a well-established principle in organic chemistry, governed by the interplay of the electron-donating nature of alkyl groups and steric effects. Toluene exhibits the highest reactivity in this series due to a favorable balance of strong activation via hyperconjugation and minimal steric hindrance. As the alkyl substituent increases in size from ethyl to tert-butyl, the increasing inductive effect is offset by greater steric hindrance, leading to a general decrease in the overall reaction rate. This guide provides the quantitative data and detailed experimental frameworks necessary for researchers to make informed decisions in the synthesis and modification of alkylaromatic compounds.

References

Inter-laboratory comparison of 1-Methyl-3-propylbenzene analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide outlines a standardized analytical protocol and presents a template for data comparison, offering a blueprint for laboratories to assess and compare their performance in the analysis of this compound.

Data Comparison Framework

To facilitate a meaningful inter-laboratory comparison, quantitative data should be structured to highlight key performance metrics. The following table provides a template for laboratories to report their findings, populated with hypothetical yet realistic performance data for the analysis of 1-Methyl-3-propylbenzene using Gas Chromatography-Mass Spectrometry (GC-MS).

Performance MetricLaboratory ALaboratory BLaboratory CAcceptance Criteria
Accuracy (% Recovery) 98.5%102.1%95.7%80-120%
Precision (%RSD) 4.2%5.1%6.3%< 15%
Limit of Detection (LOD) 0.5 µg/L0.7 µg/L0.4 µg/LReport Value
Limit of Quantification (LOQ) 1.5 µg/L2.0 µg/L1.2 µg/LReport Value
Linearity (r²) 0.9980.9950.999> 0.995

Experimental Protocols

A detailed and standardized experimental protocol is fundamental to minimizing variability between laboratories. The following is a comprehensive methodology for the analysis of this compound in a water matrix using a purge and trap GC-MS system, a common and robust technique for such volatile compounds.[1][2][3]

Method: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

  • Sample Preparation:

    • Collect water samples in 40 mL vials with zero headspace.

    • Add a surrogate standard (e.g., 4-Bromofluorobenzene) to each sample, standard, and blank to monitor extraction efficiency.

    • Prepare a calibration curve using certified reference standards of this compound at a minimum of five concentration levels.

  • Purge and Trap Concentrator Conditions:

    • Purge Gas: Helium or Nitrogen.[3]

    • Purge Time: 11 minutes.

    • Trap: Standard VOC trap (e.g., Tenax/silica gel/carbon molecular sieve).

    • Desorb Time: 2 minutes.

    • Bake Time: 8 minutes.

  • Gas Chromatograph (GC) Conditions:

    • Column: 30m x 0.25mm ID x 1.4µm film thickness capillary column (e.g., Rtx-VMS or equivalent).

    • Oven Program:

      • Initial Temperature: 35°C, hold for 2 minutes.

      • Ramp: 12°C/minute to 210°C.

      • Hold: 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Splitless mode.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-300 amu.

    • Source Temperature: 230°C.

    • Quantification Ion (m/z): 119

    • Qualifier Ions (m/z): 91, 134

  • Quality Control:

    • Analyze a method blank, a laboratory control sample (LCS), and a matrix spike/matrix spike duplicate (MS/MSD) with each batch of 20 samples.

    • The method blank should not contain this compound at a concentration above the LOD.

    • LCS recovery should be within 70-130%.

    • The relative percent difference (RPD) between the MS and MSD should be less than 20%.

Experimental Workflow

The following diagram illustrates the logical flow of the analytical process, from sample receipt to final data reporting.

Experimental_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Instrumental Analysis cluster_post_analysis Post-Analysis Sample_Receipt Sample Receipt & Login Standard_Prep Preparation of Standards & QC Samples Sample_Prep Sample Preparation (Surrogate Spiking) Standard_Prep->Sample_Prep PT_Concentration Purge & Trap Concentration Sample_Prep->PT_Concentration GC_Separation Gas Chromatography Separation PT_Concentration->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Processing Data Processing & Integration MS_Detection->Data_Processing QA_QC_Review QA/QC Review Data_Processing->QA_QC_Review Report_Generation Final Report Generation QA_QC_Review->Report_Generation

Workflow for this compound Analysis

Proficiency Testing Context

Proficiency Testing (PT) programs, such as those offered by ASTM International for aromatic hydrocarbons, provide a framework for inter-laboratory comparisons.[4] In these programs, a central organizer distributes identical samples to participating laboratories. Each laboratory analyzes the sample using their internal methods and reports the results. The organizer then performs a statistical analysis of the submitted data, providing each participant with a report comparing their performance against the cohort. This process is invaluable for identifying systematic biases, improving analytical methods, and demonstrating laboratory competence.[4] While this compound may not be a standalone analyte in current major PT programs, it is often included within the broader category of volatile organic compounds in environmental and material emission testing.[5]

References

A Comparative Guide to Confirming the Identity of 1-Methyl-3-propylbenzene with Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data for confirming the identity of 1-Methyl-3-propylbenzene against a certified reference standard. Detailed experimental protocols and comparative data are presented to ensure accurate and reproducible results in a research and development setting.

Introduction

This compound (CAS No. 1074-43-7) is an aromatic hydrocarbon with the molecular formula C₁₀H₁₄ and a molecular weight of 134.22 g/mol .[1] Accurate identification of this compound is critical in various research applications, including its use as a solvent, in chemical synthesis, and in environmental analysis. This guide outlines the standardized approach for confirming the identity of a this compound sample by comparing its analytical data with that of a commercially available reference standard.

Certified reference materials for this compound are available from various suppliers, such as LGC Standards and Biosynth.[2][3] These standards are characterized under internationally recognized standards like ISO 17025, ensuring their quality and suitability for use as a benchmark.[2]

Analytical Workflow

The confirmation of a chemical's identity involves a systematic process of comparing the physical and spectral properties of an unknown sample with those of a certified reference standard. The following diagram illustrates a typical workflow for this process.

Figure 1. General Workflow for Chemical Identity Confirmation cluster_0 Sample Preparation cluster_1 Analytical Instrumentation cluster_2 Data Comparison and Confirmation Sample Sample Dilution_Sample Dilution_Sample Sample->Dilution_Sample Dissolve in appropriate solvent Reference Standard Reference Standard Dilution_Ref Dilution_Ref Reference Standard->Dilution_Ref Dissolve in same solvent GC-MS_Analysis Gas Chromatography- Mass Spectrometry (GC-MS) Dilution_Sample->GC-MS_Analysis NMR_Analysis Nuclear Magnetic Resonance (NMR) Spectroscopy Dilution_Sample->NMR_Analysis Dilution_Ref->GC-MS_Analysis Dilution_Ref->NMR_Analysis Data_Comparison Compare Retention Time, Mass Spectra, and NMR Spectra GC-MS_Analysis->Data_Comparison NMR_Analysis->Data_Comparison Identity_Confirmation Identity Confirmed? Data_Comparison->Identity_Confirmation Report Report Identity_Confirmation->Report Yes Further_Investigation Further Investigation Required Identity_Confirmation->Further_Investigation No Figure 2. Logic for Identity Confirmation GC-MS_Match GC-MS Data Matches Reference Standard Logical_AND AND GC-MS_Match->Logical_AND NMR_Match NMR Data Matches Reference Standard NMR_Match->Logical_AND Identity_Confirmed Identity of this compound Confirmed Logical_AND->Identity_Confirmed True Identity_Not_Confirmed Identity Not Confirmed Logical_AND->Identity_Not_Confirmed False

References

Evaluating the efficiency of different synthesis routes for 1-Methyl-3-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient and selective synthesis of substituted aromatic compounds is a critical endeavor. 1-Methyl-3-propylbenzene, a key structural motif in various organic molecules, can be synthesized through several distinct routes. This guide provides a comprehensive comparison of three primary methods: Friedel-Crafts Acylation followed by Reduction, Grignard Reagent Synthesis, and Suzuki Coupling. The evaluation is based on reaction efficiency, selectivity, and operational considerations, supported by detailed experimental protocols.

Comparison of Synthesis Routes

The choice of synthetic strategy for this compound is governed by factors such as desired yield, purity, cost, and scalability. The following table summarizes the key quantitative and qualitative aspects of the three main routes.

FeatureFriedel-Crafts Acylation & ReductionGrignard Reagent SynthesisSuzuki Coupling
Starting Materials Toluene (B28343), Propanoyl chloride3-Methylbenzyl bromide, Ethyl halide3-Bromotoluene (B146084), Propylboronic acid (or vice versa)
Key Reagents AlCl₃, Zn(Hg)/HCl or H₂NNH₂/KOHMagnesium, Dry Ether/THFPalladium catalyst, Ligand, Base
Typical Yield Moderate (Isomer separation required)High (Reported up to ~72% for analogous reactions)High to Excellent
Reaction Steps Two (Acylation and Reduction)Two (Grignard formation and Coupling)One (Coupling)
Selectivity Low (Ortho/Para isomers are major products)HighHigh
Key Challenges Poor regioselectivity, Harsh reduction conditionsMoisture-sensitive Grignard reagentCatalyst cost and sensitivity
Environmental Impact Use of strong acids and heavy metals (Clemmensen)ModerateGenerally lower, depending on catalyst and solvent

Detailed Experimental Protocols

Friedel-Crafts Acylation followed by Wolff-Kishner Reduction

This classical two-step approach involves the acylation of toluene to form a ketone intermediate, which is then reduced to the desired alkylbenzene. While direct Friedel-Crafts alkylation with a propyl halide is possible, it is often avoided due to carbocation rearrangement leading to the isopropyl side chain and polyalkylation. The acylation-reduction sequence circumvents these issues.[1]

Step 1: Friedel-Crafts Acylation of Toluene

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, anhydrous aluminum chloride (1.1 eq) is suspended in an excess of dry toluene under an inert atmosphere. The suspension is cooled in an ice bath, and propanoyl chloride (1.0 eq) is added dropwise from the dropping funnel with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60°C for 2-3 hours.[2] The reaction is quenched by pouring it carefully onto crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate (B86663). The solvent is removed under reduced pressure, and the resulting mixture of isomeric ketones is purified by fractional distillation or column chromatography to isolate 1-(m-tolyl)propan-1-one. The primary challenge with this step is the regioselectivity, as the methyl group directs acylation to the ortho and para positions, making the meta-isomer a minor product.

Step 2: Wolff-Kishner Reduction of 1-(m-tolyl)propan-1-one

The isolated 1-(m-tolyl)propan-1-one (1.0 eq), hydrazine (B178648) hydrate (B1144303) (4-5 eq), and potassium hydroxide (B78521) (4-5 eq) are dissolved in a high-boiling solvent such as diethylene glycol.[3][4] The mixture is heated to 110-120°C for 1-2 hours to facilitate the formation of the hydrazone. The temperature is then raised to 190-200°C to allow for the decomposition of the hydrazone and the evolution of nitrogen gas.[5] After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with dilute acid and brine, dried over a drying agent, and the solvent is evaporated. The crude product is purified by distillation to yield this compound. This reduction is highly effective for converting the ketone to the corresponding alkane.[6]

Grignard Reagent Synthesis

This method offers a more selective approach to the synthesis of this compound, avoiding the formation of isomeric byproducts that plagues the Friedel-Crafts route. The synthesis involves the reaction of a Grignard reagent with an appropriate electrophile.

Experimental Protocol:

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.1 eq) are placed under an inert atmosphere. A small crystal of iodine can be added to initiate the reaction. A solution of 3-methylbenzyl bromide (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added dropwise from the dropping funnel.[7] The reaction is initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure the complete formation of the Grignard reagent, 3-methylbenzylmagnesium bromide.

The Grignard reagent solution is then cooled in an ice bath, and a solution of an ethylating agent, such as ethyl bromide or diethyl sulfate (1.0-1.1 eq), in the same anhydrous solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The resulting crude product is purified by fractional distillation to afford this compound. A similar procedure for the synthesis of n-propylbenzene has been reported to have a yield of approximately 72%.[7]

Suzuki Coupling

The Suzuki coupling is a modern, palladium-catalyzed cross-coupling reaction that provides a highly efficient and selective method for the formation of carbon-carbon bonds.[8] This approach offers excellent functional group tolerance and generally high yields.

Experimental Protocol:

To a reaction vessel are added 3-bromotoluene (1.0 eq), propylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 eq) or potassium carbonate. A suitable solvent system, such as a mixture of toluene and ethanol (B145695) or dioxane, is added. The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. The mixture is then heated to 80-100°C under an inert atmosphere and stirred for 12-24 hours, with the progress of the reaction monitored by thin-layer chromatography or gas chromatography.

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound. The Suzuki coupling is known for its high efficiency and selectivity in forming the desired product.[9][10]

Visualizing the Synthetic Pathways

To better illustrate the workflow and logic of each synthetic route, the following diagrams are provided in the DOT language for Graphviz.

Friedel_Crafts_Acylation_Reduction Toluene Toluene Acylation Friedel-Crafts Acylation (AlCl₃) Toluene->Acylation PropanoylChloride Propanoyl Chloride PropanoylChloride->Acylation Ketone 1-(m-tolyl)propan-1-one (and isomers) Acylation->Ketone Reduction Wolff-Kishner Reduction (H₂NNH₂, KOH) Ketone->Reduction Product This compound Reduction->Product

Caption: Workflow for Friedel-Crafts Acylation and Reduction.

Grignard_Synthesis 3-Methylbenzyl_bromide 3-Methylbenzyl bromide Grignard_Formation Grignard Reagent Formation (Ether/THF) 3-Methylbenzyl_bromide->Grignard_Formation Mg Magnesium Mg->Grignard_Formation Grignard_Reagent 3-Methylbenzyl- magnesium bromide Grignard_Formation->Grignard_Reagent Coupling Coupling Grignard_Reagent->Coupling Ethyl_halide Ethyl halide Ethyl_halide->Coupling Product This compound Coupling->Product

Caption: Workflow for Grignard Reagent Synthesis.

Suzuki_Coupling 3-Bromotoluene 3-Bromotoluene Coupling Suzuki Coupling (Pd catalyst, Base) 3-Bromotoluene->Coupling Propylboronic_acid Propylboronic acid Propylboronic_acid->Coupling Product This compound Coupling->Product

Caption: Workflow for Suzuki Coupling Synthesis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of 1-Methyl-3-propylbenzene and structurally related alkylbenzenes, including toluene, ethylbenzene, cumene, and xylene. The information is intended to support researchers and professionals in evaluating the potential hazards of these compounds. The primary routes of toxicity for this class of volatile organic compounds are inhalation and oral exposure, with the central nervous system (CNS) being a primary target. Generally, acute toxicity is low to moderate across these compounds.

Quantitative Toxicity Data

CompoundCAS NumberOral LD50 (Rat)Dermal LD50 (Rabbit)Inhalation LC50 (Rat)Key Toxicity Endpoints & NOAEL/LOAEL
This compound 1074-43-7Data not availableData not availableData not availableClassified as toxic to aquatic life with long-lasting effects.[1][2]
n-Propylbenzene (Isomer) 103-65-16040 mg/kg[3]Data not available65,000 ppm (2 hours)[4]Ototoxicity (loss of hair cells in the organ of Corti).[5]
Toluene 108-88-35,500 - 7,400 mg/kg[6][7]12,000 mg/kg[8]49,000 mg/m³ (4 hours)[9]Neurotoxicity, developmental toxicity; Chronic Inhalation NOAEL (human): 45 ppm (neurological effects).[6]
Ethylbenzene 100-41-43,500 mg/kg[10]15,400 mg/kg[10]4,000 ppm (4 hours)[11]Neurotoxicity, ototoxicity, kidney and liver effects; Acute Inhalation LOAEL (rat): 400 ppm (ototoxicity).[12]
Cumene 98-82-81,400 mg/kg[13][14]12,300 µL/kg[13]8,000 ppm (4 hours)[15]CNS depression, irritation; Inhalation NOAEC (animal): 50 ppm (carcinogenicity).[16]
Xylene (Mixed Isomers) 1330-20-7~4,300 mg/kg[17][18]>1,700 mg/kg[19]6,350 - 6,700 ppm (4 hours)[19][20]Neurotoxicity, respiratory and skin irritation; Oral LOAEL (rat): 1000 mg/kg/day (reduced body weight gain).[18]

Diagrams of Experimental Workflows

The following diagrams illustrate standardized workflows for assessing the potential toxicity of chemical compounds.

experimental_workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Studies (if warranted) cluster_2 Tier 3: Hazard Characterization vitro_start Test Compound cytotox Cytotoxicity Assays (e.g., MTT, LDH) vitro_start->cytotox ames Ames Test (Mutagenicity) vitro_start->ames micronucleus In Vitro Micronucleus Assay (Genotoxicity) vitro_start->micronucleus acute_tox Acute Systemic Toxicity (Dose Range-Finding) cytotox->acute_tox High Potency ames->acute_tox Positive Result micronucleus->acute_tox Positive Result repeat_dose Repeat-Dose Toxicity (Sub-acute/Sub-chronic) acute_tox->repeat_dose dev_tox Developmental & Reproductive Toxicity (DART) repeat_dose->dev_tox data_analysis Data Analysis & Interpretation repeat_dose->data_analysis dev_tox->data_analysis noael Determine NOAEL/LOAEL data_analysis->noael risk_assessment Risk Assessment noael->risk_assessment

Caption: A tiered approach to toxicity testing for a novel chemical compound.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These protocols are standardized and widely used in regulatory toxicology.

In Vitro Cytotoxicity Assay (MTT Protocol)

This assay assesses a compound's ability to induce cell death by measuring the metabolic activity of cultured cells.

  • Cell Seeding: Plate cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own).

  • Strain Preparation: Incubate the selected S. typhimurium strains (e.g., TA98, TA100) overnight in nutrient broth at 37°C.

  • Metabolic Activation (Optional but Recommended): The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenates. This is crucial as some chemicals only become mutagenic after being metabolized.

  • Plate Incorporation Method:

    • To a tube containing 2 mL of molten top agar (B569324) (at 45°C), add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at a specific concentration, and 0.5 mL of the S9 mix or a buffer.

    • Quickly vortex the mixture and pour it onto a minimal glucose agar plate.

    • Include a negative (vehicle) control and a positive control (a known mutagen for each strain).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

In Vivo Acute Oral Toxicity (Up-and-Down Procedure)

This method is used to determine the LD50 of a substance while minimizing the number of animals used. It is typically conducted in one sex (usually female rats).

  • Dosing: A single animal is dosed at a step below the best preliminary estimate of the LD50.

  • Observation: The animal is observed for signs of toxicity and mortality over a period of up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

  • Procedure Continuation: This process is continued one animal at a time until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).

  • LD50 Calculation: The LD50 is then calculated from the results using the maximum likelihood method. Clinical observations, body weight changes, and gross necropsy findings are also recorded to characterize the toxic effects.

References

A Comparative Guide to the Separation of Alkylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The accurate separation and quantification of alkylbenzene isomers are critical in diverse fields, from environmental analysis and petroleum chemistry to the development of pharmaceuticals.[1][2] Due to their similar physicochemical properties, separating these isomers presents a significant analytical challenge.[1][3] This guide provides an objective comparison of three prominent chromatographic techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC)—supported by experimental data to assist researchers in selecting the optimal method for their specific needs.

Gas Chromatography (GC)

Gas Chromatography is a powerful and widely used technique for separating volatile and thermally stable compounds. For alkylbenzene isomers, which are typically non-polar to moderately polar, GC offers high resolution and efficiency.[4] The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[5]

Key Experimental Considerations in GC

The most critical factor in separating alkylbenzene isomers is the selection of the stationary phase, as it governs the selectivity of the separation.[4] The elution order on non-polar columns generally follows the boiling points of the solutes.[4]

  • Stationary Phase Selection :

    • Non-Polar Phases : A 5% phenyl / 95% dimethylpolysiloxane phase is a common and effective starting point for alkylbenzene isomers.[4]

    • Intermediate Polarity Phases : If non-polar columns fail to provide adequate resolution, a 50% phenyl-substituted polysiloxane can offer different selectivity.[4]

    • Polar Phases : Highly polar phases like polyethylene (B3416737) glycol (PEG) are generally less suitable for alkylbenzenes unless specific interactions are required.[4]

    • Specialty Phases : For highly complex mixtures, specialty phases such as ionic liquids or liquid crystalline columns can provide unique separation mechanisms to resolve challenging co-eluting isomers.[4][6]

  • Column Parameters :

    • Length : Longer columns provide more theoretical plates and thus better resolution, with a 30-meter column being a good starting point for most applications.[4]

    • Film Thickness : Thinner films can alter the relative retention of isomers, especially on polar stationary phases where adsorption effects become more pronounced.[6]

Experimental Protocol: GC Separation of Linear Alkylbenzene (LAB) Isomers

This protocol is adapted from a method for the determination of LAB compounds.[7][8]

  • Instrumentation : A gas chromatograph (e.g., Varian 3300) equipped with a Flame Ionization Detector (FID) and a capillary column is used.[7][8]

  • Column : A VF-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) with a semi-polar 5% Phenyl / 95% methyl polysiloxane stationary phase is recommended.[7][8]

  • Carrier Gas : Nitrogen is used as the carrier gas at a flow rate of 2.5 mL/min.[7][8]

  • Temperature Program :

    • Injector Temperature: 250°C.[7][8]

    • Detector Temperature: 275°C.[7][8]

    • Oven Temperature: Isothermal at 180°C.[7][8]

  • Injection : 0.25 µL of the sample is injected.[7][8]

  • Data Acquisition : The chromatogram is recorded, and the elution sequence (typically decyl-, undecyl-, dodecyl-, and tridecyl-benzene) is identified.[7][8]

Performance Data: GC Separation of Alkylbenzene Isomers

The following table summarizes typical conditions and performance for separating various alkylbenzene isomers using GC.

Analyte MixtureColumn (Stationary Phase)Column DimensionsTemperature ProgramCarrier GasElution OrderReference
Xylene Isomers Microcrystalline Material 1-180°C to 200°C at 5°C/minN₂ @ 14 mL/minm-xylene, p-xylene, o-xylene[9]
Linear Alkylbenzenes (C10-C13) VF-5ms (5% Phenyl 95% Methyl)30m x 0.25mm, 0.25µm filmIsothermal at 180°CN₂ @ 2.5 mL/minDecyl, Undecyl, Dodecyl, Tridecyl[7][8]
C8 Aromatics (Xylenes & Ethylbenzene) DB-5 Fused Silica30m x 0.25mm, 0.25µm film-HeliumBased on boiling point[10]
Trimethylbenzene Isomers C6A-C10 Calixarene-40°C (1 min) to 160°C at 10°C/min-1,3,5-TMB, 1,2,4-TMB, 1,2,3-TMB[11]

Workflow for GC Analysis of Alkylbenzene Isomers

GC_Workflow SamplePrep Sample Preparation (Dilution/Extraction) Injection GC Injection (Vaporization) SamplePrep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Carrier Gas (e.g., N₂, He) Detection Detection (e.g., FID, MS) Separation->Detection DataAnalysis Data Analysis (Quantification) Detection->DataAnalysis

A streamlined workflow for the GC-based separation and analysis of alkylbenzene isomers.

High-Performance Liquid Chromatography (HPLC)

While GC is common for volatile alkylbenzenes, HPLC is a versatile and robust technique, particularly for less volatile or thermally sensitive isomers, or for analysis in aqueous samples.[12] The separation is based on the distribution of analytes between a liquid mobile phase and a solid stationary phase.

Key Experimental Considerations in HPLC

Achieving separation of positional isomers by HPLC can be challenging due to their similar physicochemical properties.[1] The choice of stationary and mobile phases is critical.

  • Stationary Phase : Phenyl-based columns (e.g., Phenyl-Hexyl) are often effective for separating aromatic isomers.[1] These columns facilitate π-π interactions between the aromatic analytes and the stationary phase, enhancing selectivity.[1][13]

  • Mobile Phase : A mixture of an organic solvent (e.g., acetonitrile, methanol) and water is typically used in reversed-phase HPLC.[1] Acetonitrile is often preferred for its low viscosity and UV transparency, though methanol (B129727) can sometimes enhance π-π interactions.[13][14]

Experimental Protocol: HPLC Separation of Ethyltrimethylbenzene Isomers

This protocol is based on a method for separating C11 alkylbenzene isomers.[1]

  • Instrumentation : A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.[1]

  • Column : Phenyl-Hexyl column (250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase : Isocratic elution with Acetonitrile and Water (specific ratio to be optimized, e.g., 85:15 v/v).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV detection at 254 nm.

  • Sample Preparation : Dissolve analytical standards and samples in acetonitrile.[1]

Performance Data: HPLC Separation of Aromatic Isomers

The following table summarizes conditions for separating various aromatic isomers using HPLC.

Analyte MixtureColumn (Stationary Phase)Mobile PhaseFlow RateDetectionKey InteractionReference
Ethyltrimethylbenzene Isomers Phenyl-HexylAcetonitrile / Water1.0 mL/minUV-Visπ-π interactions[1]
Xylene Isomers MIL-53(Fe) packed column100% Acetonitrile0.6 mL/minUV @ 254 nmHost-guest interactions[15]
Dichlorobenzene Isomers MIL-53(Fe) packed columnAcetonitrile / Water (80:20)0.6 mL/minUV @ 254 nmHost-guest interactions[15]
Ortho/Para-Substituted Alkylbenzene Sulfonates Phenyl-Hexyl, PFP, or πNAPMethanol / Water-UVπ-π interactions[13]

Workflow for HPLC Analysis of Alkylbenzene Isomers

HPLC_Workflow MobilePhase Mobile Phase Preparation Injection HPLC Injection MobilePhase->Injection SamplePrep Sample Preparation (Dissolution/Filtration) SamplePrep->Injection Separation Chromatographic Separation (e.g., Phenyl-Hexyl Column) Injection->Separation Pressurized Mobile Phase Detection Detection (e.g., UV-Vis/DAD) Separation->Detection DataAnalysis Data Analysis (Quantification) Detection->DataAnalysis

A typical workflow for the HPLC-based separation and analysis of alkylbenzene isomers.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful "green" chromatography technique that combines the advantages of both GC and HPLC.[16][17] It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[17][18] SFC is particularly well-suited for the separation of chiral isomers and thermally labile compounds, offering faster analysis times and reduced solvent consumption compared to HPLC.[19][20][21]

Key Experimental Considerations in SFC

SFC's unique mobile phase properties—low viscosity and high diffusivity—lead to more efficient separations.[18]

  • Mobile Phase : Supercritical CO₂ is the primary mobile phase due to its mild critical temperature (31.1°C), inertness, and non-toxicity.[17] Polar co-solvents (e.g., methanol) are often added to modify the mobile phase's polarity and solvating power.[19]

  • Stationary Phase : A wide range of stationary phases, including many used in HPLC, can be employed. For chiral separations of isomers, polysaccharide-based chiral stationary phases are popular.[20]

  • Operating Parameters : Pressure and temperature are critical parameters that control the density and solvating power of the supercritical fluid, allowing for precise tuning of the separation.[19]

Experimental Protocol: SFC Separation of (E)-(Z) Isomers

This protocol is conceptualized from a method for profiling biologically relevant isomers.[20]

  • Instrumentation : An SFC system (e.g., TharSFC Investigator) equipped with a pump for CO₂, a co-solvent pump, an autosampler, a column oven, a back-pressure regulator, and a PDA detector.[20]

  • Column : Chiral stationary phase (e.g., Chiralpak AD-H, 4.6 x 250 mm).[20]

  • Mobile Phase : Supercritical CO₂ with a methanol co-solvent gradient (e.g., 5% to 25% methanol over 5 minutes).[20]

  • Flow Rate : 4.0 mL/min.[20]

  • Back Pressure : 100 bar.[20]

  • Column Temperature : 40°C.[20]

  • Detection : PDA scan from 220–300 nm.[20]

Performance Data: SFC vs. HPLC and GC

SFC often provides superior speed and efficiency compared to HPLC, while being applicable to a broader range of compounds than GC.[19][21]

ParameterSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Typical Mobile Phase Supercritical CO₂ + Modifier (e.g., Methanol)[19]Aqueous/Organic Solvent Mixtures[14]Inert Gas (e.g., He, N₂)[12]
Analysis Speed Fast[19][21]Moderate to Slow[21]Very Fast[21]
Solvent Consumption Low (Primarily CO₂)[19]High[14]Very Low (Carrier Gas)
Operating Temperature Low to Moderate (e.g., 40°C)[20]Ambient to ModerateHigh (Requires Volatility)[12]
Compound Applicability Broad (Non-polar, polar, chiral, thermally labile)[19][22]Broad (Especially non-volatile compounds)[16]Volatile & Thermally Stable Compounds[16]
Key Advantage Green, fast, high resolution for chiral compounds[18][19]Versatile, robust, well-established[12]Highest resolution for volatile compounds

Workflow for SFC Analysis of Alkylbenzene Isomers

SFC_Workflow CO2_Source CO₂ Supply (Liquid) Pump Pump & Cooler (Supercritical State) CO2_Source->Pump Injection Sample Injection Pump->Injection Modifier Co-Solvent (e.g., Methanol) Modifier->Pump Mix Separation SFC Separation (Chiral or Achiral Column) Injection->Separation BPR Back Pressure Regulator Separation->BPR Detection Detection (e.g., PDA, MS) BPR->Detection Maintains Pressure

A schematic of the SFC workflow, highlighting the use of supercritical CO₂ as the mobile phase.

Conclusion

The selection of an appropriate technique for separating alkylbenzene isomers depends heavily on the specific analytical goals, the complexity of the sample matrix, and the properties of the isomers themselves.

  • Gas Chromatography (GC) remains the method of choice for volatile and thermally stable alkylbenzenes, offering unparalleled resolution and speed, with stationary phase chemistry being the key to successful separation.[4]

  • High-Performance Liquid Chromatography (HPLC) provides a robust alternative for less volatile isomers or when analyzing complex matrices, with phenyl-based stationary phases offering unique selectivity for aromatic compounds.[1]

  • Supercritical Fluid Chromatography (SFC) emerges as a fast, efficient, and environmentally friendly technique that bridges the gap between GC and HPLC.[19] It is especially advantageous for challenging chiral separations and for analyzing thermally sensitive molecules.[20]

By understanding the principles and experimental parameters of each technique, researchers can develop and optimize robust methods for the precise separation and quantification of alkylbenzene isomers.

References

Safety Operating Guide

Proper Disposal of 1-Methyl-3-propylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 1-methyl-3-propylbenzene are critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical safely. Improper disposal can lead to significant environmental contamination and may result in substantial fines.

Hazard Identification and Classification

Before handling, it is crucial to understand the hazards associated with this compound. This substance is classified as a flammable liquid and is toxic to aquatic life with long-lasting effects. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information.

Key Hazard Information:

PropertyClassification & StatementsSource
Physical Hazards Flammable liquid and vapor (H226)[1]
Health Hazards May be fatal if swallowed and enters airways (H304), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335), May cause drowsiness or dizziness (H336)[1][2]
Environmental Hazards Toxic to aquatic life with long lasting effects (H411)[3][4]
GHS Pictograms Flame, Health Hazard, Irritant, Environment[1]
UN Number UN3295 (for Hydrocarbons, liquid, n.o.s.)[5]

Personal Protective Equipment (PPE) and Handling Precautions

To minimize exposure and ensure safety, the following PPE and handling procedures are mandatory when working with this compound:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Eye and Face Protection: Wear ANSI-approved safety glasses or chemical splash goggles.[7]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a flame-resistant lab coat. Ensure full-length pants and closed-toe shoes are worn.[7]

  • Respiratory Protection: If working outside a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge.[5]

  • Handling: Keep away from heat, sparks, open flames, and other ignition sources.[8] Use non-sparking tools and take precautionary measures against static discharge.[2] Avoid inhalation of vapors and contact with skin and eyes.[7]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and ensure safety.

  • Evacuate and Alert: Immediately evacuate all non-essential personnel from the spill area and alert others in the vicinity.[6]

  • Control Ignition Sources: Remove all sources of ignition from the area.[2]

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or a commercial sorbent. Do not use combustible materials like sawdust.[2][5]

  • Collect and Package Waste: Carefully collect the contaminated absorbent material and any contaminated surfaces. Place the materials into a sealed, chemically compatible, and properly labeled container for hazardous waste disposal.[5][8]

  • Decontaminate: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.

Under no circumstances should this compound be washed down the drain or disposed of in regular trash. [2][7]

Step-by-Step Disposal Procedure

The disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous waste.

  • Waste Identification: Classify waste containing this compound as hazardous waste. It typically falls under the EPA hazardous waste code F005 for spent non-halogenated solvents if it is part of a solvent mixture.[9]

  • Segregation: Segregate this compound waste from other waste streams, particularly from incompatible materials like oxidizers.[7]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible hazardous waste container.[3]

    • The container must be kept securely closed at all times, except when adding waste.[8]

    • Store the container in a designated satellite accumulation area.[10]

  • Labeling:

    • As soon as waste is first added, label the container with a hazardous waste tag.

    • The label must clearly identify the contents as "Hazardous Waste" and list "this compound" and any other constituents. Include the approximate percentages of each component.

    • Indicate the associated hazards (e.g., Flammable, Toxic).

  • Accumulation:

    • Laboratories are categorized as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG) based on the amount of hazardous waste generated per month.[11] These categories determine the maximum amount of waste that can be accumulated on-site and the time limits for storage.[12][13]

    • Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[6]

  • Disposal Request:

    • Once the container is full or the accumulation time limit is approaching, arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[7][12]

    • Complete a chemical waste pickup request form as required by your institution.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Preparation & Handling cluster_1 Waste Collection & Storage cluster_2 Disposal & Documentation start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood container Select Compatible, Labeled Hazardous Waste Container fume_hood->container segregate Segregate from Incompatible Wastes container->segregate close_container Keep Container Closed segregate->close_container storage Store in Designated Satellite Accumulation Area close_container->storage check_full Is Container Full or Accumulation Limit Reached? storage->check_full check_full->storage No request_pickup Submit Waste Pickup Request to EHS check_full->request_pickup Yes documentation Maintain Disposal Records request_pickup->documentation end End: Waste Collected by Authorized Personnel documentation->end

References

Personal protective equipment for handling 1-Methyl-3-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-Methyl-3-propylbenzene (CAS No. 1074-43-7), tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and may cause irritation upon contact with the skin and eyes. Inhalation of vapors can lead to respiratory irritation, headaches, dizziness, and nausea.[1] It is also toxic to aquatic life with long-lasting effects.[2][3] Therefore, adherence to proper PPE protocols is mandatory.

Summary of Personal Protective Equipment (PPE) Recommendations

PPE CategoryRecommendationRationale
Eye and Face Protection Chemical safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing.[1]To protect against splashes and vapors that can cause eye irritation.
Hand Protection Wear solvent-resistant gloves.[1] While specific breakthrough times for this compound are not readily available, general chemical resistance guides suggest that Viton, Polyvinyl Acetate (PVA), or multi-layered laminate gloves are often suitable for aromatic hydrocarbons. Nitrile gloves may offer limited protection for incidental contact but should be changed immediately upon contamination. It is crucial to consult the glove manufacturer's specific chemical resistance data.To prevent skin contact, which can cause irritation and potential absorption through the skin.[1]
Body Protection A lab coat or chemical-resistant apron should be worn. For larger quantities or in situations with a higher risk of splashing, chemical-resistant coveralls are recommended.To protect the skin from accidental splashes and contamination.
Respiratory Protection Typically not required when working in a well-ventilated area or a fume hood. If ventilation is inadequate or if there is a risk of exceeding exposure limits for similar compounds, a NIOSH-approved respirator with an organic vapor cartridge is necessary. In case of fire, wear a self-contained breathing apparatus (SCBA).[4]To prevent inhalation of vapors, which can cause respiratory irritation and systemic effects.

Operational Plan for Safe Handling

Workflow for Safe Handling of this compound

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Ensure that a chemical fume hood is available and functioning correctly.

    • Assemble all necessary PPE as outlined in the table above. Inspect gloves for any signs of damage before use.

    • Have spill control materials (e.g., absorbent pads, vermiculite) readily accessible.

    • Ensure an eyewash station and safety shower are unobstructed and operational.[1]

  • Handling:

    • Don the appropriate PPE in the correct order: lab coat, then safety goggles and face shield, and finally, gloves.

    • Conduct all transfers and manipulations of this compound inside a chemical fume hood to minimize vapor inhalation.

    • Use spark-proof tools and equipment to prevent ignition, as the substance is flammable.[4]

    • Keep containers tightly closed when not in use.

  • Cleanup:

    • After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., ethanol (B145695) or acetone), followed by soap and water.

    • Doff PPE in a manner that avoids contaminating your skin. Remove gloves first, followed by the face shield and goggles, and finally the lab coat.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.

  • Chemical Waste:

    • Unused or waste this compound must be collected in a clearly labeled, sealed, and compatible waste container.

    • Do not mix with incompatible waste streams.

    • Dispose of as hazardous waste in accordance with local, state, and federal regulations.[2]

  • Contaminated Materials:

    • All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be considered hazardous waste.

    • Collect these materials in a designated, sealed waste container.

    • Label the container clearly as "Hazardous Waste" and list the chemical constituents.

    • Dispose of the container through your institution's hazardous waste management program.

By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.